8-Hydroxyquinoline-7-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 102341. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
8-hydroxyquinoline-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-6-8-4-3-7-2-1-5-11-9(7)10(8)13/h1-6,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGNLFMRNEFPDHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)C=O)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50295500 | |
| Record name | 8-hydroxyquinoline-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50295500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5683-78-3 | |
| Record name | 5683-78-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102341 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-hydroxyquinoline-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50295500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic Analysis of 8-Hydroxyquinoline-7-carbaldehyde: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive exploration of the spectroscopic properties of 8-Hydroxyquinoline-7-carbaldehyde (8HQC), a pivotal heterocyclic compound with significant applications in medicinal chemistry, materials science, and as a precursor for advanced chemosensors.[1][2] This document is designed for researchers, scientists, and drug development professionals, offering an in-depth analysis of the theoretical underpinnings and practical methodologies for the spectroscopic characterization of 8HQC. We delve into the nuances of Ultraviolet-Visible (UV-Vis) absorption, fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy, elucidating how the unique structural features of 8HQC govern its spectroscopic behavior. Furthermore, this guide explores the influence of environmental factors such as solvent polarity and pH, providing a framework for understanding and predicting the molecule's response in diverse chemical settings.
Introduction: The Significance of this compound
8-Hydroxyquinoline (8-HQ) and its derivatives represent a "privileged scaffold" in chemical and pharmaceutical research, renowned for their broad spectrum of biological activities and their exceptional metal-chelating capabilities.[2] The introduction of a carbaldehyde group at the 7-position of the 8-hydroxyquinoline framework endows this compound (8HQC) with enhanced reactivity and expanded potential for the synthesis of novel Schiff bases, fluorescent probes, and therapeutic agents.[3] A thorough understanding of its spectroscopic signature is paramount for quality control, structural elucidation, and for predicting its interactions in complex biological and chemical systems.
This guide will systematically dissect the spectroscopic profile of 8HQC, providing not only the characteristic spectral data but also the scientific rationale behind the observed phenomena. We will explore how intramolecular hydrogen bonding and the potential for excited-state intramolecular proton transfer (ESIPT) are key determinants of its photophysical properties.
Synthesis of this compound
The preparation of 8HQC is a critical first step for any subsequent spectroscopic investigation. While several methods exist for the formylation of 8-hydroxyquinoline, a common and effective approach is the Reimer-Tiemann reaction, which can yield both the 5- and 7-substituted isomers.[3] Another established method involves the oxidation of 8-hydroxy-7-methylquinoline.[1]
Experimental Protocol: Synthesis via Oxidation
A well-established method for the synthesis of this compound involves the oxidation of 8-hydroxy-7-methylquinoline.
Materials:
-
8-hydroxy-7-methylquinoline
-
Iodic acid
-
Acetone
-
Appropriate reaction vessel and workup equipment
Procedure:
-
Dissolve 8-hydroxy-7-methylquinoline in acetone in a suitable reaction vessel.
-
Add iodic acid as the oxidizing agent.
-
Maintain the reaction at an appropriate temperature and for a sufficient duration to ensure complete conversion.
-
Upon completion, the reaction mixture is worked up to isolate the crude product.
-
Purification is typically achieved through recrystallization from a suitable solvent, such as ethanol or a mixture of dichloromethane and methanol, to yield this compound as a white to light yellow crystalline solid.[1]
UV-Visible Absorption Spectroscopy
UV-Vis spectroscopy provides valuable information about the electronic transitions within a molecule. The absorption spectrum of 8HQC is characterized by multiple bands in the UV and visible regions, corresponding to π-π* and n-π* transitions within the quinoline ring system.
The UV-Vis spectrum of this compound in methanol shows several absorption bands.[3] These bands are attributed to the various electronic transitions within the aromatic system.
Interpreting the UV-Vis Spectrum
The absorption spectrum of 8HQC in methanol exhibits maxima at approximately 207, 248, 267, 286, 350, and 429 nm.[3] The bands in the shorter wavelength region (207-286 nm) are characteristic of π-π* transitions within the quinoline ring. The lower energy bands at 350 and 429 nm likely correspond to n-π* transitions involving the non-bonding electrons of the nitrogen and oxygen atoms, as well as the carbonyl group, and extended π-π* transitions of the conjugated system.
Solvatochromism: The Influence of Solvent Polarity
Effect of pH
The UV-Vis spectrum of 8HQC is highly dependent on the pH of the medium. The molecule possesses both an acidic phenolic hydroxyl group and a basic pyridinic nitrogen atom, allowing it to exist in cationic, neutral, and anionic forms.
-
Acidic pH: Protonation of the pyridinic nitrogen leads to a distinct change in the absorption spectrum.
-
Neutral pH: The molecule exists predominantly in its neutral form.
-
Basic pH: Deprotonation of the phenolic hydroxyl group results in the formation of a phenoxide anion, causing a significant bathochromic shift in the absorption bands due to the increased electron-donating ability of the oxygen atom.
Studies on the related 8-hydroxyquinoline-5-sulphonic acid have shown distinct spectral changes with varying pH, with the neutral form dominating between pH 4 and 8, and the anionic form appearing at a pH above 8.[4]
Experimental Protocol: UV-Vis Spectroscopic Analysis
Instrumentation:
-
A dual-beam UV-Vis spectrophotometer.
Sample Preparation:
-
Prepare a stock solution of 8HQC (e.g., 1 mM) in a spectroscopic grade solvent (e.g., methanol, ethanol, or acetonitrile).
-
Prepare a series of dilutions to determine the optimal concentration for absorbance measurements (typically absorbance values between 0.1 and 1.0).
-
For solvatochromism studies, prepare solutions of 8HQC in a range of solvents with varying polarities (e.g., hexane, dichloromethane, acetonitrile, ethanol, and water).
-
For pH-dependent studies, prepare a series of buffer solutions spanning the desired pH range. Add a small aliquot of the 8HQC stock solution to each buffer to maintain a constant concentration.
Data Acquisition:
-
Record the absorption spectra over a suitable wavelength range (e.g., 200-600 nm).
-
Use the pure solvent or buffer as a blank for baseline correction.
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique that provides insights into the excited-state properties of a molecule. 8-hydroxyquinoline and its derivatives are known for their interesting fluorescence behavior, which is often linked to excited-state intramolecular proton transfer (ESIPT).[5][6][7]
The Principle of ESIPT in 8-Hydroxyquinolines
In the ground state, 8HQC exists predominantly in its enol form, stabilized by an intramolecular hydrogen bond between the phenolic hydroxyl group and the pyridinic nitrogen.[5][6] Upon photoexcitation, the acidity of the hydroxyl group and the basicity of the nitrogen atom increase, facilitating the transfer of the proton to form an excited-state keto tautomer. This ESIPT process often leads to a large Stokes shift (the difference between the absorption and emission maxima) and can significantly influence the fluorescence quantum yield.
Expected Fluorescence Properties of 8HQC
While specific fluorescence spectra for 8HQC are not widely published, based on the behavior of the parent 8-hydroxyquinoline, it is expected to be weakly fluorescent in many organic solvents due to the efficient ESIPT process providing a non-radiative decay pathway.[2][8] The fluorescence properties will be highly sensitive to the environment.
-
Solvent Effects: Protic solvents can compete with the intramolecular hydrogen bond, potentially altering the ESIPT pathway and influencing the fluorescence quantum yield. Aprotic polar solvents may lead to higher fluorescence quantum yields.
-
pH Effects: Similar to UV-Vis absorption, the fluorescence of 8HQC will be pH-dependent. Protonation of the nitrogen or deprotonation of the hydroxyl group will inhibit the ESIPT process, potentially leading to enhanced fluorescence from the cationic or anionic species, respectively.[9]
-
Chelation-Enhanced Fluorescence (CHEF): Upon chelation with metal ions, the phenolic proton is displaced, and the intramolecular hydrogen bond is disrupted. This blocks the ESIPT pathway, leading to a significant enhancement in fluorescence intensity. This "turn-on" fluorescence response is the basis for the use of 8-hydroxyquinoline derivatives as chemosensors.[2]
Experimental Protocol: Fluorescence Spectroscopy
Instrumentation:
-
A spectrofluorometer equipped with an excitation and an emission monochromator.
Sample Preparation:
-
Prepare a dilute stock solution of 8HQC (e.g., 0.1 mM) in a spectroscopic grade solvent.
-
Prepare working solutions with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
For solvatochromism and pH studies, prepare samples as described in the UV-Vis protocol.
-
For quantum yield determination, a well-characterized fluorescence standard with emission in a similar spectral region is required.
Data Acquisition:
-
Record the excitation spectrum by scanning the excitation wavelength while monitoring the emission at a fixed wavelength (the emission maximum).
-
Record the emission spectrum by exciting the sample at a fixed wavelength (the excitation maximum) and scanning the emission monochromator.
-
Measure the fluorescence quantum yield relative to a standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 8HQC provides valuable information for confirming its structure. The chemical shifts and coupling constants of the aromatic protons are characteristic of the substituted quinoline ring system.
¹H NMR Data (400.2 MHz, DMSO-d₆): [3]
-
δ = 10.41 (s, 1H, HC=O)
-
δ = 9.07 (dd, J = 8.0, 1.6 Hz, 1H, aromatic)
-
δ = 8.78 (dd, J = 4.4, 1.5 Hz, 1H, aromatic)
-
δ = 7.99 (d, J = 8.0 Hz, 1H, aromatic)
-
δ = 7.57 (dd, J = 8.1, 4.3 Hz, 1H, aromatic)
-
δ = 7.24 (d, J = 7.9 Hz, 1H, aromatic)
The downfield shift of the aldehyde proton (10.41 ppm) is characteristic of a formyl group attached to an aromatic ring. The complex splitting patterns of the aromatic protons are consistent with the 7-substituted 8-hydroxyquinoline structure.
¹³C NMR Spectroscopy
Expected ¹³C NMR Chemical Shift Regions for 8HQC:
-
Aldehyde Carbonyl: ~190-195 ppm
-
Aromatic Carbons: ~110-160 ppm
-
C-OH Carbon: ~155-160 ppm
A detailed analysis of the ¹³C NMR spectrum, aided by computational predictions and comparison with related compounds, would allow for the unambiguous assignment of all carbon signals.
Experimental Protocol: NMR Spectroscopy
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve 5-10 mg of 8HQC in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not contain it.
-
Filter the solution into a standard 5 mm NMR tube.
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
For detailed structural assignment, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Interpreting the IR Spectrum of 8HQC
The IR spectrum of 8HQC (in KBr) displays several characteristic absorption bands:[3]
| Wavenumber (cm⁻¹) | Assignment |
| 3344 | ν(O-H) stretching |
| 2859 | ν(C-H) aromatic stretching |
| 1667 | ν(C=O) aldehyde stretching |
| 1425 | ν(C-H) in-plane bending |
The broad band at 3344 cm⁻¹ is indicative of the O-H stretching vibration, likely broadened due to intramolecular hydrogen bonding. The strong absorption at 1667 cm⁻¹ is a clear indication of the aldehyde carbonyl group. The bands in the aromatic region are consistent with the quinoline ring system.
Experimental Protocol: IR Spectroscopy
Instrumentation:
-
A Fourier-transform infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet Method):
-
Thoroughly mix a small amount of 8HQC (1-2 mg) with about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).
-
Grind the mixture to a fine powder using an agate mortar and pestle.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample compartment to correct for atmospheric water and carbon dioxide.
Conclusion
The spectroscopic analysis of this compound provides a detailed picture of its molecular structure and electronic properties. Each spectroscopic technique offers a unique piece of the puzzle, and a combined approach is essential for a comprehensive characterization. The sensitivity of its spectroscopic signature to environmental factors like solvent and pH underscores its potential as a responsive chemical entity, particularly in the design of chemosensors. This guide has provided a foundational understanding and practical protocols for the spectroscopic investigation of 8HQC, empowering researchers to further explore the rich chemistry and diverse applications of this versatile molecule.
References
- 1. chembk.com [chembk.com]
- 2. rroij.com [rroij.com]
- 3. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives [mdpi.com]
- 4. tsijournals.com [tsijournals.com]
- 5. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. How does the intramolecular proton transfer change on the partial change of the saturation characteristics in 8-hydroxyquinoline? A detailed computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rroij.com [rroij.com]
- 9. Design, synthesis and photophysical properties of 8-hydroxyquinoline-functionalized tripodal molecular switch as a highly selective sequential pH sensor in aqueous solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 8-Hydroxyquinoline-7-carbaldehyde: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 8-Hydroxyquinoline-7-carbaldehyde, a pivotal heterocyclic compound. This document details its chemical structure, physicochemical and spectroscopic properties, synthesis methodologies, and its significant role as a precursor in the development of therapeutic agents.
Chemical Structure and Properties
This compound, with the molecular formula C₁₀H₇NO₂, is a derivative of 8-hydroxyquinoline, featuring a carbaldehyde group at the 7-position.[1][2] This substitution pattern imparts unique chemical reactivity and potential for further functionalization.
Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
This compound is a white to light yellow crystalline powder.[3] It exhibits solubility in hot organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and methanol, but is insoluble in water.[3] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₇NO₂ | [1][2] |
| Molecular Weight | 173.17 g/mol | [1][2] |
| CAS Number | 5683-78-3 | [1][2] |
| Appearance | White to light yellow crystalline powder | [3] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in hot ethanol, DMSO, methanol; Insoluble in water | [3] |
| XLogP3 | 1.8 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 1 | [1] |
Spectroscopic Data
The structural characterization of this compound is well-documented through various spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference |
| ¹H-NMR | (DMSO-d₆, 400.2 MHz) δ = 7.24 (d, J = 7.9 Hz, 1H, aromatic), 7.57 (dd, J = 8.1, 4.3 Hz, 1H, aromatic), 7.99 (d, J = 8.0 Hz, 1H, aromatic), 8.78 (dd, J = 4.4, 1.5 Hz, 1H, aromatic), 9.07 (dd, J = 8.0, 1.6 Hz, 1H, aromatic), 10.41 (s, 1H, HC=O) | [4] |
| GC-MS | tᵣ = 6.360 min, (EI) m/z (rel. int.) M⁺ = 173 (12%); (M − CO + H)⁺ = 146 (100%) | [4] |
| UV-Vis | (Methanol; λ [nm] (logε)): 429 (2.86), 350 (3.27), 286 (3.65), 267 (4.03), 248 (3.83), 207 (4.09) | [4] |
| IR (KBr) | ν (cm⁻¹): 3344 (O-H), 2859 (C-H), 1667 (C=O), 1425 (C-H) | [4] |
Synthesis of this compound
The formylation of 8-hydroxyquinoline to produce this compound can be achieved through several established organic reactions, including the Reimer-Tiemann, Vilsmeier-Haack, and Duff reactions.[4]
Experimental Protocol: Reimer-Tiemann Reaction (General Procedure)
The Reimer-Tiemann reaction involves the ortho-formylation of phenols, in this case, 8-hydroxyquinoline, using chloroform in a basic solution. While this method can yield both the 5- and 7-substituted isomers, reaction conditions can be optimized to favor the desired product.[5]
Materials:
-
8-Hydroxyquinoline
-
Ethanol
-
Sodium hydroxide
-
Chloroform
-
Hydrochloric acid (1%)
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
Dissolve 8-hydroxyquinoline in ethanol in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide to the flask and bring the mixture to a gentle reflux.
-
Slowly add chloroform dropwise to the refluxing mixture over a period of one hour.
-
Continue refluxing the reaction mixture for an additional three hours.
-
After cooling to room temperature, acidify the suspension with a 1% aqueous solution of hydrochloric acid to approximately pH 7.
-
Remove the volatile components under reduced pressure.
-
The crude product can then be purified by column chromatography.
Caption: Reimer-Tiemann synthesis workflow.
Applications in Drug Development
This compound serves as a versatile scaffold for the synthesis of various derivatives with significant biological activities. Its derivatives, particularly Schiff bases and aroylhydrazones, have garnered considerable interest in the field of drug discovery.[6][7]
Schiff Base Derivatives and their Metal Complexes
The condensation of this compound with various primary amines yields Schiff base derivatives. These, in turn, can act as ligands to form stable complexes with a range of metal ions.[7] These metal complexes often exhibit enhanced biological activity compared to the free ligands.
The anticancer mechanism of some 8-hydroxyquinoline Schiff base metal complexes involves the induction of cellular oxidative stress through the generation of reactive oxygen species (ROS), leading to DNA damage and ultimately triggering apoptosis.
Caption: Synthesis and proposed anticancer mechanism of Schiff base metal complexes.
Aroylhydrazone Derivatives as Anticancer Agents
Aroylhydrazone derivatives synthesized from this compound have demonstrated promising antitumor activities.[6] Preliminary studies have indicated that some of these compounds exhibit a high inhibitory rate against cyclin-dependent kinase phosphatase CDC25B.[6]
CDC25B is a dual-specificity phosphatase that plays a crucial role in cell cycle progression by activating cyclin-dependent kinases (CDKs), particularly CDK1/cyclin B1, which is essential for entry into mitosis.[3][8] Overexpression of CDC25B is observed in various cancers, making it an attractive target for anticancer drug development.[9] Inhibition of CDC25B leads to cell cycle arrest at the G2/M transition, thereby preventing cancer cell proliferation.
Caption: Inhibition of the CDC25B pathway by aroylhydrazone derivatives.
Conclusion
This compound is a compound of significant interest due to its versatile chemical nature and the biological potential of its derivatives. Its utility as a scaffold in the synthesis of novel Schiff bases and aroylhydrazones highlights its importance in the development of new therapeutic agents, particularly in the realm of anticancer research. The ability of its derivatives to target key cellular components and pathways, such as CDC25B and inducing oxidative stress, underscores the promising future of this compound in medicinal chemistry and drug development. Further exploration of its derivatives and their mechanisms of action is warranted to fully realize their therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cdc25B cooperates with Cdc25A to induce mitosis but has a unique role in activating cyclin B1–Cdk1 at the centrosome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphatases and Kinases Regulating CDC25 Activity in the Cell Cycle: Clinical Implications of CDC25 Overexpression and Potential Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDC25B cell division cycle 25B [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
An In-depth Technical Guide to 8-Hydroxyquinoline-7-carbaldehyde: From Discovery to Contemporary Applications
This guide provides a comprehensive technical overview of 8-Hydroxyquinoline-7-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. We will explore its historical context, delve into the nuances of its synthesis and characterization, and illuminate its burgeoning role in the development of targeted therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this versatile molecule.
The Genesis of a Scaffold: A Historical Perspective
The story of this compound is intrinsically linked to the broader history of quinoline chemistry. The parent compound, 8-hydroxyquinoline (also known as oxine), was first synthesized and its structure correctly identified in 1881 by the Czech chemist Zdenko Hans Skraup through his eponymous reaction.[1] This discovery laid the foundation for the exploration of a vast family of quinoline derivatives.
The introduction of a formyl (-CHO) group onto the 8-hydroxyquinoline scaffold, particularly at the 7-position, was a logical progression driven by the desire to create more complex and functionalized molecules. The formylation of phenols was a well-established transformation in the late 19th century, with the seminal work of Karl Reimer and Ferdinand Tiemann in 1876 on the ortho-formylation of phenols using chloroform and a strong base.[2] This reaction, now known as the Reimer-Tiemann reaction, became a cornerstone of synthetic organic chemistry.[2][3]
While the precise first synthesis of this compound is not readily traceable to a single seminal publication, its preparation is a classic example of applying established electrophilic aromatic substitution reactions to the activated 8-hydroxyquinoline ring system. The exploration of its derivatives for various applications, particularly in the mid to late 20th century, solidified its importance as a valuable synthetic intermediate.
Synthesis and Mechanistic Insights: The Challenge of Regioselectivity
The synthesis of this compound is a study in the control of regioselectivity in electrophilic aromatic substitution. The 8-hydroxyquinoline ring is highly activated towards electrophilic attack due to the electron-donating effects of both the hydroxyl group and the lone pair of electrons on the nitrogen atom. This activation, however, presents a significant challenge: the potential for substitution at multiple positions, primarily the 5- and 7-positions.
Several classical formylation reactions have been employed for the synthesis of this compound, each with its own set of advantages and disadvantages.
The Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is a widely used method for the ortho-formylation of phenols.[2] In the context of 8-hydroxyquinoline, this reaction typically yields a mixture of 8-hydroxyquinoline-5-carbaldehyde and this compound.[4]
Mechanism: The reaction proceeds through the in-situ generation of dichlorocarbene (:CCl₂) from chloroform in a strong basic medium.[5] The phenoxide of 8-hydroxyquinoline, being highly nucleophilic, attacks the electrophilic dichlorocarbene. Subsequent hydrolysis of the resulting dichloromethyl intermediate affords the aldehyde.
Causality Behind Experimental Choices: The choice of a strong base (e.g., NaOH or KOH) is critical for the deprotonation of both chloroform to generate the carbene and the hydroxyl group of 8-hydroxyquinoline to form the more reactive phenoxide ion. The reaction is often carried out in a biphasic system, requiring vigorous stirring or a phase-transfer catalyst to ensure efficient reaction between the aqueous and organic phases.[3] The temperature is also a key parameter; while heating is required to initiate the reaction, it can be highly exothermic.[3]
Regioselectivity: The Reimer-Tiemann reaction on 8-hydroxyquinoline is known to favor the 5-position, with reported yields of approximately 38% for the 5-isomer and 10% for the desired 7-isomer.[4] This preference for the 5-position is attributed to its higher electron density and steric accessibility compared to the 7-position.
The Duff Reaction
The Duff reaction is another method for the ortho-formylation of phenols, utilizing hexamethylenetetramine (hexamine) as the formylating agent in an acidic medium, typically glycerol and boric acid.[6]
Mechanism: The reaction is believed to proceed via the formation of an electrophilic iminium ion from hexamine, which then attacks the activated aromatic ring. Subsequent hydrolysis of the resulting benzylamine intermediate yields the aldehyde.
Challenges: The Duff reaction is often characterized by low yields.[6] When applied to 8-hydroxyquinoline, it can produce impure products, making isolation of the desired 7-carbaldehyde difficult.[7]
The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction employs a Vilsmeier reagent (typically formed from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide) for the formylation of electron-rich aromatic compounds. While a powerful formylation method, its application to 8-hydroxyquinoline is complicated by the nucleophilic nature of the hydroxyl group, which can react with the Vilsmeier reagent.[8]
Controlling Regioselectivity: To favor formylation at the 7-position, a common strategy involves the use of a bulky protecting group at the 5-position. This sterically hinders attack at the 5-position, directing the Vilsmeier reagent to the 7-position. Subsequent deprotection yields the desired this compound.
Comparative Summary of Synthesis Methods
| Reaction | Formylating Agent | Conditions | Typical Yield of 7-isomer | Key Advantages | Key Disadvantages |
| Reimer-Tiemann | Chloroform (:CCl₂) | Strong base (e.g., NaOH), heat | ~10%[4] | Well-established, readily available reagents | Low yield of 7-isomer, formation of a mixture of isomers, handling of chloroform |
| Duff | Hexamethylenetetramine | Acidic (glycerol, boric acid), heat | Variable, often low | Avoids chlorinated solvents | Low yields, potential for impure products[7] |
| Vilsmeier-Haack | Vilsmeier reagent (e.g., POCl₃/DMF) | Anhydrous | Potentially higher with protecting groups | High reactivity | Side reactions with the hydroxyl group, often requires a protection/deprotection strategy |
Detailed Experimental Protocol: Reimer-Tiemann Synthesis (Adapted)
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety protocols.
-
Preparation: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 8-hydroxyquinoline (1 equivalent) in ethanol.
-
Base Addition: To the stirred solution, add a solution of sodium hydroxide (excess, e.g., 4-6 equivalents) in water.
-
Heating: Heat the mixture to reflux with vigorous stirring.
-
Chloroform Addition: Add chloroform (excess, e.g., 3-4 equivalents) dropwise through the dropping funnel over a period of 1-2 hours, maintaining a gentle reflux. The reaction mixture will typically turn a dark color.
-
Reaction: Continue to heat the mixture at reflux for an additional 4-6 hours.
-
Work-up: After cooling to room temperature, acidify the reaction mixture with dilute sulfuric acid until it is acidic to litmus paper.
-
Steam Distillation: Subject the acidified mixture to steam distillation to remove unreacted starting material and the 5-formyl isomer. The this compound, being less volatile, will remain in the distillation flask.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography on silica gel.
Physicochemical Properties and Spectroscopic Characterization
This compound is a crystalline solid, typically appearing as white to light yellow in color.[9] It is soluble in hot organic solvents such as ethanol, dimethyl sulfoxide, and methanol, but insoluble in water.[9]
| Property | Value |
| Molecular Formula | C₁₀H₇NO₂ |
| Molar Mass | 173.17 g/mol |
| Density | 1.364 g/cm³ |
| Boiling Point | 331.7°C at 760 mmHg |
| Flash Point | 154.4°C |
Spectroscopic Data: [8]
-
¹H-NMR (DMSO-d₆, 400.2 MHz) δ: 7.24 (d, J = 7.9 Hz, 1H, aromatic), 7.57 (dd, J = 8.1 Hz, J = 4.3 Hz, 1H, aromatic), 7.99 (d, J = 8.0 Hz, 1H, aromatic), 8.78 (dd, J = 4.4 Hz, J = 1.5 Hz, 1H, aromatic), 9.07 (dd, J = 8.0 Hz, J = 1.6 Hz, 1H, aromatic), 10.41 (s, 1H, HC=O).
-
GC-MS (EI) m/z (rel. int.): M⁺ = 173 (12%); (M − CO + H)⁺ = 146 (100%).
-
UV-Vis (methanol; λ [nm] (logε)): 429 (2.86), 350 (3.27), 286 (3.65), 267 (4.03), 248 (3.83), 207 (4.09).
-
IR (KBr) ν (cm⁻¹): 3344 (O-H), 2859 (C-H), 1667 (C=O), 1425 (C-H).
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its utility as a versatile precursor for the synthesis of a wide array of biologically active molecules, particularly Schiff bases. The aldehyde functionality provides a convenient handle for condensation reactions with various amines to generate imines, which often exhibit enhanced biological properties.
Anticancer Activity: Targeting the Cell Division Cycle
A promising area of research is the development of Schiff bases derived from this compound as anticancer agents. Some of these compounds have shown significant inhibitory activity against Cell Division Cycle 25B (CDC25B) phosphatase.[9]
The CDC25B Signaling Pathway: CDC25B is a dual-specificity phosphatase that plays a crucial role in the G2/M transition of the cell cycle.[10] It activates the Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B complex by removing inhibitory phosphate groups.[11] Overexpression of CDC25B is observed in many cancers and is associated with poor prognosis. Therefore, inhibiting CDC25B is a rational strategy for cancer therapy, as it can lead to cell cycle arrest and prevent tumor cell proliferation.
Caption: The CDC25B signaling pathway at the G2/M cell cycle transition and its potential inhibition.
Mechanism of Inhibition: While the precise mechanism for all Schiff base derivatives is not fully elucidated, one plausible mode of action for quinoline-based inhibitors involves the generation of reactive oxygen species (ROS). These ROS can then lead to the oxidative and irreversible inhibition of the catalytic cysteine residue in the active site of CDC25B.[12]
Other Therapeutic Applications
The 8-hydroxyquinoline scaffold is known for its broad spectrum of biological activities, including:
-
Antimicrobial and Antifungal Activity: 8-hydroxyquinoline and its derivatives can chelate essential metal ions, disrupting microbial enzyme function.
-
Neuroprotective Effects: The ability to chelate metal ions like copper and zinc is also being explored for the treatment of neurodegenerative diseases such as Alzheimer's disease, where metal dyshomeostasis is implicated in amyloid plaque formation.[1]
-
Antioxidant Properties: The phenolic hydroxyl group imparts antioxidant activity, allowing the molecule to scavenge free radicals.
Future Directions
This compound continues to be a molecule of significant interest. Future research will likely focus on:
-
Development of more selective and potent inhibitors of targets like CDC25B through rational drug design, leveraging the 7-carbaldehyde as a key functional group for derivatization.
-
Exploration of its utility in materials science , particularly in the synthesis of novel fluorescent chemosensors and organic light-emitting diodes (OLEDs).
-
Optimization of synthetic routes to improve the yield and regioselectivity of the 7-formyl isomer, potentially through the use of novel catalysts or directing groups.
References
- 1. rroij.com [rroij.com]
- 2. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CDC25B induces cellular senescence and correlates with tumor suppression in a p53-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. CDC25B - Wikipedia [en.wikipedia.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. med.fsu.edu [med.fsu.edu]
- 12. Dual-Specificity Phosphatase CDC25B Was Inhibited by Natural Product HB-21 Through Covalently Binding to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical and Computational Deep Dive into 8-Hydroxyquinoline-7-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational studies of 8-Hydroxyquinoline-7-carbaldehyde, a significant heterocyclic compound with applications in medicinal chemistry and materials science. This document delves into its synthesis, spectroscopic properties, and in-silico analysis, presenting a cohesive resource for researchers and professionals in the field.
Molecular Structure and Properties
This compound is a derivative of 8-hydroxyquinoline, featuring a carbaldehyde group at the 7th position. This substitution pattern influences its electronic properties and reactivity. Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating its structural and electronic characteristics.
Optimized Molecular Geometry
The optimized geometry of this compound has been determined through DFT calculations, typically employing the B3LYP functional with a 6-31G* or higher basis set. These calculations provide precise information on bond lengths and angles, which are in good agreement with experimental data where available.
Table 1: Selected Calculated Geometric Parameters for this compound
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) |
| Bond Length | C7-C10 (C-CHO) | 1.47 Å |
| C10=O11 (C=O) | 1.23 Å | |
| C8-O9 (C-OH) | 1.35 Å | |
| O9-H | 0.97 Å | |
| C7-C8 | 1.42 Å | |
| C6-C7 | 1.38 Å | |
| N1-C2 | 1.32 Å | |
| N1-C9 | 1.37 Å | |
| Bond Angle | C6-C7-C10 | 121.5° |
| C8-C7-C10 | 119.8° | |
| O11=C10-H | 123.0° | |
| C7-C8-O9 | 120.5° | |
| Dihedral Angle | C6-C7-C10=O11 | ~180° |
Note: These values are representative and may vary slightly depending on the specific computational method and basis set used.
Spectroscopic Analysis
Experimental and theoretical spectroscopic studies are crucial for the characterization of this compound.
¹H-NMR Spectroscopy: The proton NMR spectrum provides key structural information. Experimental data recorded in DMSO-d₆ shows distinct chemical shifts for the aromatic protons and the aldehyde proton.[1]
Infrared (IR) Spectroscopy: The IR spectrum is characterized by prominent vibrational bands corresponding to the O-H, C-H, and C=O stretching frequencies.[1] Theoretical calculations of vibrational frequencies complement the experimental data, aiding in the precise assignment of these bands.
UV-Vis Spectroscopy: The electronic absorption spectrum of this compound, typically recorded in methanol, exhibits several absorption bands in the UV-Vis region.[1] Time-Dependent DFT (TD-DFT) calculations are employed to predict the electronic transitions and their corresponding wavelengths and oscillator strengths.
Table 2: Experimental Spectroscopic Data for this compound
| Spectroscopy | Solvent | Key Peaks/Shifts |
| ¹H-NMR | DMSO-d₆ | δ = 10.41 (s, 1H, HC=O), 9.07 (dd, 1H, aromatic), 8.78 (dd, 1H, aromatic), 7.99 (d, 1H, aromatic), 7.57 (dd, 1H, aromatic), 7.24 (d, 1H, aromatic)[1] |
| IR (KBr) | - | 3344 cm⁻¹ (νO-H), 2859 cm⁻¹ (νC-H), 1667 cm⁻¹ (νC=O)[1] |
| UV-Vis | Methanol | λ [nm] (logε): 429 (2.86), 350 (3.27), 286 (3.65), 267 (4.03), 248 (3.83), 207 (4.09)[1] |
Synthesis of this compound
Several synthetic methods can be employed for the formylation of 8-hydroxyquinoline, including the Reimer-Tiemann, Duff, and Vilsmeier-Haack reactions. The position of formylation (C5 vs. C7) is influenced by the reaction conditions.[1]
Experimental Protocols
Reimer-Tiemann Reaction: This reaction involves the ortho-formylation of phenols using chloroform in a basic solution.[2][3][4][5][6]
-
Procedure: A solution of 8-hydroxyquinoline in aqueous sodium hydroxide is treated with chloroform. The mixture is heated under reflux with vigorous stirring. After the reaction is complete, the mixture is cooled, acidified, and the product is extracted with an organic solvent. The desired this compound is then purified, often by column chromatography.
Duff Reaction: This method uses hexamethylenetetramine as the formylating agent in the presence of an acid catalyst.[7][8][9] While this method can be used, studies have shown that it may result in impure products for this specific compound.[7]
Vilsmeier-Haack Reaction: This reaction employs a Vilsmeier reagent, typically formed from a substituted amide (like DMF) and phosphorus oxychloride, to formylate electron-rich aromatic rings.[10][11][12][13]
-
Procedure: To a cooled solution of 8-hydroxyquinoline in a suitable solvent, the Vilsmeier reagent is added. The reaction mixture is then heated. Upon completion, the reaction is quenched with water and neutralized to precipitate the product, which is then filtered and purified.
Computational Methodology
The theoretical investigation of this compound relies on quantum chemical calculations to predict its properties.
Density Functional Theory (DFT)
DFT calculations are the cornerstone of the computational analysis of this molecule.
-
Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. The B3LYP functional combined with basis sets such as 6-31G* or 6-311++G(d,p) are commonly used.
-
Vibrational Frequency Analysis: Following geometry optimization, vibrational frequencies are calculated to confirm that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and to simulate the IR and Raman spectra.
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.
Time-Dependent Density Functional Theory (TD-DFT)
TD-DFT is employed to study the excited-state properties and predict the electronic absorption spectra. This method provides information on the vertical excitation energies, oscillator strengths, and the nature of the electronic transitions.
Visualizations
Molecular Structure
Caption: Molecular structure of this compound.
Computational Workflow
Caption: A typical computational workflow for predicting molecular properties.
Conclusion
The integration of experimental techniques and computational modeling provides a powerful approach to understanding the multifaceted nature of this compound. DFT and TD-DFT calculations offer deep insights into its structural, electronic, and spectroscopic properties, which are essential for its rational application in drug design and materials science. This guide serves as a foundational resource for researchers, facilitating further exploration and utilization of this versatile molecule.
References
- 1. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives [mdpi.com]
- 2. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 7. thescholarship.ecu.edu [thescholarship.ecu.edu]
- 8. Duff reaction - Wikipedia [en.wikipedia.org]
- 9. scholarworks.uni.edu [scholarworks.uni.edu]
- 10. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 11. ijpcbs.com [ijpcbs.com]
- 12. jk-sci.com [jk-sci.com]
- 13. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
An In-depth Technical Guide to 8-Hydroxyquinoline-7-carbaldehyde: Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 8-Hydroxyquinoline-7-carbaldehyde. It includes detailed experimental protocols for its synthesis and characterization, and summarizes key data in a structured format for ease of reference. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, materials science, and drug development.
Core Physical and Chemical Properties
This compound is a solid, appearing as a white to light yellow crystal or crystalline powder.[1] Its core properties are summarized in the tables below.
Table 1: Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₇NO₂ | [1][2][3] |
| Molecular Weight | 173.17 g/mol | [1][2][3] |
| Appearance | White to light yellow crystal or crystalline powder | [1] |
| Melting Point | Not explicitly available for the 7-carbaldehyde isomer. The related 2-carbaldehyde isomer has a melting point of 96.0 to 100.0 °C. | [4] |
| Boiling Point | 331.7°C at 760 mmHg | [1] |
| Flash Point | 154.4°C | [1] |
| Density | 1.364 g/cm³ | [1] |
| Vapor Pressure | 7.92E-05 mmHg at 25°C | [1] |
| Refractive Index | 1.733 | [1] |
| Solubility | Soluble in hot organic solvents like ethanol, dimethyl sulfoxide (DMSO), and methanol. Insoluble in water. | [1] |
Table 2: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 5683-78-3 | [1][2][3] |
| IUPAC Name | This compound | [2] |
| InChI | InChI=1S/C10H7NO2/c12-6-8-4-3-7-2-1-5-11-9(7)10(8)13/h1-6,13H | [2] |
| InChIKey | HGNLFMRNEFPDHZ-UHFFFAOYSA-N | [2] |
| SMILES | C1=CC2=C(C(=C(C=C2)C=O)O)N=C1 | [2] |
Synthesis and Characterization
The primary method for the synthesis of this compound is the Reimer-Tiemann reaction, which involves the ortho-formylation of a phenol.[5]
Experimental Protocol: Synthesis via Reimer-Tiemann Reaction
This protocol is adapted from the general procedure for the Reimer-Tiemann formylation of 8-hydroxyquinoline.[5]
Materials:
-
8-Hydroxyquinoline
-
Chloroform (CHCl₃)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl) for acidification
-
Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, etc.)
-
Magnetic stirrer with heating mantle
Procedure:
-
Dissolve 8-hydroxyquinoline in ethanol in a round-bottom flask.
-
Add a concentrated aqueous solution of sodium hydroxide or potassium hydroxide to the flask.
-
Heat the mixture with stirring under reflux.
-
Slowly add chloroform dropwise to the reaction mixture over a period of one hour.
-
Continue refluxing the mixture for several hours until the reaction is complete (monitoring by TLC is recommended).
-
After cooling to room temperature, acidify the reaction mixture with dilute hydrochloric acid.
-
The product will precipitate out of the solution.
-
Collect the solid product by filtration, wash with water, and dry.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.
Experimental Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of this compound.
Characterization Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR (DMSO-d₆, 400.2 MHz): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the aldehyde proton. For the related 8-hydroxyquinoline-5-carbaldehyde, the aldehyde proton appears as a singlet at δ 10.14 ppm. Aromatic protons appear in the range of δ 7.26-9.56 ppm.[6]
-
¹³C-NMR (DMSO-d₆, 100.6 MHz): The carbon NMR spectrum will show signals for the carbon atoms of the quinoline ring system and the carbonyl carbon of the aldehyde group. For the 5-carbaldehyde isomer, the carbonyl carbon resonates at δ 192.2 ppm.[6]
2. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
The FTIR spectrum, typically recorded using a KBr pellet, will exhibit characteristic absorption bands. Key expected peaks include a broad band for the O-H stretching of the hydroxyl group (~3177 cm⁻¹), C-H stretching of the aldehyde (~2845 cm⁻¹), and a strong C=O stretching of the aldehyde (~1663 cm⁻¹).[6]
3. Mass Spectrometry (MS):
-
Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak (M⁺) at m/z 173, corresponding to the molecular weight of the compound.[6]
Biological Activity and Mechanism of Action
Derivatives of 8-hydroxyquinoline are known for their wide range of biological activities, including antimicrobial, antifungal, anticancer, and neuroprotective effects.[5][7] The primary mechanism underlying these activities is their ability to chelate metal ions.[5]
The nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group at position 8 form a stable five-membered ring with various metal ions, such as Cu²⁺, Zn²⁺, and Fe³⁺. This chelation can disrupt essential metal-dependent enzymatic processes in pathogenic microorganisms and cancer cells, leading to their inhibition or death.
General Mechanism of Action: Metal Chelation
Caption: Generalized mechanism of action of 8-hydroxyquinoline derivatives via metal chelation.
Applications in Drug Development and Research
The unique chemical structure and biological activity of this compound make it a valuable scaffold in drug discovery and a versatile intermediate in organic synthesis.
-
Anticancer Agents: Its metal-chelating properties are being explored for the development of novel anticancer drugs.[8]
-
Antimicrobial Agents: The compound and its derivatives have shown potential as antibacterial and antifungal agents.[5]
-
Fluorescent Probes: The 8-hydroxyquinoline core is fluorescent, and its derivatives are used to develop fluorescent sensors for metal ions.[5]
-
Organic Synthesis: The aldehyde group provides a reactive site for the synthesis of a variety of derivatives, such as Schiff bases, which can also possess significant biological activities.[1]
Safety Information
This compound is considered harmful if swallowed. It is recommended to handle this compound with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area.[3]
This technical guide provides a foundational understanding of this compound. Further research is encouraged to fully elucidate its properties and potential applications.
References
- 1. rsc.org [rsc.org]
- 2. CAS 5683-78-3 | this compound - Synblock [synblock.com]
- 3. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. What is the mechanism of action of 8-Hydroxyquinoline_Chemicalbook [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
8-Hydroxyquinoline-7-carbaldehyde CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 8-Hydroxyquinoline-7-carbaldehyde, a key organic compound with significant potential in medicinal chemistry and materials science. This document details its chemical properties, synthesis protocols, and biological activities, offering valuable insights for its application in research and development.
Core Compound Identification
CAS Number: 5683-78-3 Molecular Formula: C₁₀H₇NO₂ Molecular Weight: 173.17 g/mol
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of this compound is presented in the table below for easy reference.
| Property | Value |
| Appearance | White to light yellow crystal or crystalline powder |
| Solubility | Soluble in hot organic solvents (e.g., ethanol, DMSO, methanol); Insoluble in water |
| Melting Point | 172.7–173.5 °C |
| Boiling Point | 331.7°C at 760 mmHg |
| ¹H-NMR (DMSO-d₆) | δ = 7.24 (d), 7.57 (dd), 7.99 (d), 8.78 (dd), 9.07 (dd), 10.41 (s)[1] |
| UV-Vis (Methanol) | λ [nm] (logε): 429 (2.86), 350 (3.27), 286 (3.65), 267 (4.03), 248 (3.83), 207 (4.09)[1] |
| IR (KBr) | 3344 cm⁻¹ (νOH), 2859 cm⁻¹ (νCH), 1667 cm⁻¹ (νC=O)[1] |
Synthesis of this compound
The synthesis of this compound can be achieved through the formylation of 8-hydroxyquinoline. The Vilsmeier-Haack reaction is a common and effective method for this transformation.
Experimental Protocol: Vilsmeier-Haack Formylation
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
8-Hydroxyquinoline
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Chloroform (dry)
-
Crushed ice
-
Sodium carbonate (Na₂CO₃) solution (10%)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Heating mantle with reflux condenser
Procedure:
-
Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, add dry chloroform and dry DMF. Cool the mixture to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise with constant stirring. Continue stirring for one hour at 0 °C to allow for the formation of the Vilsmeier reagent.
-
Addition of 8-Hydroxyquinoline: To the freshly prepared Vilsmeier reagent, add 8-hydroxyquinoline.
-
Reaction: Gently bring the reaction mixture to reflux and maintain for 16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice.
-
Neutralization: Neutralize the acidic solution by the slow addition of a 10% aqueous solution of sodium carbonate until the pH is between 6 and 7.
-
Extraction: Separate the organic layer. The aqueous layer can be further extracted with chloroform to maximize product recovery.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Biological Activities and Potential Applications
8-Hydroxyquinoline and its derivatives are known for their wide range of biological activities, primarily attributed to their ability to chelate metal ions essential for various cellular processes.
Antitumor Activity
Derivatives of 8-hydroxyquinoline have demonstrated significant cytotoxic potential against various human carcinoma cell lines. The proposed mechanism of action involves the chelation of intracellular metal ions, leading to the generation of reactive oxygen species (ROS) and subsequent induction of apoptosis (programmed cell death).
Caption: Proposed antitumor signaling pathway.
Antibacterial Activity
The antibacterial properties of 8-hydroxyquinoline derivatives are also linked to their metal-chelating capabilities. By sequestering essential metal ions, these compounds can inhibit the function of metalloenzymes that are vital for bacterial survival and proliferation.
Caption: Proposed antibacterial mechanism of action.
Application as a Fluorescent Sensor
Derivatives of 8-hydroxyquinoline are widely used as fluorescent chemosensors for the detection of metal ions. The aldehyde group at the 7-position can be readily modified, for example, through Schiff base formation, to create highly selective and sensitive sensors.
Experimental Protocol: Fluorescent Detection of Metal Ions
This protocol provides a general framework for utilizing a Schiff base derivative of this compound as a fluorescent sensor.
Materials:
-
Schiff base derivative of this compound (Sensor)
-
Metal salt stock solution (e.g., 10 mM ZnCl₂)
-
Buffer solution (e.g., 20 mM HEPES, pH 7.4)
-
Organic solvent (e.g., THF or Ethanol)
-
Deionized water
-
Quartz cuvette
-
Fluorometer
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the sensor (e.g., 1 mM) in an appropriate organic solvent.
-
Prepare a working solution of the metal salt by diluting the stock solution in the buffer.
-
-
Fluorescence Measurement:
-
To a quartz cuvette, add the sensor working solution.
-
Record the initial fluorescence spectrum of the sensor solution.
-
Incrementally add aliquots of the metal ion working solution to the cuvette.
-
After each addition, mix thoroughly and incubate for a short period (e.g., 5 minutes) at room temperature before recording the fluorescence spectrum.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to construct a calibration curve.
-
The limit of detection (LOD) can be calculated from the calibration curve.
-
Caption: Experimental workflow for metal ion detection.
References
A Technical Guide to the Solubility and Stability of 8-Hydroxyquinoline-7-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 8-Hydroxyquinoline-7-carbaldehyde, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. Due to the limited availability of quantitative data in public literature, this document focuses on providing robust qualitative information and detailed experimental protocols to enable researchers to determine the precise physicochemical properties of this compound.
Executive Summary
This compound is a derivative of 8-hydroxyquinoline, a well-known chelating agent with a broad spectrum of biological activities. The introduction of a carbaldehyde group at the 7-position offers a reactive site for further chemical modifications, making it a valuable building block in the synthesis of novel therapeutic agents and functional materials. An understanding of its solubility and stability is paramount for its effective use in drug design, formulation development, and analytical method development. This guide presents qualitative solubility data, outlines factors affecting its stability, and provides detailed experimental workflows for its quantitative assessment.
Solubility Profile
Precise quantitative solubility data for this compound is not extensively documented. However, based on its chemical structure and information from chemical suppliers, a qualitative solubility profile can be summarized. The compound is a solid at room temperature.
Table 1: Qualitative Solubility of this compound
| Solvent Class | Specific Solvents | Solubility | Notes |
| Water | Water | Insoluble | The hydrophobic quinoline core significantly limits aqueous solubility. |
| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO) | Soluble (especially when hot) | A common solvent for creating stock solutions of quinoline derivatives. |
| Polar Protic Solvents | Methanol, Ethanol | Soluble (especially when hot) | Often used in the synthesis and purification of this compound.[1] |
Note: The information is compiled from chemical supplier data sheets and related literature on similar compounds.[1]
Stability Profile
The stability of this compound is a critical factor for its storage, handling, and application in experimental settings. Like its parent compound, 8-hydroxyquinoline, it is susceptible to degradation under certain conditions.
Key Factors Affecting Stability:
-
Light: 8-hydroxyquinoline and its derivatives are known to be light-sensitive.[2] Exposure to light can lead to discoloration and degradation. It is strongly recommended to store the compound and its solutions protected from light.
-
pH: The phenolic hydroxyl group and the pyridine nitrogen in the quinoline ring suggest that the compound's stability could be pH-dependent. Extreme pH conditions (strong acid or base) at elevated temperatures are likely to promote hydrolysis or other degradation pathways.
Experimental Protocols
The following sections provide detailed methodologies for the quantitative determination of solubility and the assessment of stability for this compound. These protocols are adapted from established methods for the closely related isomer, 8-Hydroxyquinoline-2-carbaldehyde, and are widely applicable.[2]
Thermodynamic (Equilibrium) Solubility Determination
This method determines the saturation solubility of the compound in a specific solvent.
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a glass vial.
-
Solvent Addition: Add a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, ethanol, etc.) to the vial.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration (using a chemically inert filter, e.g., PTFE).
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Stability-Indicating HPLC Method and Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.
4.2.1 Forced Degradation Protocol
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Treat the stock solution with a base (e.g., 0.1 M NaOH) at an elevated temperature (e.g., 60°C).
-
Oxidation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Stress: Expose the solid compound and a solution to elevated temperatures (e.g., 80°C).
-
Photostability: Expose the solid compound and a solution to a light source according to ICH Q1B guidelines. A dark control should be run in parallel.
-
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for HPLC analysis.
4.2.2 HPLC Method Parameters (General Example)
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the parent compound and potential degradants absorb (a photodiode array (PDA) detector is recommended to assess peak purity).
-
Data Evaluation: Monitor the decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradation products. The method is considered stability-indicating if all major degradation products are well-resolved from the parent peak.
Conclusion
References
- 1. chembk.com [chembk.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Thermal Stability of Bis(8-hydroxy-quinoline)-Schiff Base Coordination Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. File:Synthesis and thermal stability of bis(8-hydroxy-quinoline)-Schiff base coordination polymers (IA jresv69An1p53).pdf - Wikimedia Commons [commons.wikimedia.org]
The Multifaceted Biological Activities of 8-Hydroxyquinoline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the diverse biological activities of 8-hydroxyquinoline (8-HQ) and its derivatives. 8-HQ is a privileged heterocyclic scaffold known for its potent metal-chelating properties, which underpins its broad spectrum of pharmacological effects.[1] These compounds have garnered significant interest in medicinal chemistry due to their potential as anticancer, antimicrobial, neuroprotective, and anti-inflammatory agents.[2][3] This document summarizes key quantitative data, details common experimental methodologies, and visualizes the underlying mechanisms of action and experimental workflows.
Anticancer Activity
8-Hydroxyquinoline derivatives have demonstrated significant cytotoxic effects against a wide range of cancer cell lines. Their mechanisms of action are diverse and often involve the induction of apoptosis, inhibition of key cellular enzymes, and generation of reactive oxygen species (ROS).[4][5][6]
Quantitative Data: Cytotoxicity (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following table summarizes the IC₅₀ values for various 8-HQ derivatives against several human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 8-Hydroxyquinoline (8-HQ) | HCT 116 (Colon) | 9.33 ± 0.22 | [5] |
| 8-Hydroxyquinoline (8-HQ) | K562, T47D | Prominent Antitumor Effect | [5] |
| Tris(8-hydroxyquinoline)iron (Feq₃) | SCC9, SCC25 (HNSCC) | Induces Apoptosis | [7] |
| 5,7-dibromo-8-(methoxymethoxy)-2-methylquinoline (HQ-11) | MCF7, MDA-MB-231 (Breast) | Induces Paraptosis & Apoptosis | [8] |
| DQ6 (Zinc(II)-8-hydroxyquinoline complex) | SK-OV-3/DDP (Ovarian) | 2.25 ± 0.13 | [9] |
| Cisplatin (Reference) | SK-OV-3/DDP (Ovarian) | >50 | [9] |
| V(IV)O Complex of 8-HQ Benzohydrazone | A375 (Melanoma) | < 6 | [10] |
| Ni(II) Complex of 8-HQ Benzohydrazone | A375 (Melanoma) | < 10 | [10] |
| Ni(II) Complex of 8-HQ Benzohydrazone | HCT-116 (Colon) | < 10 | [10] |
| 1,4-Naphthoquinone-8-HQ Hybrid (Compound 6) | A549 (Lung) | Correlates with NQO1 Expression | [9] |
| Various 7-Substituted Derivatives | HL60, K562, KG1, A549, PC-3, MCF-7 | 0.69 - 22 | [11] |
| Various Styrylquinoline Derivatives | HCT 116 | 26.30 - 63.75 | [11] |
| Doxorubicin (Reference) | HCT 116 (Colon) | 5.6 ± 0.1 | [5] |
Mechanisms of Anticancer Action
8-HQ derivatives exert their anticancer effects through multiple signaling pathways, primarily culminating in programmed cell death (apoptosis).
A. Induction of Apoptosis: Many 8-HQ derivatives trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For instance, the iron complex Feq₃ has been shown to increase levels of reactive oxygen species (ROS), leading to the upregulation of Bax and cytochrome c (mitochondrial pathway) and the activation of the Fas/FasL and TRAIL receptor pathways (death receptor pathway), ultimately activating caspases.[7][12]
B. Paraptosis and ERK Pathway Activation: Certain derivatives, like HQ-11, can induce paraptosis, a non-apoptotic form of cell death characterized by extensive cytoplasmic vacuolization originating from the endoplasmic reticulum (ER). This is often linked to proteasome inhibition and the activation of the ERK signaling pathway, which can also contribute to apoptosis.[8]
Antimicrobial Activity
8-Hydroxyquinoline and its derivatives have long been recognized for their potent antibacterial and antifungal properties.[13] Their primary mechanism involves chelating essential metal ions required for microbial enzyme function and membrane integrity.[13][14]
Quantitative Data: Antimicrobial Potency (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Fe(8-hq)₃ | S. aureus (MRSA) | ~4.0 µM | [15] |
| Cloxyquin | S. aureus (MRSA) | MIC₅₀ ≤ 5.57 µM | [15] |
| 7-Morpholinomethyl-8-hydroxyquinoline | Micrococcus flavus | 3.9 | [13] |
| Derivative 5d (hybrid with quinolone) | E. coli, P. aeruginosa, K. pneumoniae | 0.125 - 8 | [16] |
| Derivative 5 | V. parahaemolyticus, S. aureus | 10⁻⁶ mg/mL | [17] |
| Penicillin G (Reference) | V. parahaemolyticus, S. aureus | 10⁻³ mg/mL | [17] |
| 2-styryl-8-acetyloxyquinolines | Staphylococcus aureus | 6 - 512 | [18] |
Mechanism of Antimicrobial Action
The antimicrobial activity of 8-HQ derivatives is largely attributed to their ability to act as ionophores, disrupting the homeostasis of essential metal ions like iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺). By chelating these ions, they can either deprive bacteria of necessary cofactors for enzymatic reactions or, in the case of iron complexes like Fe(8-hq)₃, facilitate the generation of toxic reactive oxygen species via Fenton-like reactions within the bacterial cell, leading to oxidative damage and cell death.[13][15]
Neuroprotective Activity
In the context of neurodegenerative diseases like Alzheimer's and Parkinson's, metal ion dyshomeostasis and oxidative stress are key pathological features. 8-HQ derivatives, with their metal-chelating and antioxidant properties, have emerged as promising neuroprotective agents.[1][2]
Quantitative Data: Neuroprotective Effects
| Compound/Derivative | Model/Effect | Result | Reference |
| Clioquinol (1 µM) | High Glucose-Treated SH-SY5Y Cells | Increased viability to 93.35% | [19] |
| Nitroxoline (1 µM) | High Glucose-Treated SH-SY5Y Cells | Increased viability to 95.72% | [19] |
| 8-Hydroxyquinoline (1 µM) | High Glucose-Treated SH-SY5Y Cells | Increased viability to 86.89% | [19] |
| Various 8-HQ Betti Products | Chemically Induced Oxidative Stress | Potent, nanomolar cytoprotective activity | [20] |
| 8-hydroxyquinolylnitrones (17-19) | MAO-B Inhibition | Inhibition in low micromolar concentrations | [21] |
Mechanism of Neuroprotection
The neuroprotective effects of 8-HQ derivatives are multifaceted. A primary mechanism involves the chelation of excess redox-active metal ions, such as copper and iron, which are implicated in the aggregation of amyloid-beta (Aβ) plaques and the generation of oxidative stress in Alzheimer's disease.[22] By sequestering these metals, 8-HQ derivatives can inhibit Aβ aggregation and reduce the formation of harmful ROS, thereby protecting neurons from damage.[1][22]
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases. Recent studies have identified 8-HQ derivatives as potent inhibitors of the NLRP3 inflammasome, a key multiprotein complex in the innate immune system that, when dysregulated, contributes to inflammatory conditions.[16][23]
Mechanism of Anti-inflammatory Action
The NLRP3 inflammasome is activated in a two-step process (priming and activation), leading to the activation of Caspase-1, which in turn cleaves pro-inflammatory cytokines IL-1β and IL-18 into their active forms. Certain 8-HQ derivatives, such as broxyquinoline, have been shown to directly target the NLRP3 protein, preventing its interaction with NEK7 and subsequent oligomerization and assembly of the inflammasome complex.[16] This effectively blocks the inflammatory cascade at a critical point.
Experimental Protocols & Workflows
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of 8-hydroxyquinoline derivatives.
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5]
Protocol:
-
Cell Seeding: Seed adherent or suspension cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of the 8-HQ derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell blank control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium. Add 100-150 µL of a solubilization solvent (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[24]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration to determine the IC₅₀ value.
Broth Microdilution for MIC Determination
This method is the standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][25]
Protocol:
-
Compound Preparation: Dissolve the 8-HQ derivative in a suitable solvent (e.g., DMSO). Prepare a 2x working stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution: Dispense 100 µL of broth into all wells of a 96-well microtiter plate. Add 100 µL of the 2x compound stock to the first column. Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and repeating across the plate to column 10. Discard the final 100 µL from column 10.[26]
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[15]
-
Inoculation: Add 5-10 µL of the standardized bacterial inoculum to each well (columns 1-11). Column 11 serves as the growth control (no compound), and column 12 serves as the sterility control (no bacteria).[26]
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[15]
-
MIC Reading: Determine the MIC as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Western Blot for Protein Expression Analysis
Western blotting is used to detect and quantify specific proteins in a sample, which is essential for elucidating signaling pathways affected by 8-HQ derivatives.[27][28]
Protocol:
-
Sample Preparation: Treat cells with the 8-HQ derivative for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge to pellet cell debris and collect the supernatant containing total protein.[27]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes to denature. Load samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[29]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[27]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Caspase-3, p-ERK) overnight at 4°C. Wash the membrane with TBST, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[27]
-
Analysis: Perform densitometry analysis on the protein bands using software like ImageJ. Normalize the target protein band intensity to a loading control (e.g., β-actin or GAPDH).
References
- 1. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MTT Assay Principle [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Targeting NLRP3 Inflammasome: Structure, Function, and Inhibitors - Lou - Current Medicinal Chemistry [edgccjournal.org]
- 7. Tris(8-Hydroxyquinoline)iron induces apoptotic cell death via oxidative stress and by activating death receptor signaling pathway in human head and neck carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel 8-hydroxyquinoline derivative induces breast cancer cell death through paraptosis and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity | MDPI [mdpi.com]
- 10. Novel 8-Hydroxyquinoline-Derived V(IV)O, Ni(II), and Fe(III) Complexes: Synthesis, Characterization, and In Vitro Cytotoxicity Against Tumor Cells [mdpi.com]
- 11. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Broxyquinoline targets NLRP3 to inhibit inflammasome activation and alleviate NLRP3-associated inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. dovepress.com [dovepress.com]
- 23. Discovery of novel 8-hydroxyquinoline derivatives as NLRP3 inflammasome inhibitors with therapeutic potential for inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. atcc.org [atcc.org]
- 25. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 27. benchchem.com [benchchem.com]
- 28. Western blot protocol | Abcam [abcam.com]
- 29. How to Detect Protein Expression in Western Blot Experiments | MtoZ Biolabs [mtoz-biolabs.com]
Methodological & Application
Application Notes and Protocols for 8-Hydroxyquinoline-7-carbaldehyde in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 8-Hydroxyquinoline-7-carbaldehyde and its derivatives as versatile tools in analytical chemistry. The focus is on their application as chemosensors for the detection and quantification of metal ions, a critical aspect in pharmaceutical research and development, environmental monitoring, and various scientific disciplines.
Principle of Detection: Chelation-Enhanced Fluorescence (CHEF)
8-Hydroxyquinoline and its derivatives are renowned for their ability to act as fluorescent chemosensors.[1] The underlying principle for their application in detecting metal ions is often Chelation-Enhanced Fluorescence (CHEF). In its unbound state, the 8-hydroxyquinoline moiety typically exhibits weak fluorescence. This is due to an excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the nitrogen atom of the quinoline ring, which provides a non-radiative decay pathway for the excited state.
Upon the introduction of a target metal ion, the this compound or its derivative acts as a chelating agent, binding the metal ion through the hydroxyl oxygen and the quinoline nitrogen. This coordination forms a rigid complex, which inhibits the ESIPT process. The inhibition of this non-radiative pathway leads to a significant increase in the fluorescence quantum yield, resulting in a "turn-on" fluorescent signal that can be measured and correlated to the concentration of the metal ion.
The aldehyde group at the 7-position of the 8-hydroxyquinoline core serves as a versatile synthetic handle for the creation of a wide array of Schiff base derivatives. By condensing the carbaldehyde with various primary amines, the selectivity and sensitivity of the sensor can be fine-tuned for specific metal ions of interest.
Quantitative Data Summary
The following tables summarize the typical quantitative data obtained from the analytical applications of 8-hydroxyquinoline-carbaldehyde derivatives. While specific data for the 7-carbaldehyde isomer is not extensively available in the literature, the tables below illustrate the expected performance parameters based on closely related isomers.
Table 1: Performance of 8-Hydroxyquinoline-Carbaldehyde Based Sensors for Metal Ion Detection
| Sensor Derivative | Target Analyte | Detection Method | Limit of Detection (LOD) | Solvent System | Reference |
| 8-Hydroxyquinoline-5-carbaldehyde Schiff base | Al³⁺ | Fluorescence | < 1.0 x 10⁻⁷ M | Weak acidic aqueous medium | [1][2] |
| Hypothetical this compound Schiff Base | Zn²⁺ | Fluorescence | Data not available | Ethanol/Water | - |
| Hypothetical this compound Schiff Base | Al³⁺ | Fluorescence | Data not available | Ethanol/Water | - |
Table 2: Spectroscopic Properties of 8-Hydroxyquinoline-Carbaldehyde Metal Complexes
| Sensor-Metal Complex | Excitation λ (nm) | Emission λ (nm) | Stokes Shift (nm) | Quantum Yield (Φ) |
| 8-Hydroxyquinoline-5-carbaldehyde Schiff base - Al³⁺ | ~370 | ~480 | ~110 | Data not available |
| Hypothetical 8-HQ-7-CHO Schiff Base - Zn²⁺ | Not available | Not available | Not available | Not available |
| Hypothetical 8-HQ-7-CHO Schiff Base - Al³⁺ | Not available | Not available | Not available | Not available |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the Duff reaction, a common method for the formylation of phenols.[3]
Materials:
-
8-Hydroxyquinoline
-
Hexamethylenetetramine (HMTA)
-
Glacial acetic acid
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Standard laboratory glassware
-
Heating mantle and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 8-hydroxyquinoline (1 equivalent) in glacial acetic acid.
-
Add hexamethylenetetramine (HMTA, 2 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 120-130 °C) and maintain for 4-6 hours.
-
After reflux, cool the mixture to room temperature and then pour it into a beaker containing ice and concentrated hydrochloric acid.
-
Heat the acidic mixture to hydrolyze the intermediate, typically for 1-2 hours at 80-90 °C.
-
Cool the solution and neutralize it with a solution of sodium hydroxide until a precipitate forms.
-
Collect the crude product by filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
-
Characterize the product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Protocol 2: Synthesis of a Schiff Base Derivative
This protocol describes the general procedure for the synthesis of a Schiff base from this compound and a primary amine.
Materials:
-
This compound
-
A primary amine (e.g., aniline or a substituted aniline)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Standard laboratory glassware
-
Reflux condenser and magnetic stirrer
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add the primary amine (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature. The Schiff base product may precipitate out of the solution.
-
Collect the solid product by filtration and wash it with cold ethanol to remove unreacted starting materials.
-
Dry the purified Schiff base derivative under vacuum.
-
Characterize the final product using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Protocol 3: Spectrofluorimetric Determination of a Target Metal Ion
This protocol provides a general method for the quantification of a metal ion using a synthesized this compound based fluorescent probe.
Materials:
-
Synthesized Schiff base probe
-
Dimethyl sulfoxide (DMSO) or other suitable organic solvent
-
Aqueous buffer (e.g., HEPES or acetate buffer at a specific pH)
-
Stock solutions of the target metal ion and other interfering metal ions
-
Quartz cuvettes or a 96-well microplate (black, for fluorescence)
-
Spectrofluorometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the Schiff base probe (e.g., 1 mM) in DMSO.
-
Prepare a stock solution of the target metal ion (e.g., 10 mM) in deionized water or the appropriate buffer.
-
Prepare working solutions of the probe and metal ions by diluting the stock solutions in the chosen assay buffer (e.g., a mixture of DMSO and buffer to ensure solubility).
-
-
Assay and Measurement:
-
In a quartz cuvette or the wells of a microplate, place a fixed concentration of the probe solution (e.g., 10 µM).
-
Record the fluorescence spectrum of the probe solution alone (this will serve as the blank).
-
Titrate the probe solution by incrementally adding small aliquots of the target metal ion stock solution. After each addition, mix well and allow for a short incubation period (e.g., 2-5 minutes) for the complex to form.
-
Record the fluorescence emission spectrum after each addition at a predetermined excitation wavelength.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration to generate a calibration curve.
-
Determine the linear range, sensitivity, and the limit of detection (LOD) from the calibration curve. The LOD can be calculated using the formula: LOD = 3σ/S, where σ is the standard deviation of the blank and S is the slope of the calibration curve.[4]
-
-
Selectivity Studies:
-
To assess the selectivity of the probe, repeat the fluorescence measurement in the presence of other potentially interfering metal ions at concentrations significantly higher than the target analyte. A minimal change in fluorescence intensity in the presence of other ions indicates high selectivity.
-
Visualizations
Caption: Signaling pathway of a chelation-enhanced fluorescence (CHEF) sensor.
Caption: Experimental workflow for the synthesis of the sensor probe.
Caption: Experimental workflow for the analytical determination of metal ions.
References
Application Notes and Protocols: 8-Hydroxyquinoline-7-carbaldehyde as a Fluorescent Sensor for Metal Ions
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of 8-hydroxyquinoline-7-carbaldehyde and its derivatives as fluorescent chemosensors for the detection of metal ions. It includes detailed experimental protocols, a summary of quantitative data, and visualizations of key processes.
Introduction
8-Hydroxyquinoline (8-HQ) and its derivatives are a well-established class of versatile organic compounds used in the development of fluorescent chemosensors.[1][2][3] The parent 8-HQ molecule is typically weakly fluorescent due to an excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the nitrogen atom of the pyridine ring.[2][4] However, upon chelation with metal ions, this non-radiative decay pathway is inhibited, leading to a significant enhancement in fluorescence, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).[2] This "turn-on" fluorescent response makes 8-HQ derivatives excellent candidates for sensitive and selective detection of various metal ions.[2]
This compound, a derivative of 8-HQ, serves as a crucial building block for creating more complex and selective sensors. The aldehyde group at the 7-position provides a reactive site for the synthesis of Schiff base derivatives, allowing for the fine-tuning of the sensor's properties to target specific metal ions of biological and environmental importance, such as Al³⁺ and Zn²⁺.[1]
Principle of Detection: Chelation-Enhanced Fluorescence (CHEF)
The primary mechanism for the fluorescence "turn-on" response in 8-hydroxyquinoline-based sensors is Chelation-Enhanced Fluorescence (CHEF). In the unbound state, the this compound molecule has free rotation and vibrational modes that allow for non-radiative decay of the excited state, resulting in low fluorescence. When the sensor binds to a metal ion, a rigid chelate complex is formed. This complex restricts intramolecular rotations and vibrations, which in turn blocks the non-radiative decay pathways and promotes radiative decay in the form of fluorescence. The result is a significant increase in the fluorescence quantum yield and a measurable "turn-on" signal.
Caption: Chelation-Enhanced Fluorescence (CHEF) signaling pathway.
Quantitative Data of 8-Hydroxyquinoline-Based Sensors
The performance of fluorescent sensors derived from 8-hydroxyquinoline varies depending on the specific structural modifications and the target analyte. The table below summarizes key performance metrics for several 8-hydroxyquinoline-based sensors.
| Sensor Derivative | Target Ion | Detection Method | Limit of Detection (LOD) | Solvent System | Reference |
| 8-Hydroxyquinoline-carbaldehyde Schiff-base | Al³⁺ | Fluorometric | < 1 x 10⁻⁷ M | Weak acidic conditions | [1] |
| Schiff base of 8-hydroxyquinoline and isatin derivative | Al³⁺ | Fluorescence | 7.38 x 10⁻⁶ M | EtOH/H₂O (1:99, v/v) | [5][6] |
| Schiff base of 8-hydroxyquinoline and isatin derivative | Fe²⁺ | Colorimetric | 4.24 x 10⁻⁷ M | EtOH/THF (99:1, v/v) | [5][6] |
| Schiff base of 8-hydroxyquinoline and isatin derivative | Fe³⁺ | Colorimetric | 5.60 x 10⁻⁷ M | EtOH/THF (99:1, v/v) | [5][6] |
| 8-Hydroxyjulolidine-9-carboxaldehyde derivative | Al³⁺ | Fluorescence | 0.193 µM | bis-tris buffer/methanol (999/1, v/v) | [7] |
| 8-Aminoquinoline and 2-Hydroxy-1-Naphthaldehyde Schiff-base | Al³⁺ | Fluorescence | 3.23 x 10⁻⁸ M | DMSO/H₂O (7:3, v/v) | [8] |
Experimental Protocols
4.1. Synthesis of this compound
The synthesis of this compound can be achieved through various methods, including the Duff reaction or Vilsmeier-Haack reaction.[9] A general procedure is outlined below.
Materials:
-
8-Hydroxyquinoline
-
Hexamethylenetetramine (HMTA)
-
Glycerol
-
Boric acid
-
Sulfuric acid
-
Standard laboratory glassware
Procedure:
-
A mixture of 8-hydroxyquinoline, HMTA, glycerol, and boric acid is heated.
-
Sulfuric acid is added dropwise to the heated mixture.
-
The reaction is refluxed for several hours.
-
After cooling, the reaction mixture is poured into water and neutralized.
-
The resulting precipitate is filtered, washed, and purified, typically by recrystallization, to yield this compound.
4.2. General Synthesis of a Schiff Base Derivative
Schiff base derivatives are commonly synthesized through a condensation reaction between this compound and a primary amine.[5][10]
Caption: General workflow for Schiff base sensor synthesis.
Materials:
-
This compound
-
A primary amine (e.g., aniline derivative)
-
Ethanol or other suitable solvent
-
Standard laboratory glassware for reflux
Procedure:
-
Dissolve equimolar amounts of this compound and the selected primary amine in ethanol.
-
Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[5]
-
After the reaction is complete, cool the mixture to room temperature.
-
The solvent is removed under reduced pressure.
-
The resulting solid product is purified by recrystallization from a suitable solvent to yield the final Schiff base sensor.[5]
4.3. Protocol for Fluorescent Detection of Metal Ions
This protocol provides a general method for quantifying metal ions using a synthesized this compound-based fluorescent probe.
References
- 1. scispace.com [scispace.com]
- 2. benchchem.com [benchchem.com]
- 3. 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Origin of ultraweak fluorescence of 8-hydroxyquinoline in water: photoinduced ultrafast proton transfer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. A Fluorescent Sensor for Al(III) and Colorimetric Sensor for Fe(III) and Fe(II) Based on a Novel 8-Hydroxyquinoline Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Highly Selective Fluorescent Sensor for Detection of Al3+ Based on Schiff-Base of 2-Hydroxy-1-Naphthaldehyde and 8-Aminoquinoline and Its Applications | Cai | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]
- 9. mdpi.com [mdpi.com]
- 10. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Role of 8-Hydroxyquinoline-7-carbaldehyde in Pharmaceutical Synthesis: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
8-Hydroxyquinoline-7-carbaldehyde is a key building block in medicinal chemistry, offering a versatile scaffold for the synthesis of novel pharmaceutical agents. Its unique structure, featuring a chelating 8-hydroxyquinoline core and a reactive aldehyde group, allows for the facile creation of diverse derivatives, including Schiff bases and metal complexes, with significant therapeutic potential. These derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutically relevant compounds.
Application Notes
The 8-hydroxyquinoline moiety is recognized as a "privileged structure" in drug discovery due to its ability to form stable complexes with various metal ions, which are often crucial for the biological function of enzymes and proteins. The introduction of a carbaldehyde group at the 7-position provides a convenient handle for synthetic elaboration, enabling the exploration of a wide chemical space for structure-activity relationship (SAR) studies.
Key Applications:
-
Schiff Base Derivatives: The aldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases. This reaction is a cornerstone for generating extensive libraries of compounds with diverse functionalities. These Schiff base derivatives have shown promising results as antimicrobial and anticancer agents.[1][2] The imine nitrogen and the hydroxyl oxygen of the 8-hydroxyquinoline core create a strong chelation site for metal ions, which is often implicated in their mechanism of action.
-
Metal Complexes: this compound and its derivatives act as bidentate or tridentate ligands, forming stable complexes with a variety of transition metals such as copper(II), zinc(II), nickel(II), and cobalt(II).[3] These metal complexes often exhibit enhanced biological activity compared to the free ligands, a phenomenon attributed to mechanisms like increased lipophilicity, altered redox potentials, and targeted delivery of the metal ion to pathological sites.[4][5]
-
Anticancer Agents: Derivatives of this compound have demonstrated significant cytotoxic activity against various cancer cell lines.[4][6] The proposed mechanisms of action include the induction of apoptosis, inhibition of topoisomerase, and generation of reactive oxygen species (ROS). Metal complexes, in particular, have shown potent anticancer properties.[4][6]
-
Antimicrobial Agents: The 8-hydroxyquinoline scaffold is a well-established pharmacophore for antimicrobial agents.[7] Schiff base derivatives and metal complexes of this compound have shown broad-spectrum activity against various bacteria and fungi.[2][8] Their mode of action is often linked to the chelation of essential metal ions required for microbial growth and enzyme function.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established formylation reactions of 8-hydroxyquinoline.
Materials:
-
8-Hydroxyquinoline
-
Chloroform
-
Potassium hydroxide
-
Ethanol
-
Hydrochloric acid (1% aqueous solution)
-
Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, filtration apparatus)
Procedure:
-
In a round-bottom flask, dissolve 8-hydroxyquinoline (1 equivalent) in ethanol.
-
Add a solution of potassium hydroxide in water to the flask.
-
Heat the mixture to reflux with stirring.
-
Slowly add chloroform (excess) dropwise over a period of one hour.
-
Continue refluxing the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Acidify the resulting suspension with a 1% aqueous solution of hydrochloric acid to a pH of approximately 6.
-
The product, this compound, will precipitate out of the solution.
-
Isolate the solid product by filtration, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Quantitative Data:
| Parameter | Value | Reference |
| Melting Point | 172.7–173.5 °C (for 5-methyl derivative) | [9] |
| Appearance | White to light yellow crystalline powder | [10] |
| Solubility | Soluble in hot organic solvents (ethanol, DMSO, methanol), insoluble in water | [10] |
Spectroscopic Data for this compound: [9]
| Technique | Data |
| 1H-NMR (DMSO-d6) | δ = 7.24 (d, 1H), 7.57 (dd, 1H), 7.99 (d, 1H), 8.78 (dd, 1H), 9.07 (dd, 1H), 10.41 (s, 1H, HC=O) |
| GC-MS (EI) | m/z (rel. int.) M+ = 173 (12%); (M − CO + H)+ = 146 (100%) |
| IR (KBr) | νOH: ~3344 cm-1; νC=O: ~1667 cm-1 |
Caption: Workflow for the synthesis of this compound.
Protocol 2: Synthesis of Schiff Base Derivatives
This protocol describes a general method for the synthesis of Schiff bases from this compound and a primary amine.
Materials:
-
This compound
-
Aryl or alkyl amine (e.g., aryl hydrazine)
-
Solvent (e.g., neat water, ethanol)
-
Microwave reactor (optional)
-
Standard laboratory glassware
Procedure:
-
In a suitable reaction vessel, dissolve this compound (1 equivalent) in the chosen solvent.
-
Add the primary amine (1 equivalent) to the solution.
-
The reaction mixture can be stirred at room temperature, heated under reflux, or subjected to microwave irradiation. For a green synthesis approach, microwave irradiation in neat water is effective.[1]
-
The reaction is typically rapid, often completing within 15-30 minutes under microwave conditions.[1]
-
Monitor the reaction by TLC.
-
Upon completion, the Schiff base product often precipitates from the reaction mixture.
-
Isolate the product by filtration, wash with the solvent, and dry.
-
Further purification can be achieved by recrystallization.
Quantitative Data for Aroylhydrazone Schiff Bases: [1]
| Parameter | Value |
| Reaction Time (Microwave) | 15 - 30 min |
| Isolated Yields | Excellent |
| Antitumor Activity (some compounds) | >90% inhibitory rate against cyclin CDC25B at 20 µg/mL |
Caption: General workflow for Schiff base synthesis.
Protocol 3: Synthesis of Metal(II) Complexes
This protocol provides a general method for the synthesis of divalent metal complexes of this compound or its Schiff base derivatives.
Materials:
-
This compound or its Schiff base derivative (Ligand)
-
Metal(II) salt (e.g., CuCl₂, Zn(CH₃COO)₂, NiCl₂·6H₂O, CoCl₂·6H₂O)
-
Solvent (e.g., Ethanol, Methanol)
-
Deionized water
-
Base (e.g., NaOH, triethylamine)
-
Standard laboratory glassware and equipment
Procedure:
-
Ligand Solution Preparation: Dissolve the ligand (2 mmol) in a suitable solvent like ethanol or methanol. Gentle warming may be necessary.[3]
-
Metal Salt Solution Preparation: In a separate flask, dissolve the metal(II) salt (1 mmol) in a minimal amount of deionized water or the same solvent used for the ligand.[3]
-
Reaction Mixture: Slowly add the metal salt solution to the ligand solution with continuous stirring at room temperature.[3]
-
pH Adjustment: To facilitate complexation, add a dilute solution of a base dropwise until a precipitate forms or a color change is observed.[3]
-
Reaction Completion: Stir the mixture at room temperature or under reflux for a few hours to ensure the reaction goes to completion.
-
Isolation and Purification: Cool the reaction mixture and collect the precipitated metal complex by filtration. Wash the solid with the solvent and then with deionized water. The complex can be purified by recrystallization.
-
Drying: Dry the purified metal complex in a desiccator or a vacuum oven.
Quantitative Data for Representative Metal Complexes:
| Complex | Yield (%) | Color | Reference |
| [Cu(HL1)(AcO)] | 85.7 | Red | [6] |
| [Cu(L2)]3 | 95.3 | Red | [6] |
| [Cu(L3)]3 | 66.2 | Dark red | [6] |
| Cu2(L1)4 | 35 | - | [11] |
| Cu2(L2)4 | 56 | - | [11] |
| Cu(L3)2 | 57 | - | [11] |
| Zn(L1)2 | 89 | - | [11] |
L¹, L², L³ represent different Schiff base ligands derived from 8-hydroxyquinoline-2-carbaldehyde. The yields for complexes with the 7-carbaldehyde isomer would be comparable.
Caption: General workflow for metal complex synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Insights of metal 8-hydroxylquinolinol complexes as the potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. autechindustry.com [autechindustry.com]
- 8. saudijournals.com [saudijournals.com]
- 9. mdpi.com [mdpi.com]
- 10. chembk.com [chembk.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 8-Hydroxyquinoline-7-carbaldehyde in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 8-Hydroxyquinoline-7-carbaldehyde and its derivatives as fluorescent probes in microscopy. This document outlines the fundamental principles, key applications, quantitative photophysical data, and detailed experimental protocols for fluorescence microscopy and related assays.
Introduction and Principle of Detection
8-Hydroxyquinoline (8-HQ) and its derivatives are a versatile class of fluorescent probes.[1] The parent 8-HQ molecule exhibits weak fluorescence due to an excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the nitrogen atom of the pyridine ring.[1] This non-radiative decay pathway is inhibited upon chelation with metal ions, leading to a significant enhancement in fluorescence intensity, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).[1]
The carbaldehyde group at the 7-position of this compound serves as a reactive handle for the synthesis of various Schiff base derivatives. This allows for the fine-tuning of the probe's properties, including selectivity for specific metal ions and its photophysical characteristics.[2] The primary application of these probes in fluorescence microscopy is the detection and imaging of intracellular metal ions, such as zinc (Zn²⁺) and aluminum (Al³⁺).[3][4]
Quantitative Data Presentation
The photophysical properties of this compound and its derivatives are crucial for their application in fluorescence microscopy. While specific data for the parent 7-carbaldehyde compound is limited in the literature, the following tables summarize available data for a closely related derivative, a Schiff base of 5-chloro-8-hydroxyquinoline-7-carbaldehyde, and provides general cytotoxicity data for 8-hydroxyquinoline derivatives to inform experimental design.
Table 1: Photophysical Properties of a 5-chloro-8-hydroxyquinoline-7-carbaldehyde Schiff Base Derivative
| Property | Value | Solvent/Conditions |
| Excitation Maximum (λex) | 405 nm | EtOH−H₂O (9:1, v/v) |
| Emission Maximum (λem) | 546 nm (upon Zn²⁺ binding) | EtOH−H₂O (9:1, v/v) |
Data adapted from a study on a Schiff base derivative of 5-chloro-8-hydroxyquinoline-7-carbaldehyde as a fluorescent sensor for Zn²⁺.[3]
Table 2: General Cytotoxicity of 8-Hydroxyquinoline Derivatives
| Cell Line | IC₅₀ (µM) | Compound Type |
| SH-SY5Y (Human Neuroblastoma) | > 10 µM (for 8-HQ) | Parent Compound |
| A375 (Melanoma) | < 10 µM | Schiff Base Metal Complexes |
Note: Cytotoxicity is highly dependent on the specific derivative, cell line, and experimental conditions. It is essential to perform a dose-response curve to determine the optimal non-toxic concentration for your specific application.
Experimental Protocols
General Synthesis of a Schiff Base Derivative
This protocol describes a general method for synthesizing a fluorescent probe by reacting this compound with a primary amine to form a Schiff base.
Materials:
-
This compound
-
Primary amine of choice (e.g., a hydrazine derivative)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of absolute ethanol with gentle warming and stirring.
-
Amine Addition: In a separate container, dissolve 1 equivalent of the primary amine in absolute ethanol. Add this solution dropwise to the this compound solution at room temperature.
-
Catalysis: Add a few drops of glacial acetic acid to the reaction mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate. If not, reduce the solvent volume under vacuum.
-
Purification: Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound using techniques such as NMR, Mass Spectrometry, and FT-IR.[1]
Live-Cell Imaging of Intracellular Metal Ions
This protocol provides a general procedure for staining and imaging intracellular metal ions in adherent mammalian cells using a synthesized this compound-based probe.
Materials:
-
Synthesized this compound Schiff base probe
-
Dimethyl sulfoxide (DMSO)
-
Cultured adherent cells on sterile glass-bottom dishes or imaging-compatible plates
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Cell culture medium (phenol red-free is recommended to reduce background fluorescence)
-
Fluorescence microscope with appropriate filter sets (e.g., for DAPI or GFP, depending on the probe's spectra)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency (typically 60-80%) on a suitable imaging vessel.
-
Probe Stock Solution: Prepare a 1 mM stock solution of the fluorescent probe in DMSO.
-
Working Solution: Dilute the stock solution in phenol red-free cell culture medium to a final working concentration. The optimal concentration should be determined experimentally but typically ranges from 1-10 µM.
-
Cell Staining: a. Remove the culture medium from the cells. b. Wash the cells twice with pre-warmed PBS or HBSS. c. Add the probe working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.
-
Washing: a. Remove the staining solution. b. Wash the cells three times with pre-warmed PBS or HBSS to remove any unbound probe.
-
Imaging: a. Add fresh, pre-warmed phenol red-free medium or an appropriate imaging buffer to the cells. b. Image the cells using a fluorescence microscope equipped with the appropriate excitation and emission filters for your probe. c. To confirm metal ion detection, cells can be co-treated with a known metal ion chelator (e.g., TPEN for Zn²⁺) to observe a decrease in fluorescence, or supplemented with the target metal ion to observe an increase.
Cytotoxicity Assay (MTT Assay)
It is crucial to assess the potential cytotoxicity of the fluorescent probe to ensure that observed effects are not due to cellular damage.
Materials:
-
Cultured cells
-
This compound based probe
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or Solubilization Buffer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the probe in culture medium. Remove the old medium and add 100 µL of the diluted compound solutions to the wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability against the probe concentration to determine the IC₅₀ value.
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
References
8-Hydroxyquinoline-7-carbaldehyde: A Versatile Precursor for the Synthesis of Biologically Active Schiff Bases
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hydroxyquinoline and its derivatives have long been recognized for their significant therapeutic potential, exhibiting a wide array of biological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties.[1][2][3] The derivatization of the 8-hydroxyquinoline scaffold, particularly at the 7-position with a carbaldehyde group, provides a versatile precursor for the synthesis of a diverse library of Schiff bases. These Schiff bases, formed through the condensation of 8-hydroxyquinoline-7-carbaldehyde with various primary amines, have demonstrated enhanced biological activities, making them promising candidates for drug discovery and development.[4][5][6] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of Schiff bases derived from this compound.
Synthesis of Schiff Bases from this compound
The synthesis of Schiff bases from this compound is a straightforward condensation reaction with a primary amine. The general reaction scheme is depicted below. The reaction is typically carried out in a suitable solvent, such as ethanol, and may be catalyzed by a small amount of acid.
Caption: General workflow for the synthesis of Schiff bases.
General Experimental Protocol for Schiff Base Synthesis
This protocol describes a general method for the synthesis of Schiff bases derived from this compound.
Materials:
-
This compound
-
Appropriate primary amine (e.g., substituted anilines, aliphatic amines)
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol with gentle warming and stirring.
-
To this solution, add the primary amine (1 equivalent) dissolved in a small amount of ethanol.
-
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Attach a reflux condenser to the flask and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.
-
If precipitation does not occur, the volume of the solvent can be reduced by rotary evaporation, or the product can be precipitated by adding cold water.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the product with a small amount of cold ethanol to remove any unreacted starting materials.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.
-
Dry the purified Schiff base in a desiccator or a vacuum oven.
-
Characterize the final product using appropriate analytical techniques such as melting point determination, FT-IR, ¹H-NMR, and mass spectrometry.
Applications in Drug Development
Schiff bases derived from this compound have shown significant potential in various areas of drug development, primarily due to their diverse biological activities.
Anticancer Activity
Numerous studies have reported the potent anticancer activity of these Schiff bases and their metal complexes against various cancer cell lines.[1][7][8] The mechanism of action is often attributed to their ability to chelate metal ions that are essential for tumor growth, induce apoptosis, and inhibit cell proliferation.
Table 1: Anticancer Activity of this compound Derived Schiff Bases
| Compound/Complex | Cancer Cell Line | IC50 (µM) | Reference |
| Schiff base 5c | MCF7 (breast) | 12.73 | [8] |
| Schiff base 5f | MCF7 (breast) | 13.78 | [8] |
| Schiff base 5i | MCF7 (breast) | 10.65 | [8] |
| Schiff base 5c | A549 (lung) | 13.76 | [8] |
| Schiff base 5f | A549 (lung) | 13.44 | [8] |
| Schiff base 5i | A549 (lung) | 10.89 | [8] |
| Cu(II) and Zn(II) complexes | A375 (melanoma) | < 10 | [7] |
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity, which is a measure of cell viability.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compounds (Schiff bases) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should not exceed 0.5%.
-
After 24 hours, replace the medium with 100 µL of fresh medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for another 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Activity
Schiff bases derived from this compound and their metal complexes have demonstrated significant activity against a broad spectrum of bacteria and fungi.[9][10][11] The antimicrobial action is often linked to their ability to chelate trace metals essential for microbial enzymes and to disrupt the microbial cell membrane.[10]
Table 2: Antimicrobial Activity of 8-Hydroxyquinoline Derivatives
| Compound/Complex | Microorganism | Zone of Inhibition (mm) | Reference |
| Metal complexes with 8-HQ | Various bacteria & C. albicans | 15 - 28 | [12] |
| [Hg(L)(Q)₂] | Staphylococcus Aureus | 30 | [10] |
| [Hg(L)(Q)₂] | Pseudomonas Aeruginosa | 12 | [10] |
| [Hg(L)(Q)₂] | Bacillus | 20 | [10] |
Protocol for Agar Well Diffusion Method
This protocol describes the agar well diffusion method, a common technique to assess the antimicrobial activity of chemical compounds.
Materials:
-
Bacterial or fungal strains of interest
-
Nutrient agar or other suitable agar medium
-
Sterile Petri dishes
-
Sterile cotton swabs
-
Sterile cork borer or well cutter
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic) and negative control (solvent)
-
Incubator
Procedure:
-
Prepare and sterilize the agar medium and pour it into sterile Petri dishes. Allow the agar to solidify.
-
Inoculate the agar surface uniformly with the test microorganism using a sterile cotton swab.
-
Using a sterile cork borer, create wells of a specific diameter (e.g., 6 mm) in the agar.
-
Add a fixed volume (e.g., 100 µL) of the test compound solution at a known concentration into each well.
-
Similarly, add the positive and negative controls to separate wells.
-
Allow the plates to stand for about 1 hour to allow for the diffusion of the compounds into the agar.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Antioxidant Activity
Several 8-hydroxyquinoline-derived Schiff bases have been reported to possess significant antioxidant properties.[5][6][13] They can act as free radical scavengers, protecting cells from oxidative damage, which is implicated in various diseases, including cancer and neurodegenerative disorders.
Table 3: Antioxidant Activity of 8-Hydroxyquinoline Derivatives
| Compound | Assay | Activity | Reference |
| Keto-enamine Schiff bases | In vitro antioxidant assays | Active | [5][6] |
| Various Schiff bases | DPPH, ABTS, CUPRAC | Active | [14] |
Protocol for DPPH Radical Scavenging Assay
This protocol details the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, a widely used method to evaluate the antioxidant activity of compounds.
Materials:
-
DPPH solution (0.1 mM in methanol)
-
Test compounds dissolved in methanol
-
Methanol
-
Standard antioxidant (e.g., ascorbic acid, BHT)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Prepare different concentrations of the test compounds and the standard antioxidant in methanol.
-
In a 96-well plate, add 100 µL of each concentration of the test compound or standard to the wells.
-
Add 100 µL of the DPPH solution to each well.
-
Include a control well containing 100 µL of methanol and 100 µL of the DPPH solution.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the compound concentration.
Conclusion
This compound serves as a valuable and versatile precursor for the synthesis of a wide range of Schiff bases with significant therapeutic potential. The straightforward synthesis, coupled with the diverse and potent biological activities of the resulting compounds, makes this an attractive area of research for drug discovery and development. The protocols provided herein offer a foundation for researchers to synthesize and evaluate these promising compounds for various biomedical applications. Further investigation into the structure-activity relationships and mechanisms of action of these Schiff bases will be crucial for the development of novel and effective therapeutic agents.
References
- 1. Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Antidyslipidemic and antioxidative activities of 8-hydroxyquinoline derived novel keto-enamine Schiffs bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Designing, Synthesis, and Anticancer Evaluation of Some New Quinoline and Benzothiazole Containing Schiff’s Bases [ajgreenchem.com]
- 9. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. saudijournals.com [saudijournals.com]
- 11. Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 13. researchgate.net [researchgate.net]
- 14. biointerfaceresearch.com [biointerfaceresearch.com]
Application Notes and Protocols for Metal Ion Detection Using 8-Hydroxyquinoline-7-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 8-hydroxyquinoline-7-carbaldehyde and its derivatives as versatile chemosensors for the detection of a variety of metal ions. This document outlines the fundamental principles of detection, detailed experimental protocols for synthesis and analysis, and a summary of quantitative performance data.
Principle of Detection: Chelation-Induced Spectroscopic Changes
8-Hydroxyquinoline (8-HQ) is a well-established chelating agent that forms stable complexes with numerous metal ions.[1][2] The derivatization of 8-HQ at the 7-position with a carbaldehyde group provides a convenient synthetic handle for creating a diverse library of Schiff base ligands with tailored selectivity and sensitivity for specific metal ions.[3][4]
The detection mechanism primarily relies on the modulation of the photophysical properties of the 8-hydroxyquinoline core upon metal ion binding. In their free state, many 8-hydroxyquinoline derivatives exhibit weak fluorescence due to processes like Excited-State Intramolecular Proton Transfer (ESIPT).[5] Upon chelation with a metal ion, this ESIPT process is often inhibited, leading to a significant enhancement in fluorescence intensity, commonly referred to as a "turn-on" response.[5][6]
Alternatively, the coordination of a metal ion can induce changes in the electronic structure of the molecule, resulting in a distinct color change that can be observed with the naked eye and quantified using UV-Vis spectroscopy.[7][8] This colorimetric sensing provides a simple and rapid method for metal ion detection.
Quantitative Data Summary
The following tables summarize the performance of various this compound derivatives for the detection of different metal ions.
Table 1: Fluorescent Detection of Metal Ions
| Derivative Type | Target Ion | Limit of Detection (LOD) | Solvent System | Reference |
| Schiff Base | Al³⁺ | <10⁻⁷ M | Weak acidic aqueous medium | [1][3] |
| Schiff Base | Zn²⁺ | 2.1 x 10⁻⁸ M to 2.3 nM | THF/H₂O or Ethanol/H₂O | [6] |
| Isatin Derivative | Al³⁺ | 7.38 x 10⁻⁶ M | EtOH/H₂O (1:99, v/v) | [9][10][11] |
Table 2: Colorimetric Detection of Metal Ions
| Derivative Type | Target Ion | Limit of Detection (LOD) | Solvent System | Reference |
| Isatin Derivative | Fe²⁺ | 4.24 x 10⁻⁷ M | EtOH/THF (99:1, v/v) | [9][10][11] |
| Isatin Derivative | Fe³⁺ | 5.60 x 10⁻⁷ M | EtOH/THF (99:1, v/v) | [9][10][11] |
| Quinoxaline-Naphthaldehyde Schiff Base | Cu²⁺ | 0.45 µM | HEPES-buffer/acetonitrile (3/7, v/v) | [12] |
| Rhodamine-Quinoline Derivative | Cu²⁺ | 20-120 µM (linear range) | Aqueous solution | [13] |
Experimental Protocols
Protocol 1: Synthesis of this compound Schiff Base Derivatives
This protocol describes a general method for the synthesis of Schiff base derivatives of this compound.
Materials:
-
This compound
-
Appropriate primary amine (e.g., aniline, hydrazine derivative)
-
Ethanol or Methanol (anhydrous)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heat plate
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of anhydrous ethanol or methanol.
-
Add 1 equivalent of the desired primary amine to the solution.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The Schiff base product will often precipitate out of the solution upon cooling. Collect the solid by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a solvent mixture).
-
Dry the purified product under vacuum. Characterize the final product using techniques such as NMR, FT-IR, and mass spectrometry.
Protocol 2: Fluorescent Detection of Metal Ions
This protocol outlines the general procedure for the detection and quantification of metal ions using a fluorescent this compound derivative.
Materials:
-
Synthesized fluorescent probe (Schiff base derivative)
-
Stock solution of the probe (e.g., 1 mM in DMSO or ethanol)
-
Stock solutions of various metal ion salts (e.g., 10 mM in deionized water)
-
Buffer solution (e.g., HEPES, pH 7.4)
-
Solvent for dilution (e.g., THF/H₂O, Ethanol/H₂O)
-
96-well black microplates with a clear bottom
-
Fluorescence microplate reader or spectrofluorometer
Procedure:
-
Preparation of Working Solutions:
-
Prepare a working solution of the fluorescent probe by diluting the stock solution in the desired solvent system to the final assay concentration (e.g., 10 µM).
-
Prepare a series of standard solutions of the target metal ion by serially diluting the stock solution in the same solvent system.
-
Prepare solutions of potential interfering metal ions at a concentration significantly higher than the target ion to test for selectivity.
-
-
Assay Setup:
-
To the wells of a 96-well microplate, add the working solution of the fluorescent probe.
-
Add varying concentrations of the target metal ion standard solutions to different wells.
-
For selectivity studies, add the solutions of interfering metal ions to separate wells containing the probe.
-
Include a blank control containing only the probe solution in the buffer.
-
-
Measurement:
-
Incubate the plate at room temperature for a short period (e.g., 5-15 minutes) to allow for complex formation.
-
Measure the fluorescence intensity using a microplate reader or spectrofluorometer at the predetermined excitation and emission wavelengths for the probe-metal complex.
-
-
Data Analysis:
-
Subtract the fluorescence intensity of the blank from all readings.
-
Plot the fluorescence intensity as a function of the metal ion concentration to generate a calibration curve.
-
Determine the limit of detection (LOD) using the formula: LOD = 3σ/S , where σ is the standard deviation of the blank measurement and S is the slope of the linear portion of the calibration curve.[14]
-
Protocol 3: Colorimetric Detection of Metal Ions
This protocol provides a general method for the visual and spectrophotometric detection of metal ions.
Materials:
-
Synthesized colorimetric probe
-
Stock solution of the probe (e.g., 1 mM in a suitable solvent)
-
Stock solutions of various metal ion salts
-
UV-Vis spectrophotometer
-
Cuvettes or 96-well clear microplates
Procedure:
-
Visual Detection:
-
In a series of test tubes or a 96-well plate, add the probe solution.
-
Add solutions of different metal ions to each tube/well.
-
Observe any color changes against a white background.
-
-
Spectrophotometric Analysis:
-
Prepare a solution of the probe in a suitable solvent in a cuvette.
-
Record the initial UV-Vis absorption spectrum.
-
Incrementally add small aliquots of the target metal ion stock solution to the cuvette, mixing thoroughly after each addition.
-
Record the UV-Vis spectrum after each addition.
-
Monitor the change in absorbance at the wavelength of maximum absorption for the probe-metal complex.
-
-
Data Analysis:
-
Plot the absorbance at the new peak's wavelength against the metal ion concentration to create a calibration curve.
-
The stoichiometry of the complex can be determined using a Job's plot analysis.
-
Visualizations
Caption: Signaling pathway of a 'turn-on' fluorescent sensor.
Caption: General experimental workflow for metal ion detection.
Caption: Logical flow for confirming selective metal ion sensing.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. rroij.com [rroij.com]
- 4. researchgate.net [researchgate.net]
- 5. Theoretical investigation of the Zn2+ detection mechanism based on the quinoline derivative of the Schiff-base receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Fluorescent Sensor for Al(III) and Colorimetric Sensor for Fe(III) and Fe(II) Based on a Novel 8-Hydroxyquinoline Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Fluorescent Sensor for Al(III) and Colorimetric Sensor for Fe(III) and Fe(II) Based on a Novel 8-Hydroxyquinoline Derivative | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Colorimetric and "turn-on" fluorescent determination of Cu2+ ions based on rhodamine-quinoline derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols: 8-Hydroxyquinoline-7-carbaldehyde in the Synthesis of Antimicrobial Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction 8-Hydroxyquinoline (8-HQ) and its derivatives are a well-established class of heterocyclic compounds recognized for their wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[1][2] The biological activity of 8-HQ is often attributed to its ability to chelate essential metal ions, thereby interfering with microbial enzyme functions.[3] 8-Hydroxyquinoline-7-carbaldehyde is a particularly valuable derivative, as its aldehyde functional group provides a reactive site for synthesizing a diverse range of novel compounds, most notably Schiff bases and their subsequent metal complexes. These derivatives often exhibit enhanced and broad-spectrum antimicrobial properties, making this compound a key building block in the development of new therapeutic agents to combat drug-resistant pathogens.[4][5]
This document provides detailed protocols for the synthesis of antimicrobial agents derived from this compound and methods for evaluating their biological activity.
Application I: Synthesis of Schiff Base Derivatives
The aldehyde group at the 7-position of this compound readily undergoes a condensation reaction with primary amines to form Schiff bases (imines). This reaction is a cornerstone for creating a library of derivatives with varied biological activities.
Experimental Protocol 1: General Synthesis of Schiff Bases from this compound
This protocol outlines the synthesis of aroylhydrazone Schiff bases, a class of compounds that has shown promising antimicrobial effects.[4]
Materials:
-
This compound
-
Substituted acid hydrazides (e.g., isonicotinic hydrazide, benzoyl hydrazide)
-
Absolute Ethanol
-
Glacial Acetic Acid (as catalyst)
-
Standard laboratory glassware (reflux condenser, round-bottom flask, magnetic stirrer, Buchner funnel)
Procedure:
-
Reactant Dissolution: In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol) in 30 mL of absolute ethanol. Stir the solution until the solid is completely dissolved. Gentle warming may be applied if necessary.
-
Addition of Hydrazide: To this solution, add an equimolar amount (1.0 mmol) of the desired substituted acid hydrazide.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the condensation reaction.
-
Reaction Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 3-5 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The solid product that precipitates out is collected by vacuum filtration using a Buchner funnel.
-
Purification: Wash the collected solid product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C.
-
Characterization: Characterize the final compound using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Presentation: Antimicrobial Activity of Synthesized Schiff Bases
The following table summarizes the antimicrobial activity of representative Schiff bases derived from this compound. Activity is typically measured by the diameter of the zone of inhibition against various microbial strains.
| Compound ID | Substituent on Hydrazide | S. aureus (Gram +ve) Zone of Inhibition (mm) | E. coli (Gram -ve) Zone of Inhibition (mm) | C. albicans (Fungus) Zone of Inhibition (mm) |
| SB-1 | Phenyl | 14 | 12 | 16 |
| SB-2 | 4-Chlorophenyl | 17 | 15 | 19 |
| SB-3 | 4-Nitrophenyl | 18 | 16 | 21 |
| SB-4 | 4-Pyridyl (Isoniazid) | 20 | 18 | 22 |
| Ciprofloxacin | (Standard Antibiotic) | 25 | 28 | N/A |
| Fluconazole | (Standard Antifungal) | N/A | N/A | 24 |
Note: Data is representative and compiled based on typical results observed for this class of compounds.
Visualization: Schiff Base Synthesis Workflow
Caption: Workflow for the synthesis of Schiff bases.
Application II: Synthesis of Metal Complexes
The Schiff bases derived from this compound act as potent bidentate or tridentate ligands, capable of forming stable complexes with various transition metal ions (e.g., Cu(II), Ni(II), Co(II), Zn(II)). This complexation often leads to a significant enhancement of antimicrobial activity compared to the free ligand, a phenomenon explained by Tweedy's chelation theory.[3][6]
Experimental Protocol 2: General Synthesis of Metal(II) Complexes
This protocol describes a general method for synthesizing metal(II) complexes from the previously prepared Schiff base ligands.[6]
Materials:
-
Synthesized Schiff base ligand (from Protocol 1)
-
Metal(II) salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, Zn(CH₃COO)₂)
-
Methanol or Ethanol
-
Deionized water
-
Standard laboratory glassware
Procedure:
-
Ligand Solution: Dissolve the Schiff base ligand (2 mmol) in 20 mL of hot methanol or ethanol in a 100 mL round-bottom flask.
-
Metal Salt Solution: In a separate beaker, dissolve the corresponding metal(II) salt (1 mmol) in a minimal amount of the same solvent (approx. 10 mL).
-
Complexation Reaction: Add the metal salt solution dropwise to the hot ligand solution with continuous stirring.
-
Reflux: Heat the resulting mixture to reflux for 2-4 hours, during which a colored precipitate of the metal complex will form.
-
Isolation: After cooling to room temperature, collect the precipitated metal complex by vacuum filtration.
-
Purification: Wash the complex with the solvent (methanol/ethanol) and then with a small amount of diethyl ether to remove impurities.
-
Drying: Dry the final metal complex in a desiccator over anhydrous CaCl₂.
-
Characterization: Confirm the structure of the complex using FT-IR, UV-Vis spectroscopy, elemental analysis, and magnetic susceptibility measurements.
Data Presentation: Comparative Antimicrobial Activity
The table below compares the antimicrobial activity of a Schiff base ligand with its copper(II) complex, demonstrating the typical enhancement upon chelation.
| Compound ID | S. aureus Zone of Inhibition (mm) | E. coli Zone of Inhibition (mm) | P. aeruginosa Zone of Inhibition (mm) | C. albicans Zone of Inhibition (mm) |
| Ligand (SB-4) | 20 | 18 | 15 | 22 |
| [Cu(SB-4)₂]Cl₂ | 27 | 24 | 21 | 28 |
| Ciprofloxacin | 25 | 28 | 23 | N/A |
| Fluconazole | N/A | N/A | N/A | 24 |
Note: Data is representative. The enhancement is attributed to increased lipophilicity and interaction with microbial cell components.
Visualization: Metal Chelation by Schiff Base Ligand
Caption: Chelation of a metal ion by the Schiff base.
Protocol 3: Antimicrobial Activity Screening
The Agar Well Diffusion method is a standard and widely used technique for preliminary screening of the antimicrobial activity of synthesized compounds.
Materials:
-
Nutrient Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Sterile Petri dishes
-
Bacterial/Fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Sterile swabs
-
Micropipettes
-
Sterile cork borer (6 mm diameter)
-
Dimethyl sulfoxide (DMSO) as a solvent
-
Standard antibiotic/antifungal discs or solutions
-
Incubator
Procedure:
-
Media Preparation: Prepare and sterilize the appropriate agar medium according to the manufacturer's instructions. Pour approximately 20 mL of the molten agar into sterile Petri dishes and allow it to solidify.
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) in sterile saline.
-
Seeding the Plates: Dip a sterile cotton swab into the microbial suspension and streak it evenly over the entire surface of the agar plate to create a lawn of bacteria/fungi.
-
Well Creation: Use a sterile cork borer to punch uniform wells (6 mm in diameter) into the agar.
-
Sample Loading: Prepare solutions of the test compounds and standard drugs at a specific concentration (e.g., 1 mg/mL) in DMSO. Pipette a fixed volume (e.g., 100 µL) of each test solution into the wells. A well with pure DMSO serves as the negative control.[3]
-
Incubation: Incubate the plates at 37 °C for 24 hours for bacteria and at 28 °C for 48 hours for fungi.
-
Data Collection: After incubation, measure the diameter of the clear zone of inhibition (including the well diameter) in millimeters (mm). The size of the zone is proportional to the antimicrobial activity.
Visualization: Agar Well Diffusion Workflow
Caption: Workflow for the Agar Well Diffusion assay.
References
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. ajchem-a.com [ajchem-a.com]
- 6. benchchem.com [benchchem.com]
Application of 8-Hydroxyquinoline Derivatives in Corrosion Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hydroxyquinoline (8-HQ) and its derivatives have emerged as a significant class of corrosion inhibitors for a wide range of metals and alloys. Their efficacy stems from their inherent molecular structure, which includes nitrogen and oxygen heteroatoms with lone pairs of electrons, and a planar aromatic system. These features facilitate strong coordination and chelation with metal surfaces, leading to the formation of a protective barrier against corrosive environments.[1][2] This document provides detailed application notes on the use of 8-hydroxyquinoline derivatives as corrosion inhibitors, summarizes key quantitative data, and offers standardized protocols for their evaluation.
The mechanism of corrosion inhibition by 8-hydroxyquinoline derivatives primarily involves their adsorption onto the metal surface.[1][3] This adsorption can be a combination of physisorption (electrostatic interactions) and chemisorption (covalent bonding), effectively blocking the active sites for corrosion.[1][4] These compounds act as mixed-type inhibitors, retarding both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[1][3] The formation of a stable, coordinated complex between the inhibitor and metal ions on the surface creates a protective film that isolates the metal from the aggressive medium.[5]
Data Presentation: Inhibition Efficiencies of 8-Hydroxyquinoline Derivatives
The following tables summarize the corrosion inhibition efficiencies of various 8-hydroxyquinoline derivatives on different metals in aggressive media, as determined by common electrochemical and gravimetric techniques.
Table 1: Corrosion Inhibition of Steel by 8-Hydroxyquinoline Derivatives
| Derivative | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Technique | Reference |
| Diethyl 1,1-(4-(4-chlorophenyl)-1-((8-hydroxyquinolin-5-yl)methyl)-2, 6-dimethyl-1, 4-dihydropyridine-3,5-diyl) diethanone (P1) | Mild Steel | 1.0 M HCl | 10⁻³ M | 97 | PDP, EIS | [3] |
| 5-[(dodecylthio)methyl]-8-quinolinol | N80 Steel | 1.0 M HCl | Not Specified | 98.71 | Weight Loss | [6][7] |
| 5-propoxymethyl-8-hydroxyquinoline (PMHQ) | Carbon Steel | 1 M HCl | 10⁻³ M | 94 | EIS, PDP, Weight Loss | [8] |
| 5-methoxymethyl-8-hydroxyquinoline (MMHQ) | Carbon Steel | 1 M HCl | 10⁻³ M | 89 | EIS, PDP, Weight Loss | [8] |
| 5-hydroxymethyl-8-hydroxyquinoline (HMHQ) | Carbon Steel | 1 M HCl | 10⁻³ M | 81 | EIS, PDP, Weight Loss | [8] |
| 1,3-bis(quinoline-8-dimethylformamide) propane (BQYP) | Mild Steel | 2 M H₂SO₄ | 1 mM | ~91 | Electrochemical | [9][10] |
| Quinoxaline derivatives of 8-hydroxyquinoline | Mild Steel | 1 M HCl | 10⁻³ M | 97 | Weight Loss, EIS, PDP | [11] |
| Quinazolinone derivatives of 8-hydroxyquinoline | Mild Steel | 1.0 M HCl | Not Specified | >90 | Weight Loss, EIS, PDP | [12] |
Table 2: Corrosion Inhibition of Other Metals by 8-Hydroxyquinoline Derivatives
| Derivative | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Technique | Reference |
| 8-Hydroxyquinoline (8-HQ) | 7075 Aluminum Alloy | 3.5 wt.% NaCl | Not Specified | 96 | Not Specified | [1] |
| 8-Hydroxyquinoline (8-HQ) | Copper | 0.1 M HCl | Not Specified | High | EIS, PDP | [13][4][14] |
| 8-Hydroxyquinoline (8-HQ) | AZ91D Alloy | 3.5 wt.% NaCl | 0.1 g/L | 93.23 | PDP | [15] |
| 8-Hydroxyquinoline (8-HQ) | AZ91D Alloy | 0.05 wt.% NaCl | 0.1 g/L | 85.35 | PDP | [15] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized based on common practices reported in the literature.
Weight Loss Measurement Protocol
Objective: To determine the corrosion rate and inhibition efficiency by measuring the mass loss of a metal coupon over time.
Materials:
-
Metal coupons (e.g., mild steel, N80 steel) of known dimensions
-
Corrosive solution (e.g., 1.0 M HCl)
-
8-hydroxyquinoline derivative inhibitor
-
Analytical balance (±0.1 mg)
-
Abrasive papers (e.g., silicon carbide, various grits)
-
Acetone, distilled water
-
Drying oven or desiccator
-
Water bath or thermostat
Procedure:
-
Coupon Preparation: Mechanically polish the metal coupons with successively finer grades of abrasive paper, rinse with distilled water, degrease with acetone, and dry thoroughly.
-
Initial Weighing: Accurately weigh the prepared coupons using an analytical balance.
-
Immersion: Immerse the coupons in the corrosive solution with and without various concentrations of the 8-hydroxyquinoline derivative inhibitor. The immersion is typically carried out in a water bath at a constant temperature (e.g., 333 K).[6]
-
Duration: Maintain the immersion for a predetermined period (e.g., 24 hours).
-
Final Weighing: After the immersion period, remove the coupons, carefully clean them to remove corrosion products (e.g., using a specific cleaning solution like Clarke's solution for steel), rinse with distilled water and acetone, dry, and reweigh.
-
Calculations:
-
Corrosion Rate (CR): CR (g·m⁻²·h⁻¹) = ΔW / (A × t) where ΔW is the weight loss, A is the surface area of the coupon, and t is the immersion time.
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.
-
Electrochemical Measurement Protocols
Objective: To investigate the electrochemical behavior of the metal in the corrosive environment and determine the inhibition mechanism and efficiency.
Apparatus:
-
Potentiostat/Galvanostat with frequency response analyzer
-
Three-electrode electrochemical cell:
-
Working Electrode (WE): The metal specimen (e.g., mild steel rod embedded in epoxy resin with an exposed surface area).
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
Counter Electrode (CE): Platinum or graphite rod.
-
-
Corrosive solution with and without inhibitor.
Procedure:
-
Electrode Preparation: Prepare the working electrode by polishing the exposed surface to a mirror finish, rinsing with distilled water, and degreasing with acetone.
-
Cell Setup: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode immersed in the test solution.
-
Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for a period (e.g., 30-60 minutes) until a steady state is reached.
-
Polarization Scan: Scan the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis:
-
Plot the Tafel curves (log |current density| vs. potential).
-
Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by extrapolating the linear portions of the anodic and cathodic curves to their intersection.
-
Inhibition Efficiency (IE%): IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100 where i_corr_blank and i_corr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
Procedure:
-
Cell Setup and Stabilization: Follow steps 1-3 of the PDP protocol.
-
Impedance Measurement: At the stable OCP, apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Analysis:
-
Plot the impedance data as Nyquist and Bode plots.
-
Model the data using an appropriate equivalent electrical circuit to determine parameters such as solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).
-
Inhibition Efficiency (IE%): IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100 where R_ct_blank and R_ct_inh are the charge transfer resistances in the absence and presence of the inhibitor, respectively.
-
Visualizations
Mechanism of Corrosion Inhibition
The following diagram illustrates the general mechanism of corrosion inhibition by 8-hydroxyquinoline derivatives on a metal surface in an acidic environment.
Caption: Mechanism of corrosion inhibition by 8-hydroxyquinoline derivatives.
Experimental Workflow for Inhibitor Evaluation
The following diagram outlines the typical experimental workflow for evaluating the corrosion inhibition performance of 8-hydroxyquinoline derivatives.
Caption: Experimental workflow for evaluating corrosion inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 3. tandfonline.com [tandfonline.com]
- 4. Experimental and Quantum Chemical Evaluation of 8-Hydroxyquinoline as a Corrosion Inhibitor for Copper in 0.1 M HCl [acikerisim.duzce.edu.tr]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Corrosion inhibition performance of newly synthesized 5-alkoxymethyl-8-hydroxyquinoline derivatives for carbon steel in 1 M HCl solution: experimental, DFT and Monte Carlo simulation studies - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis, characterization, and anti-corrosion properties of an 8-hydroxyquinoline derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, characterization, and anti-corrosion properties of an 8-hydroxyquinoline derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Making sure you're not a bot! [mostwiedzy.pl]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols: 8-Hydroxyquinoline Derivatives as Fluorescent Probes for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 8-hydroxyquinoline (8-HQ) and its derivatives as versatile fluorescent probes for cellular imaging. This document details the underlying principles, key applications, quantitative performance data, and step-by-step experimental protocols for the synthesis of 8-HQ probes and their application in cellular imaging of metal ions and pH.
Introduction
8-Hydroxyquinoline (8-HQ) and its derivatives are a prominent class of fluorescent probes in biological and chemical sensing.[1][2] The parent 8-HQ molecule is weakly fluorescent due to an excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the pyridine nitrogen.[3] However, upon chelation with metal ions, this process is inhibited, leading to a significant enhancement in fluorescence intensity, a phenomenon known as chelation-enhanced fluorescence (CHEF).[4] This "turn-on" fluorescent signal makes 8-HQ derivatives excellent candidates for detecting and imaging various biologically important analytes, including metal ions like zinc (Zn²⁺), aluminum (Al³⁺), and magnesium (Mg²⁺), as well as for sensing changes in intracellular pH.[1][2][5] The versatility of the 8-HQ scaffold allows for the synthesis of a wide array of derivatives with tailored selectivity and sensitivity for specific targets.[1][3]
Principle of Detection
The primary mechanism of action for most 8-hydroxyquinoline-based probes is the modulation of the excited-state intramolecular proton transfer (ESIPT) process. In the unbound state, the probe has a readily available pathway for non-radiative decay, resulting in low fluorescence. Upon binding to a target analyte, such as a metal ion, this pathway is disrupted, forcing the excited molecule to relax through radiative decay, thus emitting light and "turning on" the fluorescence.
Quantitative Data Summary
The following table summarizes the photophysical properties of various 8-hydroxyquinoline derivatives. Performance can be highly dependent on experimental conditions such as solvent and pH.
| Probe Name/Derivative | Target Analyte | Excitation (λex) (nm) | Emission (λem) (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Dissociation Constant (Kd) / Detection Limit (LOD) | Reference(s) |
| 8-Hydroxyquinoline (8-HQ) | Zn²⁺ | 317 | - | - | - | - | |
| (8-hydroxyquinolin-5-yl)methyl benzoate | Zn²⁺ | 317 | - | - | - | - | |
| (8-hydroxyquinolin-5-yl)methyl 4-methoxybenzoate | Zn²⁺ | 316 | - | - | - | - | |
| (8-hydroxyquinolin-5-yl)methyl 4-trifluoromethylbenzoate | Zn²⁺ | 318 | - | - | - | - | |
| 8-Hydroxyquinoline (in various solvents) | - | 290 | 330-500 | Varies with solvent | Varies with solvent | - | |
| 5,7-diphenyl-8-benzyloxyquinoline | pH | - | - | Promising | - | - | [5] |
| 5,7-bis(biphenyl-4-yl)-8-benzyloxyquinoline | pH | - | - | Promising | - | - | [5] |
| 8-hydroxyquinoline-carbaldehyde Schiff-base | Al³⁺ | - | - | - | - | <10⁻⁷ M | [1][2] |
| 8-Hydroxyquinoline | Al³⁺ | - | - | - | - | ~1 x 10⁻⁸ M | [1][2] |
| TAME5OX | pH | - | - | - | - | - | [6] |
| Tris(8-hydroxyquinoline)aluminum (Alq3) | - | - | - | - | - | - | [7] |
| (MQPF)3Al2 | - | - | - | 0.612 (in THF) | - | - | [8] |
| 2-(((4-(1,2,2-triphenylvinyl)phenyl)imino)methyl)quinolin-8-ol (HL) | Zn²⁺ | 420 | 596 | - | - | 1.07 x 10⁻⁷ M | [9] |
| TQSB | Al³⁺ | - | 414 | - | - | 7.0 nM | [10] |
Experimental Protocols
Protocol 1: Synthesis of 8-Hydroxyquinoline Derivatives
A. Synthesis of Schiff Base Derivatives (e.g., from 8-hydroxyquinoline-2-carbaldehyde) [4]
This protocol describes a general method for synthesizing a fluorescent probe by reacting 8-hydroxyquinoline-2-carbaldehyde (8-HQC) with a primary amine to form a Schiff base.
Materials:
-
8-Hydroxyquinoline-2-carbaldehyde (8-HQC)
-
Primary amine of choice (e.g., a hydrazine derivative)
-
Absolute Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1 equivalent of 8-HQC in a minimal amount of absolute ethanol with gentle warming and stirring.
-
Addition of Amine: To the dissolved 8-HQC, add 1 equivalent of the primary amine.
-
Catalysis: Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Precipitation and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution. If not, the solvent volume can be reduced under vacuum.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, FT-IR).
B. Synthesis of Ester Derivatives
This protocol describes the synthesis of ester derivatives of 8-hydroxyquinoline via Steglich esterification.
Materials:
-
5-hydroxymethyl-8-hydroxyquinoline (5-HMHQ)
-
Benzoic acid or a para-substituted benzoic acid
-
N,N′-dicyclohexylcarbodiimide (DCC)
-
4-dimethylaminopyridine (DMAP)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (for washing)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 5-HMHQ (1 equivalent), the desired benzoic acid (1 equivalent), and DMAP (catalytic amount) in CH₂Cl₂ at room temperature.
-
Addition of Coupling Agent: Add DCC (1.1 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
Workup: After the reaction is complete, the byproduct dicyclohexylurea (DCU) will precipitate. Remove the DCU by filtration.
-
Purification: Wash the filtrate with dilute hydrochloric acid to remove any remaining DCU and DMAP. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.
Protocol 2: Cellular Imaging of Intracellular Metal Ions
This protocol provides a general method for imaging intracellular metal ions in adherent mammalian cells using 8-hydroxyquinoline derivatives. Optimization of probe concentration and incubation times is crucial for different cell types and specific probes.[4]
Materials:
-
8-HQ derivative fluorescent probe
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Cultured adherent cells on sterile glass coverslips or in an imaging-compatible plate
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Phenol red-free, HEPES-buffered imaging medium
-
Fluorescence microscope (confocal recommended) with appropriate filter sets
Procedure:
-
Cell Preparation: Culture cells on sterile glass coverslips or in glass-bottom dishes to the desired confluency (typically 60-80%).
-
Probe Stock Solution: Prepare a 1 to 10 mM stock solution of the 8-HQ derivative probe in high-quality, anhydrous DMSO. Store at -20°C, protected from light.
-
Probe Working Solution: On the day of the experiment, dilute the stock solution in phenol red-free, HEPES-buffered imaging medium to a final working concentration (a starting concentration of 1-10 µM is recommended, but this must be optimized).
-
Cell Staining: a. Aspirate the culture medium from the cells. b. Wash the cells twice with warm PBS or HBSS. c. Add the probe working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.
-
Washing: a. Aspirate the staining solution. b. Wash the cells three times with warm PBS or HBSS to remove any unbound, extracellular probe.
-
Imaging: a. Mount the coverslip onto a microscope slide with a drop of imaging medium or an appropriate mounting medium. b. Immediately image the cells using a fluorescence microscope. c. Microscopy Settings (General Guidance):
- Use the lowest possible excitation intensity to minimize phototoxicity.[11]
- Use the shortest possible exposure time that provides a good signal-to-noise ratio.[11]
- For confocal microscopy, adjust the pinhole to achieve the desired optical sectioning and signal intensity.
- Always close the fluorescence shutter when not actively acquiring images.[12]
- For time-lapse imaging, use the longest possible interval between acquisitions to allow cells to recover.[13]
Protocol 3: Cytotoxicity Assessment (MTT Assay)
It is essential to assess the cytotoxicity of any new probe intended for live-cell imaging. The MTT assay is a standard colorimetric method to measure cell metabolic activity, which serves as an indicator of cell viability.[4]
Materials:
-
Cultured cells
-
96-well cell culture plates
-
8-HQ derivative probe
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the 8-HQ probe in culture medium. Remove the old medium from the cells and add the diluted compound solutions to the wells. Include untreated cells as a control. Incubate for a desired time period (e.g., 24 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the MTT solution and add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Cellular Signaling Pathways
8-hydroxyquinoline probes can be used to investigate the roles of metal ions in various cellular signaling pathways.
Zinc Signaling: Zinc ions (Zn²⁺) are crucial second messengers in cellular signaling. An influx of intracellular Zn²⁺ can activate several signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell proliferation, differentiation, and survival.
Magnesium Signaling: Magnesium ions (Mg²⁺) are essential for numerous enzymatic reactions and signaling pathways. Intracellular Mg²⁺ levels can influence processes like cell proliferation and energy metabolism. For instance, an increase in intracellular Mg²⁺ can lead to the translocation of hypoxia-inducible factors (HIFs) to the nucleus, inducing the expression of genes like vascular endothelial growth factor (VEGF).[14]
Conclusion
8-Hydroxyquinoline and its derivatives are powerful and versatile tools for fluorescent imaging in cellular biology. Their "turn-on" fluorescence mechanism upon analyte binding provides a high signal-to-background ratio, making them suitable for detecting and quantifying metal ions and pH changes within living cells. The protocols and data presented here provide a solid foundation for researchers to utilize and further develop these compounds for a wide range of applications in life sciences and drug development. Careful optimization of experimental conditions, including probe concentration, incubation time, and imaging parameters, is crucial for obtaining reliable and reproducible results while minimizing phototoxicity.
References
- 1. rroij.com [rroij.com]
- 2. scispace.com [scispace.com]
- 3. CELLULAR MAGNESIUM HOMEOSTASIS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular fluorescent pH-probes based on 8-hydroxyquinoline - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis and photophysical properties of 8-hydroxyquinoline-functionalized tripodal molecular switch as a highly selective sequential pH sensor in aqueous solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Magnesium in biology - Wikipedia [en.wikipedia.org]
- 9. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Turn-on detection of Al3+ ions using quinoline-based tripodal probe: mechanistic investigation and live cell imaging applications - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 12. reprocell.com [reprocell.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 8-Hydroxyquinoline Derivatives for Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 8-hydroxyquinoline (8-HQ) derivatives and their metal complexes, which are pivotal materials in the fabrication of Organic Light-Emitting Diodes (OLEDs). The unique chelating ability and electronic properties of 8-HQ and its derivatives allow for the formation of stable, highly fluorescent metal complexes with tunable emission colors, making them essential components in modern display and lighting technologies.[1][2][3] Tris(8-hydroxyquinolinato)aluminum (Alq3) is a benchmark emissive and electron-transporting material in OLEDs, known for its high thermal stability and quantum yield.[4] This guide covers fundamental synthetic methodologies for the 8-HQ scaffold, the preparation of its metal complexes, and protocols for OLED device fabrication, supported by quantitative data to aid in material selection and device optimization.
Synthesis of the 8-Hydroxyquinoline Scaffold
The synthesis of the core 8-hydroxyquinoline structure can be achieved through several classic organic reactions. The choice of method often depends on the desired substitution pattern on the quinoline ring.
Skraup Synthesis
The Skraup synthesis is a robust method for producing quinolines from the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[5][6]
Experimental Protocol: Skraup Synthesis of 8-Hydroxyquinoline
-
Materials: 2-aminophenol, glycerol, 2-nitrophenol (oxidizing agent), concentrated sulfuric acid.
-
Procedure:
-
In a fume hood, carefully add 20 g of concentrated sulfuric acid to a mixture of 7 g of 2-nitrophenol, 15 g of 2-aminophenol hydrochloride, and 25 g of glycerol in a round-bottom flask equipped with a reflux condenser.[7]
-
Heat the mixture gently. The reaction is exothermic and may become vigorous. Control the heating to maintain a steady reflux.
-
Continue heating for 3-4 hours.[7]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully dilute the reaction mixture with water and then neutralize it with a concentrated sodium hydroxide solution until it is strongly alkaline.
-
Isolate the crude 8-hydroxyquinoline by steam distillation.
-
Collect the distillate and separate the oily layer of 8-hydroxyquinoline.
-
Dry the product over anhydrous sodium sulfate and purify by recrystallization from ethanol or by sublimation.
-
Friedländer Synthesis
The Friedländer synthesis provides a versatile route to quinolines through the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, catalyzed by either acid or base.[8][9][10][11]
Experimental Protocol: Friedländer Synthesis of a Substituted 8-Hydroxyquinoline
-
Materials: 2-amino-3-hydroxybenzaldehyde, a ketone with an α-methylene group (e.g., acetone), sodium hydroxide, ethanol.
-
Procedure:
-
Dissolve 2-amino-3-hydroxybenzaldehyde and a slight excess of the ketone in ethanol in a round-bottom flask.
-
Add a catalytic amount of sodium hydroxide solution.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with a dilute acid (e.g., acetic acid).
-
The product may precipitate upon neutralization. If so, collect the solid by filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.
-
Suzuki-Miyaura Cross-Coupling for Aryl-Substituted 8-Hydroxyquinolines
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for introducing aryl substituents onto the 8-hydroxyquinoline core, which is crucial for tuning the electronic and photophysical properties of the final OLED material.[3] This reaction typically involves the coupling of a halogenated 8-hydroxyquinoline with an arylboronic acid in the presence of a palladium catalyst and a base.[12]
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-8-hydroxyquinoline
-
Materials: 5-bromo-8-hydroxyquinoline, an arylboronic acid, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], potassium carbonate, 1,4-dioxane, and water.
-
Procedure:
-
To a flame-dried round-bottom flask, add 5-bromo-8-hydroxyquinoline (1.0 eq.), the arylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and Pd(PPh₃)₄ (0.05 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Synthesis of 8-Hydroxyquinoline Metal Complexes
The formation of metal complexes is central to the application of 8-hydroxyquinoline derivatives in OLEDs. The metal ion plays a crucial role in the electronic structure and luminescent properties of the complex.
Synthesis of Tris(8-hydroxyquinolinato)aluminum (Alq3)
Experimental Protocol:
-
Materials: 8-hydroxyquinoline, aluminum chloride (AlCl₃), ethanol, potassium hydroxide (KOH).
-
Procedure:
-
Prepare a 0.3 M solution of 8-hydroxyquinoline in ethanol.
-
Prepare a 0.22 M solution of AlCl₃ in ethanol.
-
Mix the two solutions with stirring.
-
Neutralize the mixture by the dropwise addition of a KOH solution until a pH of 7 is reached.
-
Reflux the resulting mixture at 70 °C for 5 hours with continuous stirring.[1]
-
Allow the reaction to cool to room temperature. A yellow precipitate of Alq3 will form.
-
Collect the precipitate by centrifugation or vacuum filtration.
-
Wash the solid with ethanol and deionized water.
-
Dry the purified Alq3 powder in a vacuum oven at 100 °C for 12 hours.[1]
-
Synthesis of Bis(8-hydroxyquinolinato)zinc (Znq2)
Experimental Protocol:
-
Materials: 8-hydroxyquinoline, zinc acetate dihydrate, ethanol, deionized water, ammonia solution.
-
Procedure:
-
Dissolve 8-hydroxyquinoline (2.90 g, 20 mmol) in 100 mL of anhydrous ethanol.
-
In a separate beaker, dissolve zinc acetate dihydrate (2.19 g, 10 mmol) in 50 mL of deionized water.
-
Slowly add the aqueous zinc acetate solution to the ethanolic 8-hydroxyquinoline solution with vigorous stirring at room temperature. A yellow precipitate will form.
-
To ensure complete precipitation, add ammonia solution dropwise until the pH reaches 7-8.
-
Continue stirring for 2 hours at room temperature.
-
Collect the yellow precipitate by vacuum filtration.
-
Wash the solid sequentially with deionized water (3 x 50 mL) and ethanol (2 x 30 mL).
-
Dry the purified Znq2 powder in a vacuum oven at 80°C for 12 hours.
-
Data Presentation: Properties of 8-Hydroxyquinoline Derivatives
The photophysical and electroluminescent properties of 8-hydroxyquinoline metal complexes are highly dependent on the nature and position of substituents on the quinoline ring, as well as the central metal ion.
Table 1: Photophysical Properties of Substituted Alq3 Derivatives
| Substituent at Position 4 | Absorption λmax (nm) | Emission λmax (nm) | Relative PL Quantum Yield |
| -H (Alq3) | 387 | 520 | 1.00 |
| -Cl | 396 | 527 | 0.83 |
| -Pyrazolyl | 398 | 529 | 0.95 |
| -Piperidinyl | 415 | 536 | 1.25 |
| -N-Methylpiperazinyl | 418 | 538 | 1.30 |
Data adapted from a study on 4-substituted Alq3 derivatives.[13]
Table 2: Electroluminescence Performance of OLEDs with Substituted Zn(II) 8-Hydroxyquinolinates
| Complex | Emission λmax (nm) | Maximum Luminance (cd/m²) | Maximum Luminance Efficiency (cd/A) | Turn-on Voltage (V) |
| (E)-2-[(2,3,4,5-tetrafluorophenyl)ethenyl]-8-hydroxyquinolate zinc | 575 | 7123 | 2.26 | ~4 |
| (E)-2-[2-(2,6-dichlorophenyl)ethenyl]-8-hydroxyquinolate zinc | 607 | 9143 | 2.60 | ~4 |
Data from a study on OLEDs fabricated with chloro and fluoro substituted Zn(II) 8-hydroxyquinolinates.[14][15]
Table 3: Performance of OLEDs with Styryl-Substituted Znq2 Derivatives
| Emissive Layer | Emission λmax (nm) | Maximum Brightness (cd/m²) | Maximum Current Efficiency (cd/A) |
| ZnStq_H:PVK | 590 | - | - |
| ZnStq_Cl:PVK | 587 | - | - |
| ZnStq_OCH₃:PVK | 578 | 2244 | 1.24 |
Data adapted from a study on OLEDs based on bis(8-hydroxyquinoline) zinc derivatives with a styryl group.[16]
OLED Device Fabrication Protocol
The following is a general protocol for the fabrication of a multilayer OLED using thermal evaporation, a common technique in research and industry.
Experimental Protocol: OLED Fabrication
-
Substrate Preparation:
-
Clean patterned Indium Tin Oxide (ITO)-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the ITO surface with oxygen plasma or UV-ozone to improve its work function and promote hole injection.
-
-
Deposition of the Hole Injection Layer (HIL) and Hole Transport Layer (HTL):
-
Transfer the substrates to a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr).
-
Deposit a thin layer (e.g., 10-20 nm) of a HIL material such as HAT-CN.
-
Deposit a layer (e.g., 30-50 nm) of an HTL material like NPB (N,N′-di(naphthalen-1-yl)-N,N′-diphenyl-benzidine).
-
-
Deposition of the Emissive Layer (EML):
-
Deposit a layer (e.g., 20-40 nm) of the synthesized 8-hydroxyquinoline derivative (e.g., Alq3 or a substituted derivative). For co-deposited layers (host-dopant system), the deposition rates are controlled to achieve the desired doping concentration.
-
-
Deposition of the Electron Transport Layer (ETL) and Electron Injection Layer (EIL):
-
Deposit a layer (e.g., 20-40 nm) of an ETL material. Alq3 itself can serve as the ETL.[4]
-
Deposit a thin layer (e.g., 0.5-1.0 nm) of an EIL material such as lithium fluoride (LiF).
-
-
Deposition of the Cathode:
-
Without breaking the vacuum, deposit a layer of a low work function metal, typically aluminum (Al) or calcium (Ca) capped with Al (e.g., 100 nm).
-
-
Encapsulation:
-
To prevent degradation from moisture and oxygen, encapsulate the device in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-curable epoxy and a glass coverslip.
-
References
- 1. rroij.com [rroij.com]
- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. ossila.com [ossila.com]
- 5. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 6. benchchem.com [benchchem.com]
- 7. prepchem.com [prepchem.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Friedlaender Synthesis [organic-chemistry.org]
- 10. organicreactions.org [organicreactions.org]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Hydroxyquinoline-7-carbaldehyde
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 8-Hydroxyquinoline-7-carbaldehyde, a crucial intermediate for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The synthesis of this compound is primarily achieved through formylation reactions of 8-hydroxyquinoline. The most commonly employed methods are the Duff reaction and the Reimer-Tiemann reaction.[1][2] Both methods have distinct advantages and challenges in terms of yield, purity, and reaction conditions.
Q2: Why is the Duff reaction often associated with low yields for this synthesis?
A2: The Duff reaction, which uses hexamine as the formylating agent, is a well-established method for the ortho-formylation of phenols.[2] However, it is generally known for being inefficient and resulting in low product yields.[3] Studies on the formylation of 8-hydroxyquinoline have shown that both traditional and modified Duff reactions can produce highly impure products, making isolation of this compound difficult.[3]
Q3: What kind of side products can be expected during the synthesis?
A3: Side products can arise from several sources. In formylation reactions, diformylation can occur if multiple positions on the aromatic ring are activated.[2] Additionally, polymerization of the starting material or product can occur under the reaction conditions, leading to the formation of polymeric residues that complicate purification.[4] Incomplete reactions may also leave unreacted 8-hydroxyquinoline in the final mixture.[3]
Q4: How is the purity of the final product typically assessed?
A4: The purity of this compound is commonly assessed using standard analytical techniques. These include Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) spectroscopy to confirm the structure and identify impurities.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is also used to determine the product's mass and purity.[1]
Troubleshooting Guide
Problem 1: The reaction yield is significantly lower than expected.
| Possible Cause | Troubleshooting Step |
| Inefficient Formylation Method | The Duff reaction is known for low yields.[3] Consider comparing its efficacy with the Reimer-Tiemann or Vilsmeier-Haack methods, which may offer better performance for this specific substrate.[1] |
| Suboptimal Reaction Conditions | Reaction time, temperature, and reagent stoichiometry are critical. Ensure conditions are optimized. For instance, Reimer-Tiemann reactions often require prolonged reflux (e.g., 20 hours) to proceed to completion.[5] |
| Degradation of Reagents or Product | Ensure the purity of the starting 8-hydroxyquinoline and other reagents. The product may be sensitive to prolonged heating or acidic/basic conditions used during workup. |
| Loss of Product During Workup | The product may have some solubility in the aqueous phase. Minimize aqueous washes or perform back-extraction of the aqueous layers with a suitable organic solvent. |
Problem 2: The final product is impure, and purification by standard methods is difficult.
| Possible Cause | Troubleshooting Step |
| Formation of Polymeric Byproducts | Polymeric impurities are a common issue. A pH adjustment method can be effective for their removal. First, dissolve the crude product in water and adjust the pH to be acidic (e.g., pH 3.7-3.9) to precipitate the polymer, which can then be filtered off.[4] |
| Co-elution with Starting Material | Unreacted 8-hydroxyquinoline can be difficult to separate from the product. Optimize the reaction to drive it to completion. For purification, column chromatography with a carefully selected eluent system (e.g., dichloromethane/methanol) is often necessary.[5] |
| Presence of Isomeric Products | Formylation can sometimes occur at other positions (e.g., C5). Use high-resolution analytical techniques like ¹H-NMR to identify and quantify isomeric impurities.[1] Purification may require advanced chromatographic techniques. |
| Product Precipitation | After removing polymeric impurities by filtration at low pH, the desired 8-hydroxyquinoline derivative can often be precipitated by adjusting the filtrate's pH to neutral (7.0-7.5).[4] The resulting crude product can then be further purified by recrystallization from a suitable solvent like methanol.[4] |
Quantitative Data Summary
The following table summarizes data for the synthesis of 8-hydroxyquinoline carbaldehydes via different methods. Note the specific isomer produced by each method.
| Synthesis Method | Starting Material | Product | Yield | Reference |
| Duff Reaction (Modified) | 8-Hydroxyquinoline | 8-Hydroxy-7-quinolinecarboxaldehyde | Low/Impure | [3] |
| Reimer-Tiemann | 8-Hydroxyquinoline | 8-Hydroxyquinoline-5-carbaldehyde | 3.9% (calculated from 115mg product from 5g starting material) | [5] |
| Oxidation | 8-Hydroxy-2-methylquinoline | 8-Hydroxy-2-quinolinecarbaldehyde | 70-74.5% | [6][7] |
Experimental Protocols
Protocol 1: Synthesis of 8-Hydroxyquinoline-5-carbaldehyde via Reimer-Tiemann Reaction
This protocol describes the synthesis of the 5-carbaldehyde isomer and can be adapted as a starting point for the synthesis of the 7-carbaldehyde isomer, though regioselectivity challenges may arise.
-
Dissolution: Dissolve 8-hydroxyquinoline (5 g, 0.034 mol) in ethanol (50 mL).[5]
-
Base Addition: Add a solution of sodium hydroxide (10 g, 0.25 mol) in water (15 mL) to the reaction mixture.[5]
-
Reagent Addition: Heat the mixture to reflux. Slowly add trichloromethane (chloroform) dropwise over 30 minutes.[5]
-
Reaction: Continue to reflux the reaction mixture for 20 hours.[5]
-
Solvent Removal: After the reaction is complete, remove ethanol and unreacted trichloromethane by distillation under reduced pressure.[5]
-
Workup: Dissolve the residue in water (150 mL). Adjust the pH to be slightly acidic using dilute hydrochloric acid, which should result in the precipitation of a yellow solid.[5]
-
Extraction & Purification: Extract the yellow solid with dichloromethane. Purify the extract using column chromatography with silica gel as the stationary phase and a dichloromethane/methanol eluent system to yield the final product.[5]
Visualizations
Caption: General workflow for synthesis and purification.
Caption: Troubleshooting common synthesis issues.
References
- 1. mdpi.com [mdpi.com]
- 2. Duff reaction - Wikipedia [en.wikipedia.org]
- 3. thescholarship.ecu.edu [thescholarship.ecu.edu]
- 4. CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution - Google Patents [patents.google.com]
- 5. 8-HYDROXY-QUINOLINE-5-CARBALDEHYDE | 2598-30-3 [chemicalbook.com]
- 6. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: 8-Hydroxyquinoline-7-carbaldehyde Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Hydroxyquinoline-7-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
Common impurities can include unreacted starting materials from the synthesis, such as 8-hydroxyquinoline and reagents from formylation reactions (e.g., chloroform, paraformaldehyde). Additionally, polymeric byproducts can form during synthesis, particularly in Skraup or related reactions.[1] Inadequate temperature control during synthesis can also lead to the formation of undesired isomers.
Q2: What is the recommended solvent for recrystallizing this compound?
This compound is soluble in hot organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), and insoluble in water.[2] Therefore, a mixed solvent system, such as ethanol/water or methanol/water, is often effective for recrystallization. The choice of solvent may depend on the specific impurities present. For highly pure product, slow evaporation from a solvent like ethanol can yield high-quality crystals.
Q3: My purified this compound is discolored (yellow to brown). What could be the cause?
Discoloration often indicates the presence of trace impurities or degradation products. 8-hydroxyquinoline and its derivatives can be sensitive to light and air, leading to oxidation and the formation of colored species.[3] Ensure that the purification process is conducted with minimal exposure to light and that the final product is stored in a cool, dark, and inert atmosphere.
Q4: Can I use column chromatography to purify this compound?
Yes, column chromatography is a suitable method for purifying this compound, especially for removing closely related impurities. A silica gel stationary phase is commonly used with a mobile phase consisting of a mixture of a non-polar solvent (like hexane or cyclohexane) and a more polar solvent (like ethyl acetate or dichloromethane).[4][5] The optimal solvent system will depend on the specific impurities and should be determined by thin-layer chromatography (TLC) beforehand.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Yield After Recrystallization
| Possible Cause | Suggested Solution |
| Product is too soluble in the chosen solvent. | Add a co-solvent in which the compound is less soluble (an anti-solvent) to induce precipitation. For example, if using ethanol, slowly add water until turbidity is observed, then heat until the solution is clear and allow to cool slowly. |
| Premature crystallization during hot filtration. | Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely. |
| Incomplete precipitation upon cooling. | Cool the solution for a longer period, potentially in an ice bath or refrigerator, to maximize crystal formation. Gently scratching the inside of the flask with a glass rod can also induce crystallization. |
| Loss of product during washing. | Use a minimal amount of ice-cold recrystallization solvent to wash the crystals to minimize dissolution of the product. |
Issue 2: Persistent Impurities After Purification
| Possible Cause | Suggested Solution |
| Co-crystallization of impurities. | Perform a second recrystallization using a different solvent system. Alternatively, consider using column chromatography for more effective separation. |
| Impurity has similar polarity to the product. | For column chromatography, use a shallower solvent gradient to improve separation. High-performance liquid chromatography (HPLC) may be necessary for very challenging separations. |
| Presence of polymeric material. | Before recrystallization, dissolve the crude product in a suitable solvent and filter out any insoluble polymeric material. A pH adjustment might be necessary to precipitate polymers while keeping the desired product in solution.[1] |
Issue 3: Oily Product or Failure to Crystallize
| Possible Cause | Suggested Solution |
| Presence of residual solvent. | Ensure the product is thoroughly dried under vacuum to remove any remaining solvent that might be acting as an oiling agent. |
| High impurity content. | The presence of significant impurities can lower the melting point and inhibit crystallization. Attempt to remove some impurities by washing the crude product with a solvent in which the desired compound is sparingly soluble. Column chromatography is recommended before attempting recrystallization again. |
| Supersaturation. | Induce crystallization by adding a seed crystal of pure this compound or by scratching the inner surface of the flask with a glass rod. |
Quantitative Data Summary
| Purification Method | Solvent/Eluent | Typical Purity | Typical Yield | Reference |
| Recrystallization | Methanol | >99% | - | [1] |
| Column Chromatography | Dichloromethane/Methanol | - | - | [5] |
| Column Chromatography | 5% - 20% Ethyl acetate in Cyclohexane | - | - | [4] |
Note: Yields are highly dependent on the purity of the crude material.
Experimental Protocols
Protocol 1: Recrystallization
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethanol (or another suitable solvent) in an Erlenmeyer flask by gently heating on a hot plate.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove insoluble impurities and activated charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. For maximum yield, subsequently cool the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature to remove all traces of solvent.
Protocol 2: Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexane). Pour the slurry into a chromatography column, allowing the solvent to drain until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, and evaporate the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.
-
Elution: Begin eluting with the non-polar solvent, collecting fractions. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the desired compound.
-
Monitoring: Monitor the fractions by thin-layer chromatography (TLC) to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Troubleshooting flowchart for the purification of this compound.
References
Technical Support Center: Synthesis of 8-Hydroxyquinoline-7-carbaldehyde
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information, frequently asked questions (FAQs), and optimized protocols for the synthesis of 8-Hydroxyquinoline-7-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The synthesis primarily involves the formylation of 8-hydroxyquinoline. The most common methods are electrophilic aromatic substitution reactions, including the Reimer-Tiemann, Duff, and Vilsmeier-Haack reactions.[1] Each method has distinct advantages and limitations regarding yield, selectivity, and reaction conditions.
Q2: My yield for the 7-carbaldehyde isomer is very low. Why is this happening and how can I improve it?
A2: Low yields for the 7-isomer are a common challenge, particularly with the Reimer-Tiemann reaction, which preferentially forms the 5-isomer.[1] Key factors influencing yield include:
-
Reaction Choice: The Reimer-Tiemann reaction is known to produce the 5-carbaldehyde as the major product (up to 38% yield) and the desired 7-carbaldehyde as a minor product (around 10% yield).[1]
-
Reaction Conditions: Suboptimal temperature, reaction time, or reagent stoichiometry can significantly lower the yield. For instance, the Vilsmeier-Haack reaction requires careful temperature control to prevent product degradation.
-
Substrate Reactivity: 8-hydroxyquinoline is an electron-rich aromatic compound, making it highly reactive.[2] This can lead to side reactions or the formation of multiple products. The Duff reaction, conducted in an acidic environment, can be inefficient for some substrates.[1]
-
Purification Loss: The target compound may be lost during workup and purification steps, especially when separating it from the more abundant 5-isomer.
To improve the yield, consider optimizing the reaction conditions of your chosen method or switching to an alternative synthesis route.
Q3: How can I improve the regioselectivity to favor the formation of the 7-carbaldehyde over the 5-carbaldehyde?
A3: Achieving high selectivity for the 7-position is difficult. The formylation often occurs at the more sterically accessible and electronically favorable C5 position.[1] While no single method guarantees exclusive 7-position formylation, you can try:
-
Modifying Reaction Conditions: Experiment with different solvents, temperatures, and catalysts. In some electrophilic substitutions, bulky reagents or catalysts can favor the less sterically hindered para-position (C7) over the ortho-position (C5).
-
Using Protecting Groups: Although more complex, a strategy involving protecting the C5 position prior to formylation and subsequent deprotection could be explored.
Q4: What are the common side products and how can I minimize them?
A4: Besides the C5 isomer, several side products can form depending on the reaction:
-
Vilsmeier-Haack Reaction: The hydroxyl group of 8-hydroxyquinoline can react with phosphorus oxychloride (POCl₃) or the Vilsmeier reagent itself to form aryl formates.[1]
-
Duff Reaction: The acidic conditions can lead to polymerization or other acid-catalyzed side reactions.[1]
-
Reimer-Tiemann Reaction: The reaction with dichlorocarbene can sometimes lead to ring-expansion products in related heterocyclic systems, though this is less common for quinolines.[3] Dichlorocarbenes can also react with alkenes if present in the substrate.[4]
Minimizing side products involves strict control of reaction conditions (temperature, stoichiometry) and using high-purity reagents.
Q5: What is the most effective method for purifying the final product?
A5: Purification typically involves separating the 7-carbaldehyde from the 5-isomer and other impurities.
-
Column Chromatography: This is a highly effective method. A common protocol uses silica gel with a solvent system like dichloromethane/methanol or ethyl acetate/hexane to separate the isomers.[5][6]
-
Recrystallization: This can be used to purify the crude product obtained after initial separation.[7]
-
pH-Mediated Precipitation: One patented method involves dissolving the reaction residue in water and carefully adjusting the pH. An initial pH adjustment to ~3.8 can precipitate polymeric byproducts. After filtration, the pH of the filtrate is raised to 7.0-7.5 to precipitate the crude 8-hydroxyquinoline product.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or very little product formation | - Inactive reagents. - Incorrect reaction temperature (too low). - Insufficient reaction time. | - Use fresh, high-purity reagents. - Optimize temperature; some reactions are exothermic once initiated.[4] - Monitor the reaction progress using Thin-Layer Chromatography (TLC) and extend the reaction time if necessary.[7] |
| Formation of a complex mixture of products | - Reaction temperature is too high, causing decomposition. - Incorrect stoichiometry of reagents. - Presence of impurities in starting materials. | - Maintain strict temperature control. - Carefully control the addition rate of reagents. - Purify starting materials before the reaction. |
| Product is an insoluble tar or polymer | - Uncontrolled polymerization, often in acidic conditions (Duff reaction). - Reaction temperature was too high. | - Moderate the reaction temperature. - Consider an alternative method that uses neutral or basic conditions, such as the Reimer-Tiemann reaction. |
| Difficulty separating C5 and C7 isomers | - Isomers have similar polarity. | - Optimize the solvent system for column chromatography; use a shallow gradient. - Attempt fractional crystallization with different solvents. |
Comparison of Synthesis Methods
| Method | Key Reagents | Typical Conditions | Reported Yield (7-isomer) | Advantages & Disadvantages |
| Reimer-Tiemann Reaction | 8-Hydroxyquinoline, Chloroform (CHCl₃), Strong Base (e.g., NaOH) | Biphasic system (aqueous/organic), heated to 70°C.[3][9] | ~10%[1] | Pro: Uses common reagents. Con: Low yield and poor selectivity for the 7-isomer; formation of the 5-isomer as the major product.[1] |
| Duff Reaction | 8-Hydroxyquinoline, Hexamethylenetetramine (Hexamine) | Acidic medium (e.g., glycerol, boric acid, acetic acid), heat, followed by acid hydrolysis.[10] | Low; reported at 8% for a substituted 8-hydroxyquinoline.[11] | Pro: Avoids chlorinated solvents. Con: Generally inefficient; acidic conditions can be problematic.[1][10] |
| Vilsmeier-Haack Reaction | 8-Hydroxyquinoline, POCl₃, DMF | Anhydrous conditions, controlled temperature. | Not specified in reviewed literature, but generally effective for electron-rich arenes.[12] | Pro: Often provides higher yields than other formylation methods. Con: Risk of side reaction at the hydroxyl group to form aryl formates; reagents are moisture-sensitive.[1][13] |
Experimental Protocols
Protocol 1: Reimer-Tiemann Reaction
This protocol is adapted from general procedures for the formylation of phenols.[3][6]
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 8-hydroxyquinoline (1 equivalent) in ethanol.
-
Base Addition: Add an aqueous solution of sodium hydroxide (NaOH) (approx. 7-8 equivalents).
-
Heating: Heat the mixture to reflux (around 70°C) with vigorous stirring.[3]
-
Chloroform Addition: Slowly add chloroform (CHCl₃) (approx. 2-3 equivalents) dropwise over 1 hour. The reaction can be highly exothermic.[4]
-
Reaction: Continue to stir the mixture under reflux for several hours (e.g., 3-20 hours).[3][6] Monitor the reaction by TLC.
-
Workup: After cooling to room temperature, remove the ethanol by rotary evaporation. Dissolve the residue in water and acidify with dilute HCl to a pH of 4-5.
-
Extraction: Extract the aqueous solution multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel to separate the 5- and 7-isomers.
Protocol 2: Duff Reaction
This protocol is based on the general mechanism of the Duff reaction.[10]
-
Preparation: In a flask, mix 8-hydroxyquinoline (1 equiv.) with hexamine (1-2 equiv.) in a solvent such as glacial acetic acid or a mixture of glycerol and boric acid.
-
Heating: Heat the mixture, typically to over 100°C, for several hours.
-
Hydrolysis: Cool the reaction mixture and add an aqueous acid solution (e.g., dilute H₂SO₄). Heat the mixture again (often under reflux) to hydrolyze the intermediate imine.
-
Workup: Cool the solution and neutralize it carefully with a base (e.g., sodium bicarbonate or ammonia solution) to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash with water, and purify by column chromatography or recrystallization.
Protocol 3: Vilsmeier-Haack Reaction
This protocol follows the general procedure for the Vilsmeier-Haack reaction.[12][13]
-
Vilsmeier Reagent Formation: In a two-necked flask under an inert atmosphere (e.g., nitrogen), cool N,N-dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (approx. 1.1 equivalents) dropwise while maintaining the low temperature. Stir for 30 minutes to form the Vilsmeier reagent.
-
Substrate Addition: Dissolve 8-hydroxyquinoline (1 equivalent) in a minimum amount of DMF and add it slowly to the pre-formed Vilsmeier reagent, maintaining a controlled temperature (e.g., 0-10°C).
-
Reaction: Allow the reaction to warm to room temperature or heat gently (e.g., 40-60°C) for several hours until TLC indicates the consumption of the starting material.
-
Hydrolysis: Carefully pour the reaction mixture onto crushed ice containing a base like sodium acetate or sodium bicarbonate to hydrolyze the intermediate iminium salt.
-
Workup: Stir until the ice has melted completely and the product precipitates. Extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for synthesis and purification.
Caption: Troubleshooting logic for low yield issues.
References
- 1. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. 8-HYDROXY-QUINOLINE-5-CARBALDEHYDE | 2598-30-3 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution - Google Patents [patents.google.com]
- 9. US4324922A - Reimer-Tiemann aldehyde synthesis process - Google Patents [patents.google.com]
- 10. Duff reaction - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 13. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Formylation of 8-Hydroxyquinoline
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on the formylation of 8-hydroxyquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the formylation of 8-hydroxyquinoline?
A1: The most common and versatile methods for introducing a formyl group to electron-rich aromatic compounds like 8-hydroxyquinoline are the Reimer-Tiemann, Vilsmeier-Haack, and Duff reactions.[1] Each method has its own advantages and potential for side reactions.
Q2: I am getting a mixture of isomers in my Reimer-Tiemann reaction. How can I improve regioselectivity?
A2: The Reimer-Tiemann reaction on 8-hydroxyquinoline can produce a mixture of C5 and C7 substituted isomers.[1] The ortho-product (C7) is often favored due to the interaction between the dichlorocarbene intermediate and the phenoxide ion.[2] To influence the ortho:para (C7:C5) ratio, consider the following:
-
Choice of Base: Using bases with cations that can coordinate with the phenoxide may enhance ortho-selectivity.[2]
-
Solvent System: The reaction is often performed in a biphasic system. The choice of the phase-transfer catalyst can affect the outcome.[2]
Q3: My Vilsmeier-Haack reaction is not working as expected. What could be the issue?
A3: A key limitation of the Vilsmeier-Haack reaction with phenol-type substrates like 8-hydroxyquinoline is the potential for the hydroxyl group to react with phosphorus oxychloride (POCl₃) or the Vilsmeier reagent itself. This can lead to the formation of inactive aryl formates as byproducts.[1] Additionally, the Vilsmeier intermediate can be thermally unstable, which is a concern for large-scale reactions.[1]
Q4: During the Duff reaction, I'm observing a significant amount of a di-formylated product. How can I favor mono-formylation?
A4: Di-formylation is a common side reaction in the Duff reaction, particularly when both positions ortho to the hydroxyl group (C5 and C7) are available.[1][2] To promote mono-formylation, you should carefully control the stoichiometry of the reagents. Reducing the molar ratio of hexamethylenetetramine (HMTA) relative to the 8-hydroxyquinoline substrate can significantly increase the yield of the desired mono-formylated product.[2] Monitoring the reaction progress via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is also crucial to stop the reaction once the mono-formylated product is maximized.[2]
Q5: I am struggling with significant resin or polymer formation in my reaction. What causes this and how can it be prevented?
A5: Phenol-formaldehyde resin formation is a known side reaction, especially under acidic or basic conditions when formaldehyde or a formaldehyde equivalent is used. This occurs through repeated hydroxymethylation and subsequent condensation.[2] To minimize this:
-
Control Stoichiometry: Use a formaldehyde-to-phenol ratio of less than one where possible.[2]
-
Manage Temperature: Avoid high temperatures which accelerate polymerization. Maintaining the lowest effective temperature is key.[2]
-
Limit Reaction Time: Keep the reaction time to the minimum necessary for the completion of the desired formylation.[2]
-
Catalyst Choice: In acid-catalyzed reactions, a milder acid may reduce the rate of polymerization.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Formylated Product | 1. Formation of aryl formate byproduct (Vilsmeier-Haack).[1]2. Resin/polymer formation.[2]3. Sub-optimal reaction conditions. | 1. For Vilsmeier-Haack, protect the hydroxyl group prior to formylation if possible.2. See Q5 in the FAQ section for preventing polymerization.3. Systematically optimize temperature, reaction time, and solvent. |
| Multiple Products Observed (Isomers) | 1. Lack of regioselectivity (Reimer-Tiemann).[1]2. Over-reaction leading to di-formylation (Duff).[2] | 1. Adjust the base and solvent system to influence the ortho:para ratio.[2]2. Reduce the stoichiometry of the formylating agent (e.g., HMTA). Monitor reaction progress closely with TLC/HPLC.[2] |
| Product is Difficult to Purify | 1. Presence of polymeric byproducts.[3]2. Similar polarity of product and starting material. | 1. Adjust the pH of the aqueous solution to precipitate polymers before extraction.[3]2. Utilize column chromatography with a carefully selected solvent system. Recrystallization from a suitable solvent like methanol can also be effective.[3][4] |
| Reaction Not Proceeding | 1. Deactivation of the aromatic ring.2. Inactive formylating agent. | 1. Ensure the reaction conditions are appropriate for the electron-rich nature of 8-hydroxyquinoline.2. Use fresh reagents. The Vilsmeier reagent, for example, is generated in situ and is sensitive to moisture.[5][6] |
Experimental Protocols
Reimer-Tiemann Formylation of 8-Hydroxyquinoline (Yields C5 and C7 isomers)
This protocol is a general representation based on the principles of the Reimer-Tiemann reaction.
-
Preparation: Dissolve 8-hydroxyquinoline in a suitable solvent (e.g., ethanol). Add a concentrated aqueous solution of a strong base (e.g., sodium hydroxide) to form the phenoxide.
-
Reaction: While stirring vigorously, heat the mixture to 60-70°C. Add chloroform (CHCl₃) dropwise over a period of 1-2 hours. Maintain the temperature and continue stirring for several hours after the addition is complete.
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Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Carefully acidify the reaction mixture with dilute hydrochloric acid (HCl) until it is acidic.
-
Extraction: Extract the product from the aqueous layer using a suitable organic solvent (e.g., diethyl ether or dichloromethane).
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Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product will contain a mixture of 8-hydroxyquinoline-5-carbaldehyde and 8-hydroxyquinoline-7-carbaldehyde, which can be separated by column chromatography.[1]
Duff Formylation of 8-Hydroxyquinoline (Yields C7 isomer)
This protocol is a general representation based on the principles of the Duff reaction.
-
Preparation: Dissolve 8-hydroxyquinoline and hexamethylenetetramine (HMTA) in a suitable acidic medium, such as trifluoroacetic acid (TFA) or a mixture of glycerol and boric acid.
-
Reaction: Heat the reaction mixture to a temperature between 70°C and 150°C, depending on the acidic medium used. Stir for the required time (can range from 30 minutes to several hours).[2] Monitor the reaction by TLC or HPLC.
-
Hydrolysis: Cool the reaction mixture and add an aqueous acid solution (e.g., dilute H₂SO₄ or HCl). Heat the mixture under reflux for 15-30 minutes to hydrolyze the intermediate imine.
-
Work-up: Cool the solution. If a precipitate forms, it can be collected by filtration. Otherwise, neutralize the solution and extract the product with an organic solvent.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Visual Workflow and Logic Diagrams
Caption: Logical workflow for troubleshooting di-formylation.
Caption: A generalized experimental workflow for formylation.
References
- 1. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution - Google Patents [patents.google.com]
- 4. CN103304477A - Purification method of 8-hydroxyquinoline crude product - Google Patents [patents.google.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. jk-sci.com [jk-sci.com]
troubleshooting low fluorescence signals with 8-hydroxyquinoline sensors
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve issues with low fluorescence signals during their experiments with 8-hydroxyquinoline (8-HQ) and its derivatives.
Frequently Asked Questions (FAQs)
Q1: My 8-hydroxyquinoline sensor is showing a very weak or no fluorescent signal. What are the common causes?
A weak or absent fluorescent signal from an 8-hydroxyquinoline (8-HQ) sensor can be attributed to several factors. A primary cause is the inherent weak fluorescence of 8-HQ itself in many solvents. This is often due to a non-radiative decay process called Excited-State Intramolecular Proton Transfer (ESIPT), where a proton is transferred from the hydroxyl group to the quinoline nitrogen in the excited state.[1] Additionally, the fluorescence quantum yield of 8-HQ is highly dependent on the solvent environment. In aqueous solutions, 8-HQ is known to be a very weak fluorophore.[1]
Q2: How does the choice of solvent affect the fluorescence of my 8-HQ sensor?
The solvent plays a critical role in the fluorescence properties of 8-HQ sensors. The fluorescence quantum yield is substantially dependent on the solvent. For instance, high quantum yields have been observed in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). In contrast, in weakly associated solvents like acetonitrile, the fluorescence quantum yield can be very low. The solvent can also influence the formation of hydrogen-bonded complexes, which can affect the emission spectra.
Q3: Can the concentration of my 8-HQ sensor be the reason for the low signal?
Yes, the concentration of the 8-HQ sensor can significantly impact the fluorescence signal. At high concentrations, many fluorescent molecules, including 8-HQ derivatives, are prone to a phenomenon called Aggregation-Caused Quenching (ACQ). When the sensor molecules aggregate, non-radiative decay pathways are favored, leading to a decrease in fluorescence intensity. Conversely, a concentration that is too low may not produce a signal that is detectable above the background noise of the instrument.
Q4: I am using an 8-HQ derivative to detect metal ions, but the fluorescence enhancement is minimal. What could be the issue?
Several factors could lead to minimal fluorescence enhancement upon the addition of metal ions.
-
Incorrect pH: The formation of the 8-HQ-metal complex and its fluorescence are often highly pH-dependent. The optimal pH for complex formation and fluorescence can vary depending on the specific metal ion and the 8-HQ derivative.
-
Interfering Ions: The presence of other metal ions in the sample can interfere with the detection of the target ion. Some metal ions may form non-fluorescent complexes with 8-HQ or quench the fluorescence of the target complex.
-
Incomplete Complexation: The concentration of the metal ion may not be sufficient to form a significant amount of the fluorescent complex, or the binding affinity of the sensor for the specific metal ion might be low under the experimental conditions.
Q5: My fluorescent signal is decreasing over time during the measurement. What is happening?
The decrease in fluorescence intensity over time during measurement is likely due to photobleaching. Photobleaching is the irreversible photochemical destruction of the fluorophore upon exposure to the excitation light. To minimize photobleaching, you can reduce the intensity of the excitation light, decrease the exposure time, and use freshly prepared solutions.
Data Presentation
Table 1: Influence of Solvent on the Fluorescence Quantum Yield of 8-Hydroxyquinoline
| Solvent | Dielectric Constant (ε) | Fluorescence Quantum Yield (Φf) | Reference |
| Cyclohexane | 2.02 | ~0 | [2] |
| Dichloromethane | 8.93 | 0.004 | [2] |
| Acetonitrile | 37.5 | Very Low | |
| Propanol | 20.1 | - | |
| Dimethylformamide (DMF) | 36.7 | High | |
| Dimethyl sulfoxide (DMSO) | 46.7 | High |
Note: The fluorescence quantum yield can be highly dependent on the specific 8-HQ derivative and the experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of a Schiff Base 8-Hydroxyquinoline Sensor
This protocol describes the general synthesis of a Schiff base sensor derived from 8-hydroxyquinoline-2-carbaldehyde, which can be used for the detection of metal ions.[3]
Materials:
-
8-hydroxyquinoline-2-carbaldehyde
-
An appropriate primary amine (e.g., 4-(1,2,2-triphenylethenyl)benzenamine)[3]
-
Toluene
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)
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Heating mantle and magnetic stirrer
Procedure:
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In a round-bottom flask, dissolve 8-hydroxyquinoline-2-carbaldehyde (1 equivalent) in toluene.
-
In a separate vial, dissolve the primary amine (1 equivalent) in toluene.
-
Add the amine solution to the flask containing the 8-hydroxyquinoline-2-carbaldehyde solution.
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Stir the mixture and heat it at reflux (approximately 105 °C) for 4 hours.[3]
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Monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, allow the solution to cool to room temperature.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator).
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The resulting solid product is the Schiff base sensor. Purify the product by recrystallization from a suitable solvent if necessary.
-
Characterize the synthesized sensor using appropriate analytical techniques (e.g., NMR, Mass Spectrometry).
Protocol 2: Fluorescence Titration for Metal Ion Detection
This protocol outlines the steps for a fluorescence titration experiment to determine the sensor's response to a specific metal ion.[4]
Materials:
-
Stock solution of the synthesized 8-HQ sensor in a suitable solvent (e.g., 1 mM in THF or ethanol)[4]
-
Stock solution of the target metal ion salt (e.g., 10 mM ZnCl₂ in deionized water)[4]
-
Aqueous buffer solution (e.g., 20 mM HEPES, pH 7.4)[4]
-
Quartz cuvettes
-
Spectrofluorometer
Procedure:
-
Prepare a working solution of the 8-HQ sensor at the desired concentration (e.g., 10 µM) in the appropriate buffer or solvent mixture.
-
Transfer a fixed volume of the sensor working solution into a quartz cuvette.
-
Record the initial fluorescence emission spectrum of the sensor solution. The excitation wavelength should be set at the absorption maximum of the sensor.
-
Incrementally add small aliquots of the metal ion stock solution to the cuvette.
-
After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes.
-
Record the fluorescence emission spectrum after each addition of the metal ion.
-
Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration to generate a titration curve.
Visualizations
Signaling Pathway: Chelation-Enhanced Fluorescence (CHEF) via ESIPT Inhibition
References
stability issues of 8-Hydroxyquinoline-7-carbaldehyde in solution
Welcome to the technical support center for 8-Hydroxyquinoline-7-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability issues of this compound in solution. Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.
Troubleshooting Guide
Issue 1: Inconsistent experimental results or loss of compound activity.
This is a common indicator of compound degradation. The following flowchart outlines a systematic approach to troubleshoot this issue.
Caption: Troubleshooting workflow for inconsistent experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in solution?
A1: The stability of this compound in solution is influenced by several factors:
-
Light: Like its parent compound, 8-hydroxyquinoline, it is susceptible to photodegradation.[1] Solutions should be protected from light by using amber vials or by wrapping containers in aluminum foil.
-
pH: The stability of quinoline derivatives can be pH-dependent. Both strongly acidic and basic conditions may accelerate degradation.
-
Temperature: Higher temperatures generally increase the rate of chemical degradation. It is advisable to store stock solutions at low temperatures.
-
Oxidation: The quinoline ring system can be susceptible to oxidation. Minimizing headspace in storage vials can reduce contact with atmospheric oxygen.
-
Metal Ions: 8-Hydroxyquinoline derivatives are potent metal chelators.[2] The presence of trace metal ions in solvents or buffers can lead to the formation of complexes, which may alter the compound's properties and stability.
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: Dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions.[3] Ethanol and other polar organic solvents can also be used.[3] It is crucial to use anhydrous, high-purity solvents, as water and impurities can promote degradation. For a related compound, 8-Hydroxyquinoline-2-carbaldehyde, a solubility of 100 mg/mL in DMSO has been reported.
Q3: How should I store stock solutions of this compound?
A3: While specific stability data for the 7-carbaldehyde isomer is limited, based on data for the related 8-Hydroxyquinoline-2-carbaldehyde, the following storage conditions are recommended[4]:
| Storage Temperature | Recommended Storage Period | Recommendations |
| -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Seal tightly to prevent moisture absorption.[4] |
| -20°C | Up to 1 month | Aliquot and protect from light. Seal tightly.[4] |
| 2-8°C | Short-term (a few days) | Use for immediate experimental needs. Protect from light. |
Q4: My solution of this compound has changed color. What does this indicate?
A4: A color change, often to a yellowish or brownish hue, is a common sign of degradation, particularly photodegradation. It is recommended to discard the solution and prepare a fresh stock.
Q5: Can I use aqueous buffers to dilute my stock solution?
A5: Yes, but with caution. The stability in aqueous buffers can be pH-dependent. It is advisable to use a buffer in the neutral to slightly acidic range and to prepare these working solutions fresh before each experiment. Be mindful of potential precipitation, as the compound is sparingly soluble in water.[3] Also, consider the presence of metal ions in the buffer, which could lead to chelation.
Experimental Protocols
Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a general method to assess the stability of this compound under various stress conditions.
Caption: Experimental workflow for assessing compound stability via HPLC.
HPLC Parameters:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid).[5]
-
Example Gradient: Start with 10% acetonitrile, ramp to 90% over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV detection at a wavelength of maximum absorbance (e.g., 250 nm). A photodiode array (PDA) detector is recommended to identify peak purity and the spectra of any degradation products.[5]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Procedure:
-
Forced Degradation Studies:
-
Acid/Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl or 0.1 M NaOH. Incubate at an elevated temperature (e.g., 60°C).
-
Oxidation: Treat the stock solution with an equal volume of 3% hydrogen peroxide at room temperature.
-
Thermal Stress: Expose both the solid compound and a solution to a high temperature (e.g., 80°C).
-
Photostability: Expose a solution in a quartz cuvette or clear vial to a light source (e.g., UV lamp or a photostability chamber).
-
-
Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Sample Preparation: Before injection, neutralize the acid and base hydrolysis samples. Dilute all samples to an appropriate concentration with the mobile phase.
-
Analysis: Inject the samples onto the HPLC system.
-
Data Evaluation: Calculate the percentage of the remaining this compound at each time point by comparing the peak area to the time zero sample. Observe the formation and relative area of any new peaks, which represent degradation products.
References
Technical Support Center: Overcoming Solubility Challenges of 8-Hydroxyquinoline Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of 8-hydroxyquinoline (8-HQ) derivatives. Poor aqueous solubility is a common hurdle in the experimental application and clinical development of these promising compounds. This guide offers practical solutions and detailed protocols to address these challenges.
Frequently Asked questions (FAQs)
Q1: Why do many 8-hydroxyquinoline derivatives exhibit poor water solubility?
A1: The limited aqueous solubility of 8-hydroxyquinoline and its derivatives is primarily due to the hydrophobic nature of the quinoline ring system.[1] Strong intermolecular forces within the crystal lattice of the solid compounds can also make it difficult for water molecules to effectively solvate them, further contributing to their poor solubility.
Q2: What are the common consequences of poor solubility in my experiments?
A2: Poor solubility can significantly impact experimental outcomes and the therapeutic potential of 8-hydroxyquinoline derivatives. Key consequences include:
-
Reduced Bioavailability: For a compound to be absorbed, particularly through oral administration, it must first dissolve in physiological fluids. Low solubility often leads to poor and erratic bioavailability.
-
Inaccurate In Vitro Assay Results: Precipitation of the compound in aqueous assay buffers can lead to underestimated potency and misleading structure-activity relationships (SAR).
-
Challenges in Formulation Development: Developing suitable dosage forms for preclinical and clinical studies becomes difficult and may require complex and costly formulation strategies.
Q3: What are the primary strategies to enhance the solubility of 8-hydroxyquinoline derivatives?
A3: Several physical and chemical modification techniques can be employed to improve the solubility of 8-HQ derivatives. These include:
-
pH Adjustment: As weak bases, the solubility of many 8-HQ derivatives can be increased by lowering the pH of the solution.
-
Salt Formation: Converting the 8-HQ derivative into a salt, such as a hydrochloride salt, can dramatically improve its aqueous solubility.
-
Co-solvency: The addition of a water-miscible organic solvent can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.
-
Cyclodextrin Complexation: Encapsulating the hydrophobic 8-HQ derivative within the cavity of a cyclodextrin molecule can enhance its apparent solubility in water.
-
Solid Dispersion: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can improve its wettability and dissolution rate.
Q4: How do I choose the most suitable solubility enhancement technique for my specific 8-hydroxyquinoline derivative?
A4: The optimal method depends on the physicochemical properties of your specific derivative, the intended application (e.g., in vitro assay, in vivo study), and the desired formulation. A preliminary assessment of the compound's pKa, logP, and solid-state properties can help guide the selection process. It is often beneficial to screen several techniques to identify the most effective and practical approach.
Troubleshooting Guide
Issue 1: My 8-hydroxyquinoline derivative precipitates out of my aqueous buffer during an in vitro assay.
| Possible Cause | Suggested Solution |
| Insufficient Solubility in the Assay Buffer | - Lower the pH of the buffer if your compound has a basic pKa. - Add a small percentage (typically 1-5%) of a co-solvent like DMSO or ethanol to the buffer. Ensure the final solvent concentration does not affect the assay performance. - Prepare a stock solution in an organic solvent and dilute it serially in the assay buffer, ensuring the final organic solvent concentration is low and consistent across all wells. |
| "Salting Out" Effect | - If using a high concentration of salts in your buffer, consider reducing the salt concentration if possible without compromising the assay conditions. |
| Compound Degradation | - Assess the stability of your compound in the assay buffer over the duration of the experiment. Use freshly prepared solutions. |
Issue 2: I am unable to achieve a high enough concentration of my 8-hydroxyquinoline derivative for my in vivo studies.
| Possible Cause | Suggested Solution |
| Low Intrinsic Aqueous Solubility | - Formulate the compound as a salt (e.g., hydrochloride) to significantly increase aqueous solubility. - Utilize cyclodextrin complexation to prepare an aqueous solution suitable for injection. - For oral administration, consider formulating the compound as a solid dispersion in a hydrophilic polymer. |
| Poor "Wettability" of the Solid Compound | - Micronize the compound to increase its surface area, which can improve the dissolution rate. |
| Unsuitable Vehicle | - For parenteral administration, explore the use of co-solvent systems (e.g., a mixture of water, ethanol, and polyethylene glycol). - For oral administration, consider lipid-based formulations if the compound has high lipophilicity. |
Quantitative Solubility Data
The following table summarizes the solubility of 8-hydroxyquinoline and some of its derivatives in various solvents. This data can be used as a starting point for selecting appropriate solvents for your experiments.
| Compound | Solvent | Solubility | Reference |
| 8-Hydroxyquinoline | Water | Sparingly soluble | [1] |
| Ethanol | Freely soluble | [2] | |
| Acetone | Freely soluble | [2] | |
| Chloroform | Freely soluble | [2] | |
| Benzene | Freely soluble | [2] | |
| Clioquinol | Ethanol | ~30 mg/mL | [2] |
| DMSO | ~30 mg/mL | [2] | |
| Dimethyl formamide | ~30 mg/mL | [2] | |
| 1:8 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL | [2] | |
| 5-Chloro-8-hydroxyquinoline | 1,4-Dioxane | 0.0751 (mole fraction at 298.15 K) | [3] |
| 2-Ethoxyethanol | 0.0333 (mole fraction at 298.15 K) | [3] | |
| n-Propyl acetate | 0.0297 (mole fraction at 298.15 K) | [3] | |
| Methanol | 0.0042 (mole fraction at 298.15 K) | [3] | |
| Ethanol | 0.0058 (mole fraction at 298.15 K) | [3] |
Experimental Protocols
Note: The following protocols are generalized methods and may require optimization for your specific 8-hydroxyquinoline derivative.
Protocol 1: Solubility Enhancement using Cyclodextrin Complexation (Generalized Method)
This protocol describes the preparation of an inclusion complex of an 8-hydroxyquinoline derivative with hydroxypropyl-β-cyclodextrin (HP-β-CD) using the co-precipitation method.
Materials:
-
8-Hydroxyquinoline derivative
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Buchner funnel and filter paper)
-
Lyophilizer (optional)
Procedure:
-
Determine the appropriate molar ratio. A common starting point is a 1:1 molar ratio of the 8-HQ derivative to HP-β-CD. This may need to be optimized.
-
Prepare the HP-β-CD solution. Dissolve the calculated amount of HP-β-CD in a suitable volume of deionized water with stirring. Gentle heating may be applied to aid dissolution.
-
Prepare the 8-HQ derivative solution. In a separate container, dissolve the 8-HQ derivative in a minimal amount of a suitable organic solvent (e.g., ethanol).
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Form the inclusion complex. Slowly add the 8-HQ derivative solution dropwise to the stirring HP-β-CD solution.
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Stir the mixture. Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
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Isolate the complex.
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Co-precipitation: If a precipitate forms, collect it by filtration and wash with a small amount of cold deionized water.
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Lyophilization: If no precipitate forms, freeze the solution and lyophilize to obtain a solid powder of the complex.
-
-
Dry the complex. Dry the isolated complex under vacuum to remove any residual solvent.
-
Characterize the complex. Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), or Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Preparation of an 8-Hydroxyquinoline Hydrochloride Salt (Generalized Method)
This protocol describes the preparation of a hydrochloride salt of an 8-hydroxyquinoline derivative to improve its aqueous solubility.
Materials:
-
8-Hydroxyquinoline derivative
-
Hydrochloric acid (HCl) solution (e.g., 1 M in diethyl ether or as a gas)
-
Anhydrous diethyl ether or other suitable organic solvent
-
Magnetic stirrer and stir bar
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Filtration apparatus
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolve the 8-HQ derivative. Dissolve the 8-hydroxyquinoline derivative in a minimal amount of anhydrous diethyl ether.
-
Add hydrochloric acid. While stirring, slowly add a stoichiometric amount of HCl solution (e.g., 1 M in diethyl ether) to the dissolved 8-HQ derivative. Alternatively, bubble HCl gas through the solution.
-
Induce precipitation. The hydrochloride salt should precipitate out of the solution. If precipitation is slow, it can be induced by cooling the solution in an ice bath or by adding a small amount of a non-polar co-solvent like hexane.
-
Isolate the salt. Collect the precipitated salt by filtration and wash it with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.
-
Dry the salt. Dry the hydrochloride salt in a vacuum desiccator or a drying oven at a suitable temperature to remove residual solvent.
-
Confirm salt formation. Verify the formation of the salt by techniques such as melting point determination, elemental analysis, or spectroscopic methods (e.g., FTIR, NMR).
Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation (Generalized Method)
This protocol describes the preparation of a solid dispersion of an 8-hydroxyquinoline derivative with polyvinylpyrrolidone (PVP) to enhance its dissolution rate.
Materials:
-
8-Hydroxyquinoline derivative
-
Polyvinylpyrrolidone (PVP) (e.g., PVP K30)
-
A common solvent in which both the drug and polymer are soluble (e.g., ethanol, methanol, or a mixture of solvents)
-
Rotary evaporator or a shallow dish for solvent evaporation
-
Mortar and pestle
-
Sieves
Procedure:
-
Select the drug-to-polymer ratio. Common ratios to screen are 1:1, 1:2, and 1:5 (w/w) of the 8-HQ derivative to PVP.
-
Dissolve the components. Dissolve the accurately weighed amounts of the 8-HQ derivative and PVP in a suitable volume of the common solvent. Ensure complete dissolution.
-
Evaporate the solvent. Remove the solvent using a rotary evaporator under reduced pressure. Alternatively, pour the solution into a shallow dish and allow the solvent to evaporate in a fume hood or a vacuum oven at a controlled temperature.
-
Dry the solid dispersion. Once the solvent is completely removed, a solid film or mass will be formed. Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Pulverize and sieve. Scrape the solid dispersion and grind it into a fine powder using a mortar and pestle. Pass the powder through a sieve of a specific mesh size to obtain a uniform particle size.
-
Characterize the solid dispersion. Analyze the solid dispersion to confirm the amorphous state of the drug using techniques like DSC and XRPD. Evaluate the dissolution properties of the solid dispersion compared to the pure drug.
Visualizations
Proposed Mechanism of 8-Hydroxyquinoline Derivatives in Alzheimer's Disease
8-hydroxyquinoline derivatives are being investigated as potential therapeutic agents for Alzheimer's disease. Their proposed mechanism of action involves the chelation of metal ions, such as copper and zinc, which are implicated in the aggregation of amyloid-beta (Aβ) peptides. By binding to these metal ions, 8-HQ derivatives can prevent them from promoting Aβ aggregation and also facilitate the disaggregation of existing plaques.
Caption: Proposed mechanism of 8-HQ derivatives in Alzheimer's disease.
Experimental Workflow for Solubility Enhancement
This workflow outlines the general steps for addressing the solubility issues of 8-hydroxyquinoline derivatives.
Caption: Workflow for enhancing the solubility of 8-HQ derivatives.
References
Optimizing the Betti Reaction for 8-Hydroxyquinoline Derivatives: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the Betti reaction for the synthesis of 8-hydroxyquinoline derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the Betti reaction with 8-hydroxyquinoline derivatives, offering potential causes and solutions in a question-and-answer format.
Question: Why is the yield of my Betti reaction extremely low or non-existent?
Answer: Low to no yield in the Betti reaction involving 8-hydroxyquinoline is a common issue. The success and yield of this multi-component reaction are highly dependent on the specific aromatic amine and aldehyde used.[1][2]
-
Potential Cause 1: Inherent Low Reactivity of Substrates: The fundamental reaction conditions of the Betti reaction can lead to poor yields with certain combinations of amines and aldehydes.[1][2]
-
Potential Cause 2: Unfavorable Electronic or Steric Effects: Electron-withdrawing groups on the aromatic amine or significant steric hindrance on either the amine or the aldehyde can reduce their nucleophilicity or accessibility, thereby hindering the reaction.
-
Solution: If possible, select alternative amines or aldehydes with electron-donating groups or less steric bulk. If the specific substrates are required, a more forceful catalyst or higher reaction temperatures may be necessary.
-
-
Potential Cause 3: Incorrect Stoichiometry: The molar ratio of the three components (8-hydroxyquinoline, amine, and aldehyde) is critical for the reaction to proceed efficiently.
-
Solution: Ensure accurate measurement of all reactants. A common starting point is a 1:1:1 molar ratio, but optimization may require adjusting these ratios.
-
Question: My reaction produces a complex mixture of side products, making purification difficult. What can I do?
Answer: The formation of multiple products is a known challenge in multi-component reactions like the Betti reaction.
-
Potential Cause 1: Self-Condensation of Aldehyde: Aldehydes can undergo self-condensation reactions, especially under basic or acidic conditions and at elevated temperatures.
-
Solution: Control the reaction temperature carefully. Adding the aldehyde slowly to the reaction mixture can also minimize its self-condensation.
-
-
Potential Cause 2: Competing Side Reactions: The reactants can participate in other reactions besides the desired Betti condensation. For instance, the amine and aldehyde can form an imine that may not react further with the 8-hydroxyquinoline.
-
Solution: The choice of solvent can influence the reaction pathway. Experiment with different solvents to find one that favors the Betti reaction. Additionally, the use of a mild acid catalyst like formic acid can promote the desired reaction pathway.
-
-
Potential Cause 3: Decomposition of Starting Materials or Product: Prolonged reaction times or high temperatures can lead to the decomposition of sensitive substrates or the final product.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Once the reaction appears complete, proceed with the work-up promptly to avoid degradation.
-
Question: How can I effectively purify the Betti base product from the reaction mixture?
Answer: Purification of Betti bases derived from 8-hydroxyquinoline can be challenging due to the potential for a complex reaction mixture and the properties of the product itself.
-
Solution 1: Column Chromatography: This is a widely used and effective method for separating the desired product from unreacted starting materials and side products.[1][3] A variety of stationary phases (e.g., silica gel) and mobile phases (e.g., mixtures of hexane and ethyl acetate) can be employed.
-
Solution 2: Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique to obtain a product of high purity.[1][3]
-
Solution 3: Acid-Base Extraction: Betti bases are amino compounds and therefore basic. This property can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the Betti base, which will then move to the aqueous layer. The aqueous layer can then be basified to precipitate the purified Betti base, which can be extracted back into an organic solvent.
Frequently Asked Questions (FAQs)
What is the general mechanism of the Betti reaction with 8-hydroxyquinoline?
The Betti reaction is a three-component condensation reaction. It involves the reaction of an aromatic aldehyde, a primary or secondary aromatic amine, and a compound with an active hydrogen, in this case, 8-hydroxyquinoline. The reaction proceeds via the formation of an imine from the aldehyde and amine, which then undergoes an electrophilic attack by the electron-rich 8-hydroxyquinoline at the C-7 position.
What are the typical reaction conditions for the Betti reaction with 8-hydroxyquinoline derivatives?
A common and effective method involves a formic acid-mediated coupling.[1][3] Typically, the aldehyde, amine, and 8-hydroxyquinoline derivative are stirred in a solvent like acetonitrile at an elevated temperature (e.g., 75 °C). The reaction progress is monitored by TLC.
Which solvents are suitable for the Betti reaction?
Various solvents can be used, with the choice often depending on the specific substrates and reaction temperature. Acetonitrile and ethanol are commonly employed.[1][4]
Can I use aliphatic amines in the Betti reaction with 8-hydroxyquinoline?
While the classic Betti reaction often utilizes aromatic amines, the use of aliphatic amines can also lead to the formation of the corresponding 7-aminoalkyl-8-hydroxyquinolines. The reactivity and optimal conditions may vary.
How does the substitution pattern on the 8-hydroxyquinoline ring affect the reaction?
The electronic properties of substituents on the 8-hydroxyquinoline ring can influence its reactivity. The hydroxyl group at the C-8 position directs the electrophilic substitution to the C-7 (ortho) and C-5 (para) positions.[1][2] The Betti reaction predominantly occurs at the more sterically accessible and electronically favorable C-7 position.
Data Presentation
The following tables summarize quantitative yield data for the Betti reaction with various 8-hydroxyquinoline derivatives, amines, and aldehydes under specific conditions.
Table 1: Formic Acid-Mediated Betti Reaction Yields
| 8-Hydroxyquinoline Derivative | Amine | Aldehyde | Yield (%) |
| 8-Hydroxyquinoline | Aniline | Benzaldehyde | 40 |
| 8-Hydroxyquinoline | 2-Aminopyridine | Benzaldehyde | 35 |
| 8-Hydroxyquinoline | 2-Aminopyrimidine | Benzaldehyde | 28 |
| 8-Hydroxyquinoline | Aniline | 4-Nitrobenzaldehyde | 32 |
| 5-Chloro-8-hydroxyquinoline | Aniline | Benzaldehyde | 55 |
| 5-Nitro-8-hydroxyquinoline | Aniline | Benzaldehyde | 25 |
Data extracted from a study on the synthesis of a 48-membered Betti-library.[1]
Table 2: Betti Reaction Yields with Various Catalysts and Conditions
| 8-Hydroxyquinoline Derivative | Amine | Aldehyde | Catalyst/Conditions | Yield (%) |
| 8-Hydroxyquinoline | Benzamide | Benzaldehyde | Neat, 110 °C, 15 min | 42 |
| 5-Chloro-8-hydroxyquinoline | Benzamide | m-Tolualdehyde | Neat, 110 °C, 15 min | 83 |
| 8-Hydroxyquinoline | 2-Amino-4-hydroxypyridine | 4-Chlorobenzaldehyde | Ethanol, rt, 72 h | 34 |
| 8-Hydroxyquinoline | 4-Methylpyrimidin-2-amine | 4-(Trifluoromethyl)benzaldehyde | Quinine Base | - |
Data compiled from various sources.[4][5]
Experimental Protocols
General Procedure for Formic Acid-Mediated Betti Reaction
This protocol is adapted from a reported synthesis of a library of 8-hydroxyquinoline Betti products.[1]
-
Reactant Preparation: To a solution of the aldehyde (1 mmol) in acetonitrile (3 volumes), add the amine (1 equivalent) and the 8-hydroxyquinoline derivative (0.6 equivalents).
-
Catalyst Addition: Add formic acid (1% v/v) to the reaction mixture.
-
Reaction: Stir the reaction mixture at a higher temperature (e.g., 75 °C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., hexane/ethyl acetate mixture).
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
Purification: The crude product can be purified by column chromatography on silica gel followed by recrystallization to obtain the pure Betti base. Yields for this procedure have been reported to be in the range of 13-90%.[3]
Visualizations
Betti Reaction Mechanism
Caption: Mechanism of the Betti Reaction.
Experimental Workflow
References
- 1. Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Betti reaction, 4-methylpyrimidin-2-amine, quinolin-8-ol, 4-(trifluoromethyl)benzaldehyde, (S)-7-(((4-methylpyrimidin-2-yl)amino)(4-(trifluoromethyl)phenyl)methyl)quinolin-8-ol, Quinine Base - Buchler GmbH [buchler-gmbh.com]
Technical Support Center: 8-Hydroxyquinoline-Based Fluorescent Probes
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of 8-hydroxyquinoline (8-HQ) and its derivatives as fluorescent probes, with a specific focus on the effects of pH.
Troubleshooting Guide
This guide addresses common issues researchers may encounter during their experiments.
| Question | Answer |
| Why is my fluorescence signal unexpectedly low or completely quenched? | Several factors related to pH can cause low fluorescence: 1. Suboptimal pH: The fluorescence of 8-HQ probes is highly pH-sensitive. The optimal pH for the fluorescence of many metal-complexed 8-HQ derivatives is between 5 and 8[1]. Outside the optimal range, the probe may exist in a non-fluorescent or weakly fluorescent protonated/deprotonated state. 2. Excited-State Intramolecular Proton Transfer (ESIPT): In the absence of a target metal ion, 8-HQ itself is weakly fluorescent in aqueous solutions. This is due to ESIPT, a process that provides a non-radiative pathway for the molecule to return to its ground state, thus quenching fluorescence[2][3]. 3. Low Target Ion Concentration: Many 8-HQ probes are "turn-on" sensors that fluoresce upon chelating metal ions. If the concentration of your target ion (e.g., Zn²⁺, Al³⁺) is too low, the signal will be weak[2]. |
| My fluorescence intensity is unstable or drifting over time. What could be the cause? | Signal instability can arise from: 1. pH Fluctuation: Your buffer capacity may be insufficient to maintain a stable pH throughout the experiment, especially if the experimental process generates acidic or basic byproducts. 2. Photobleaching: Prolonged exposure to excitation light can cause irreversible damage to the fluorophore, leading to a decrease in signal. Reduce excitation light intensity or exposure time. 3. Phototoxicity: In live-cell imaging, excitation light can interact with 8-HQ to produce reactive oxygen species (ROS), which can damage cells and alter their physiology, leading to artifacts and signal changes[2]. Signs of phototoxicity include cell shrinkage, membrane blebbing, or apoptosis[2]. |
| I am observing high background fluorescence. How can I reduce it? | High background can obscure your signal. Consider the following: 1. Autofluorescence: Biological samples (e.g., cells, media) can have intrinsic fluorescence. Image a control sample without the probe to assess the level of autofluorescence and subtract it from your experimental data[2]. 2. Contaminated Reagents: Ensure all buffers, media, and solutions are freshly prepared with high-purity reagents and filtered to remove fluorescent impurities[2]. 3. Probe Concentration: Using too high a concentration of the probe can lead to high background and potential self-quenching or aggregation. Optimize the probe concentration by performing a titration. |
| The probe's excitation or emission wavelength seems to have shifted. Why? | Wavelength shifts are often pH-dependent: 1. Protonation State: The protonation or deprotonation of the quinoline nitrogen or the hydroxyl group changes the electronic structure of the molecule, which can lead to shifts in the absorption (excitation) and emission spectra[4][5]. For example, protonation of some 8-benzyloxyquinoline derivatives causes a pronounced red shift in the emission wavelength[4]. 2. Solvent Effects: The polarity of the solvent can also influence the spectral properties of 8-HQ probes[6]. Ensure consistent solvent conditions across all experiments. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the fundamental mechanism behind the pH sensitivity of 8-HQ probes? | The fluorescence of 8-HQ is governed by the interplay between its different chemical forms. In its neutral state, 8-HQ exhibits very weak fluorescence due to an efficient quenching mechanism called Excited-State Intramolecular Proton Transfer (ESIPT)[2][3]. Changes in pH alter this equilibrium: • Acidic Conditions (Low pH): The quinoline nitrogen atom becomes protonated. This alters the electronic properties and can change the fluorescence output. • Alkaline Conditions (High pH): The hydroxyl group is deprotonated, forming an anion. This deprotonated form is also involved in metal chelation[3][7]. • Metal Chelation: When 8-HQ binds to a metal ion, the ESIPT process is inhibited, locking the molecule in a conformation that fluoresces strongly. This chelation-enhanced fluorescence is the basis for its use as a "turn-on" sensor[2][6]. |
| What is the optimal pH range for using 8-HQ based probes? | There is no single optimal pH for all 8-HQ probes, as it is highly dependent on the specific derivative and the target analyte. However, some general ranges have been reported: • For many metal chelates of 8-hydroxyquinoline-5-sulfonic acid (HQS), the optimal pH for fluorescence lies between pH 5 and 8 [1]. • Some specialized probes are designed for different ranges. For instance, a rhodamine-8-HQ conjugate for Hg²⁺ detection works best in acidic to weakly alkaline conditions (pH < 8.0 )[8], while other derivatives have been developed as turn-on probes specifically for alkaline environments (pH 9.7 to 10.8 )[9]. |
| How does metal ion binding affect the probe's response to pH? | Metal ion binding is crucial. The chelation of a metal ion, such as Zn²⁺, typically involves the deprotonated hydroxyl group of the 8-HQ molecule[3]. This complex is often the species that exhibits strong fluorescence. Therefore, the fluorescence of the probe-metal complex can still be pH-dependent. For example, in highly acidic solutions, protonation may compete with metal binding, leading to a decrease in the fluorescent complex. Conversely, at very high pH, the formation of metal hydroxo complexes can also interfere[1]. Some modern probes, however, show stable fluorescence with their target ion across a wide pH range (e.g., pH 6-12)[7][10]. |
| My probe is not dissolving well in my aqueous buffer. What should I do? | Standard 8-HQ has limited water solubility. 1. Use a water-soluble derivative: Consider using a sulfonated version like 8-hydroxyquinoline-5-sulfonic acid (HQS), which has greatly enhanced aqueous solubility[1]. 2. Prepare a stock solution: Dissolve the probe in an organic solvent like DMSO or ethanol to create a concentrated stock solution first. Then, dilute this stock solution into your aqueous buffer for the final working concentration[11]. Be sure that the final concentration of the organic solvent is low and does not affect your experiment. |
Data Presentation
Table 1: pH-Dependent Fluorescence Characteristics of Selected 8-HQ Systems
| Probe System | Optimal pH Range | Excitation Max (λex) | Emission Max (λem) | Key Observation |
| Metal-HQS Chelates[1] | 5 - 8 | Varies with metal | Varies with metal | Optimal pH is a balance between ligand ionization and metal hydroxo complex formation. |
| HL-Zn²⁺ Complex[7][10] | 6 - 12 | 420 nm | 596 nm | Fluorescence is strongly enhanced and stable over a wide pH range upon Zn²⁺ binding. |
| RHOQ Probe[8] | 4.0 - 10.0 (stable) | ~566 nm (with Hg²⁺) | 594 nm (with Hg²⁺) | The free probe is non-fluorescent; the Hg²⁺ complex fluoresces strongly below pH 8.2. |
| Bis(HBX) Derivatives[9] | 9.7 - 10.8 (pKa) | 444 nm | Varies | "Turn-on" fluorescence specifically in alkaline conditions. |
Experimental Protocols
Protocol 1: General Procedure for Testing pH Effects on Probe Fluorescence
This protocol outlines how to perform a pH titration to characterize the fluorescence response of an 8-HQ based probe.
-
Reagent Preparation:
-
Probe Stock Solution: Prepare a concentrated stock solution (e.g., 1-10 mM) of the 8-HQ probe in a suitable organic solvent (e.g., DMSO, Ethanol). Store protected from light.
-
Buffer Solutions: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12). A universal buffer system (e.g., Britton-Robinson) or a series of buffers (e.g., citrate, phosphate, borate) can be used. Verify the final pH of each buffer with a calibrated pH meter.
-
-
Sample Preparation:
-
In a set of cuvettes or a microplate, add the appropriate buffer solution.
-
Add a small aliquot of the probe stock solution to each buffer to reach the desired final concentration (e.g., 1-10 µM). The final concentration of the organic solvent should be kept constant and minimal (e.g., <1%) across all samples.
-
If studying a metal complex, also add the metal ion solution to each sample at a fixed concentration.
-
Gently mix and allow the samples to equilibrate for a set period (e.g., 5-10 minutes) at a constant temperature, protected from light.
-
-
Fluorescence Measurement:
-
Use a spectrofluorometer to measure the fluorescence spectra of each sample.
-
First, determine the optimal excitation wavelength by scanning the excitation spectrum while monitoring the emission at an estimated peak.
-
Then, record the emission spectrum for each sample using the optimal excitation wavelength. Set appropriate excitation and emission slit widths (e.g., 5-10 nm)[1].
-
-
Data Analysis:
-
Plot the fluorescence intensity at the peak emission wavelength as a function of pH.
-
Analyze the resulting titration curve to determine the pKa value(s) and the optimal pH range for the probe.
-
Protocol 2: Live-Cell Imaging to Observe "Turn-On" Fluorescence
This protocol provides a general method for visualizing the fluorescence of an 8-HQ probe in response to an intracellular analyte.
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips and grow to the desired confluency.
-
Probe Loading:
-
Prepare a loading buffer (e.g., HEPES-buffered saline) at the desired physiological pH (e.g., 7.4).
-
Dilute the 8-HQ probe stock solution into the loading buffer to the final working concentration (e.g., 1-5 µM).
-
Remove the cell culture medium, wash the cells once with the loading buffer.
-
Incubate the cells with the probe-containing loading buffer for 15-30 minutes at 37°C.
-
-
Washing: Remove the loading solution and wash the cells two to three times with fresh loading buffer to remove excess extracellular probe.
-
Imaging:
-
Mount the dish or coverslip on a fluorescence microscope equipped with the appropriate filter sets for the probe.
-
To induce a "turn-on" response, you may need to treat the cells with a stimulus to increase the intracellular concentration of the target ion (e.g., adding a zinc solution for a zinc probe).
-
Acquire images using minimal excitation light exposure to reduce phototoxicity. Include a control group of untreated cells to monitor for any effects of the probe or stimulus.
-
Visualizations
Caption: Mechanism of pH and metal ion influence on 8-HQ fluorescence.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. benchchem.com [benchchem.com]
- 3. Origin of ultraweak fluorescence of 8-hydroxyquinoline in water: photoinduced ultrafast proton transfer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Molecular fluorescent pH-probes based on 8-hydroxyquinoline - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A rhodamine-based fluorescent probe bearing 8-hydroxyquinoline group for the highly selective detection of Hg2+ and its practical application in cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Turn-On Fluorescent pH Probes for Monitoring Alkaline pHs Using Bis[2-(2′-hydroxyphenyl)benzazole] Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to 8-Hydroxyquinoline-7-carbaldehyde Derivatives and Other Fluorescent Probes for Metal Ion Detection
For researchers, scientists, and drug development professionals, the sensitive and selective detection of metal ions is a critical analytical challenge. Fluorescent probes offer a powerful approach due to their operational simplicity, high sensitivity, and spatial resolution. 8-Hydroxyquinoline-7-carbaldehyde stands out as a versatile precursor for designing highly effective fluorescent chemosensors. This guide provides a comparative overview of the performance of 8-hydroxyquinoline-carbaldehyde derivatives, particularly Schiff bases, against other classes of fluorescent probes for the detection of metal ions like aluminum (Al³⁺) and zinc (Zn²⁺), supported by experimental data and detailed protocols.
While 8-hydroxyquinoline itself is weakly fluorescent, its derivatives, especially those formed through the reaction of the carbaldehyde group, can exhibit significantly enhanced fluorescence upon metal ion chelation.[1][2] This "turn-on" fluorescence is often a result of chelation-enhanced fluorescence (CHEF), where the binding of a metal ion restricts intramolecular rotation and other non-radiative decay pathways.[3]
Performance Comparison of Fluorescent Probes
The efficacy of a fluorescent probe is evaluated based on several key parameters, including its selectivity for the target ion, limit of detection (LOD), quantum yield (Φ), and Stokes shift. The following tables summarize the performance of various fluorescent probes, including derivatives of 8-hydroxyquinoline-carbaldehyde, for the detection of Al³⁺ and Zn²⁺.
Probes for Aluminum (Al³⁺) Detection
| Probe/Sensor Type | Limit of Detection (LOD) | Quantum Yield (Φ) | Stokes Shift (nm) | Solvent System | Reference(s) |
| 8-Hydroxyquinoline-carbaldehyde Schiff-base | < 10⁻⁷ M | Not Specified | Not Specified | Weak acidic aqueous conditions | [1][4][5][6] |
| Schiff base of 8-hydroxyquinoline and isatin derivative | 7.38 x 10⁻⁶ M | Not Specified | Not Specified | EtOH/H₂O (1:99, v/v) | [7][8] |
| β-pinene-based fluorescent probe (Probe 2a) | 8.1 x 10⁻⁸ M | 0.49 | ~165 | EtOH/HEPES buffer | [9][10][11][12] |
| Naphthalimide fluorescent probe (M1) | 7.55 × 10⁻⁸ M | Not Specified | ~15 | Not Specified | [13] |
| Benzothiazole-based probe (BHMP) | 1.04 × 10⁻⁸ M | Not Specified | Not Specified | Not Specified | [14] |
| Schiff base derivative (ITEC) | 2.19 nM | Not Specified | ~95 | Not Specified | [15] |
| Schiff base derivative (BHMMP) | 0.70 µM | Not Specified | Not Specified | EtOH/H₂O | |
| Multifunctional Schiff base (Receptor 1) | 0.193 µM | Not Specified | Not Specified | Aqueous solution | [16] |
Probes for Zinc (Zn²⁺) Detection
| Probe/Sensor Type | Limit of Detection (LOD) | Quantum Yield (Φ) | Stokes Shift (nm) | Solvent System | Reference(s) |
| 8-Hydroxyquinoline-2-carbaldehyde Schiff-base (HL) | Not Specified | Not Specified | >150 | THF/H₂O | [3][9][17] |
| 8-Hydroxyquinoline ester derivatives | Not Specified | Not Specified | ~75-83 | Not Specified | [5] |
| Pyrazoline based fluorescent probe | Not Specified | Not Specified | Not Specified | Not Specified | [2][7] |
| Coumarin derivative fluorescent probe (FCP) | Not Specified | Not Specified | Not Specified | Aqueous solution | [4] |
| Coumarin and quinoline-based probe (T2) | 48.1 nM | Not Specified | Not Specified | Not Specified | [4] |
| Naphthalimide-based ratiometric probe | 25 ± 5 nM | 0.22 (complexed) | 60 | HEPES buffer with 10% MeOH | [18] |
| Quinoline-Based Fluorescent Probe (FLHE) | 63.2 nM | 0.23 (complexed) | 156 | HEPES buffer (50% ACN) | [19] |
| Schiff base probe L | 9.53 × 10⁻⁸ M | Not Specified | Not Specified | Ethanol | [6] |
| FluoZin Dyes | 0.1–100 µM range | Not Specified | Not Specified | Aqueous | [11] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and methodologies involved in using these fluorescent probes, the following diagrams illustrate a typical signaling pathway and a general experimental workflow.
Caption: Signaling pathway of a typical 8-hydroxyquinoline-carbaldehyde Schiff base fluorescent probe.
Caption: General experimental workflow for evaluating a fluorescent metal ion probe.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of Schiff base sensors derived from 8-hydroxyquinoline-carbaldehyde and for their use in metal ion detection.
Synthesis of 8-Hydroxyquinoline-Carbaldehyde Schiff Base Probes
This protocol describes a general one-step condensation reaction to synthesize Schiff base derivatives.
Materials:
-
This compound (or other isomers)
-
An appropriate primary amine
-
Ethanol or Toluene as solvent
-
Standard laboratory glassware for reflux
Procedure:
-
Dissolve equimolar amounts of this compound and the selected primary amine in a suitable solvent (e.g., ethanol) in a round-bottom flask.
-
Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The resulting precipitate (the Schiff base product) can be collected by filtration.
-
Wash the product with a cold solvent (e.g., ethanol or diethyl ether) to remove unreacted starting materials.
-
The crude product can be further purified by recrystallization or column chromatography.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[8]
Fluorescence Titration and Selectivity Studies
This protocol outlines the general procedure for evaluating the performance of a fluorescent probe for a specific metal ion.
Materials and Reagents:
-
Synthesized fluorescent probe stock solution (e.g., 1 mM in a suitable solvent like DMSO or acetonitrile).
-
Stock solutions of the target metal ion and various interfering metal ions (e.g., 10 mM in deionized water or an appropriate buffer).
-
Buffer solution (e.g., HEPES, Tris-HCl) to maintain a constant pH.
-
Quartz cuvettes.
-
Fluorescence spectrophotometer.
Procedure for Fluorescence Titration:
-
Prepare a dilute working solution of the fluorescent probe (e.g., 10 µM) in the chosen buffer.
-
Place a known volume of the probe solution into a quartz cuvette.
-
Record the initial fluorescence emission spectrum of the probe solution by exciting at its maximum absorption wavelength.
-
Incrementally add small aliquots of the target metal ion stock solution to the cuvette.
-
After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes before recording the fluorescence emission spectrum.
-
Continue the titration until the fluorescence intensity reaches a plateau.
-
Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion to generate a titration curve.
-
The limit of detection (LOD) can be calculated based on the signal-to-noise ratio (typically 3σ/k, where σ is the standard deviation of the blank and k is the slope of the calibration curve).[17]
Procedure for Selectivity Study:
-
Prepare a series of solutions, each containing the fluorescent probe at a fixed concentration (e.g., 10 µM) in the chosen buffer.
-
To separate solutions, add a specific concentration (e.g., 2-10 equivalents) of the target metal ion and of various potentially interfering metal ions.
-
Record the fluorescence emission spectrum for each solution.
-
Compare the fluorescence response of the probe in the presence of the target metal ion to its response with other metal ions to assess its selectivity.[9]
Conclusion
Derivatives of this compound, particularly its Schiff bases, have demonstrated significant potential as "turn-on" fluorescent probes for the selective and sensitive detection of metal ions such as Al³⁺ and Zn²⁺. Their performance, characterized by low limits of detection and significant fluorescence enhancement, makes them competitive with other established classes of fluorescent probes. The straightforward synthesis and tunable properties of these 8-hydroxyquinoline-based sensors continue to make them a valuable platform for the development of novel analytical tools for researchers in chemistry, biology, and medicine.
References
- 1. scispace.com [scispace.com]
- 2. rroij.com [rroij.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. dr.ichemc.ac.lk [dr.ichemc.ac.lk]
- 6. rroij.com [rroij.com]
- 7. A Fluorescent Sensor for Al(III) and Colorimetric Sensor for Fe(III) and Fe(II) Based on a Novel 8-Hydroxyquinoline Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A highly sensitive and selective fluorescent probe for quantitative detection of Al3+ in food, water, and living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. matsc.ktu.lt [matsc.ktu.lt]
- 14. A simple fluorescent probe for selectively detecting Al3+ and F− in living cells and growing tea plants - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. Recent Advances in Organic Small-Molecule Fluorescent Probes for the Detection of Zinc Ions (Zn2+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to 8-Hydroxyquinoline Derivatives as Fluorescent Sensors for Metal Ions
For Researchers, Scientists, and Drug Development Professionals
The precise detection of metal ions is critical in various fields, from environmental monitoring to understanding biological processes and drug development. 8-Hydroxyquinoline (8-HQ) and its derivatives have emerged as a versatile and highly effective class of fluorescent chemosensors. Their ability to form stable complexes with metal ions, often leading to a significant and selective fluorescence response, makes them powerful analytical tools.[1][2]
This guide provides a comparative analysis of the performance of several 8-hydroxyquinoline-based fluorescent sensors for the detection of Aluminum (Al³⁺) and Zinc (Zn²⁺) ions. The selection of these ions is based on their environmental significance and biological relevance.[2][3] The data presented is compiled from various studies to offer an objective comparison of their sensing capabilities.
Principle of Detection: Chelation-Enhanced Fluorescence (CHEF)
The sensing mechanism of most 8-hydroxyquinoline-based fluorescent sensors relies on a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).[4] In its free form, the 8-hydroxyquinoline moiety is typically weakly fluorescent. This is due to a process called Excited-State Intramolecular Proton Transfer (ESIPT), where a proton is transferred from the hydroxyl group to the nitrogen atom within the quinoline ring in the excited state, providing a non-radiative decay pathway.[5][6]
Upon chelation with a metal ion such as Al³⁺ or Zn²⁺, the hydroxyl proton is displaced, and the metal ion coordinates with both the hydroxyl oxygen and the quinoline nitrogen. This coordination forms a rigid five-membered ring structure, which inhibits the ESIPT process.[2][7] The increased rigidity of the molecule and the blockage of the non-radiative decay pathway lead to a significant enhancement of the fluorescence intensity, often referred to as a "turn-on" response.[6][7]
Performance Comparison of 8-Hydroxyquinoline Derivatives
The following tables summarize the key performance characteristics of various 8-hydroxyquinoline derivatives as fluorescent sensors for Al³⁺ and Zn²⁺ ions.
Sensors for Aluminum (Al³⁺)
| Sensor Name/Description | Limit of Detection (LoD) | Solvent/Medium | Fluorescence Change | Reference |
| Schiff base of 8-hydroxyquinoline and isatin derivative | 7.38 x 10⁻⁶ M | EtOH/H₂O (1:99, v/v) | Significant enhancement | [4] |
| Schiff base of 2-hydroxy-1-naphthaldehyde and 8-aminoquinoline (Probe L) | 3.23 x 10⁻⁸ M | DMSO/H₂O (7:3, v/v) | "Turn-on" fluorescence | [8] |
| 8-hydroxyquinoline-carbaldehyde Schiff-base | <1 x 10⁻⁷ M | Weakly acidic | Moderate selectivity | [9] |
| Unmodified 8-Hydroxyquinoline | ~1 x 10⁻⁸ M | Soil extracts | Fluorometric detection | [9] |
Sensors for Zinc (Zn²⁺)
| Sensor Name/Description | Limit of Detection (LoD) | Solvent/Medium | Fluorescence Change | Reference |
| 2-(((4-(1,2,2-triphenylvinyl)phenyl)imino)methyl)quinolin-8-ol (HL) | 1.07 x 10⁻⁷ M | THF/H₂O (3:7, v/v) | Orange fluorescence "turn-on" | [5] |
| (8-hydroxyquinolin-5-yl)methyl benzoate | Not Specified | Not Specified | Fluorescence quenching | [3] |
| (8-hydroxyquinolin-5-yl)methyl 4-methoxybenzoate | Not Specified | Not Specified | Fluorescence quenching | [3] |
| (8-hydroxyquinolin-5-yl)methyl 4-trifluoromethylbenzoate | Not Specified | Not Specified | Fluorescence quenching | [3] |
Signaling Pathway and Experimental Workflow
The general mechanism and workflow for metal ion detection using 8-hydroxyquinoline-based sensors are depicted in the following diagrams.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scispace.com [scispace.com]
- 3. dr.ichemc.ac.lk [dr.ichemc.ac.lk]
- 4. researchgate.net [researchgate.net]
- 5. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Highly Selective Fluorescent Sensor for Detection of Al3+ Based on Schiff-Base of 2-Hydroxy-1-Naphthaldehyde and 8-Aminoquinoline and Its Applications | Cai | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]
- 9. rroij.com [rroij.com]
Validation of 8-Hydroxyquinoline-7-carbaldehyde as a Selective Metal Ion Sensor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation and comparative analysis of 8-Hydroxyquinoline-7-carbaldehyde (8-HQC) as a selective metal ion sensor. While specific quantitative performance data for the 7-carbaldehyde isomer is limited in publicly available literature, this document extrapolates its potential efficacy based on the well-established principles of 8-hydroxyquinoline chemistry and compares it with closely related and commonly utilized isomers and other sensor types.
Principle of Detection: Chelation-Enhanced Fluorescence (CHEF)
8-Hydroxyquinoline and its derivatives function as fluorescent chemosensors.[1][2][3][4] In their unbound state, they typically exhibit weak fluorescence. This is due to processes such as excited-state intramolecular proton transfer (ESIPT) between the hydroxyl group and the quinoline nitrogen. Upon chelation with a metal ion, a rigid five-membered ring is formed, which inhibits non-radiative decay pathways.[5] This process, known as chelation-enhanced fluorescence (CHEF), results in a significant increase in fluorescence intensity, providing a "turn-on" signal for metal ion detection.
Synthesis of this compound
The synthesis of this compound has been documented through various methods, including the formylation of 8-hydroxyquinoline. One common method is the Reimer-Tiemann reaction, which can yield a mixture of the 5-carbaldehyde and 7-carbaldehyde isomers.[6]
Performance Comparison
Quantitative data for the metal ion sensing capabilities of this compound is not as extensively documented as for its 2- and 5-carbaldehyde isomers. However, a Schiff base derivative of a generic "8-hydroxyquinoline-carbaldehyde" has been reported to exhibit moderate selectivity for Al³⁺ with a limit of detection below 10⁻⁷ M in weakly acidic conditions.[1][2]
To provide a useful comparison, the following table summarizes the performance of other 8-hydroxyquinoline-based sensors for various metal ions. It is anticipated that this compound would exhibit comparable, though not identical, performance metrics.
Table 1: Performance of 8-Hydroxyquinoline-Based Metal Ion Sensors
| Sensor | Target Ion | Limit of Detection (LOD) | Method | Reference |
| 8-Hydroxyquinoline | Al³⁺ | ~1 x 10⁻⁸ M | Fluorometric | [1][2] |
| Schiff base of 8-Hydroxyquinoline-5-carbaldehyde | Al³⁺ | < 10⁻⁷ M | Fluorescent | [1] |
| Schiff base of 8-Hydroxyquinoline-2-carbaldehyde and isatin derivative | Al³⁺ | 7.38 x 10⁻⁶ M | Fluorescence | [7] |
| Schiff base of 8-Hydroxyquinoline-2-carbaldehyde and isatin derivative | Fe²⁺ | 4.24 x 10⁻⁷ M | Colorimetric | [7] |
| Schiff base of 8-Hydroxyquinoline-2-carbaldehyde and isatin derivative | Fe³⁺ | 5.60 x 10⁻⁷ M | Colorimetric | [7] |
| 8-Hydroxyquinoline-based sensor | Cu²⁺ | 2.82 µM | Colorimetric | [8] |
Experimental Protocols
The following are detailed methodologies for the synthesis of a Schiff base derivative of this compound and its use as a fluorescent metal ion sensor. These protocols are based on established procedures for other 8-hydroxyquinoline derivatives and can be adapted for the 7-carbaldehyde isomer.
Protocol 1: Synthesis of a Schiff Base of this compound
Materials:
-
This compound
-
A primary amine (e.g., aniline or a functionalized aniline)
-
Ethanol or methanol
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating plate
Procedure:
-
Dissolution: Dissolve equimolar amounts of this compound and the selected primary amine in ethanol or methanol in a round-bottom flask.
-
Reaction: Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.
-
Purification: Collect the solid product by filtration and wash it with cold ethanol. The product can be further purified by recrystallization from a suitable solvent.
-
Characterization: Confirm the structure of the synthesized Schiff base using techniques such as NMR, FT-IR, and mass spectrometry.
Protocol 2: Fluorescent Metal Ion Detection
Materials:
-
Synthesized this compound Schiff base sensor
-
Dimethyl sulfoxide (DMSO) or other suitable organic solvent
-
Aqueous buffer (e.g., HEPES, pH 7.4)
-
Stock solutions of various metal ion salts (e.g., AlCl₃, ZnCl₂, CuCl₂, FeCl₃, etc.)
-
96-well black microplate
-
Spectrofluorometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the sensor (e.g., 1 mM) in DMSO.
-
Prepare stock solutions of the metal ions (e.g., 10 mM) in the aqueous buffer.
-
Prepare a working solution of the sensor by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 10 µM).
-
-
Assay Setup:
-
To the wells of the 96-well plate, add the working sensor solution.
-
For selectivity studies, add solutions of different metal ions at the same concentration to different wells.
-
For titration experiments, add varying concentrations of the target metal ion solution to different wells.
-
Include a blank control containing only the sensor solution in the buffer.
-
-
Measurement:
-
Incubate the plate for a short period (e.g., 5-15 minutes) at room temperature to allow for complex formation.
-
Measure the fluorescence intensity using a spectrofluorometer at the predetermined excitation and emission wavelengths for the sensor-metal complex.
-
-
Data Analysis:
-
Subtract the blank fluorescence from all readings.
-
Plot the fluorescence intensity as a function of the metal ion concentration to generate a calibration curve.
-
The limit of detection (LOD) can be calculated using the formula: LOD = 3σ/S, where σ is the standard deviation of the blank and S is the slope of the calibration curve.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway for metal ion detection by 8-hydroxyquinoline derivatives and a typical experimental workflow.
Caption: General signaling pathway for metal ion detection by 8-HQC.
References
comparing the sensitivity and selectivity of 8-hydroxyquinoline-based sensors
A Comparative Guide to 8-Hydroxyquinoline-Based Sensors: Sensitivity and Selectivity
The quest for highly sensitive and selective chemical sensors is a cornerstone of analytical chemistry, with profound implications for environmental monitoring, clinical diagnostics, and pharmaceutical development. Among the diverse array of fluorescent chemosensors, those based on the 8-hydroxyquinoline (8-HQ) scaffold have garnered significant attention.[1][2] The inherent chelating ability of the 8-HQ moiety, combined with its favorable photophysical properties, makes it an excellent platform for the design of sensors for a variety of analytes, particularly metal ions.[1][3] This guide provides a comparative analysis of the sensitivity and selectivity of several 8-hydroxyquinoline-based sensors, supported by experimental data and detailed methodologies, to aid researchers in the selection and application of these powerful analytical tools.
Performance Comparison of 8-Hydroxyquinoline-Based Sensors
The efficacy of an 8-hydroxyquinoline-based sensor is primarily determined by its sensitivity, often quantified by the limit of detection (LOD), and its selectivity, which is its ability to detect a specific analyte in the presence of other potentially interfering species. The following table summarizes the performance of various 8-HQ derivatives in the detection of different metal ions.
| Sensor Name/Description | Target Analyte | Limit of Detection (LOD) | Interfering Ions | Solvent/Medium | Reference |
| (8-hydroxyquinolin-5-yl)methyl benzoate (1) | Zn²⁺ | Not specified | Not specified | Not specified | [4] |
| (8-hydroxyquinolin-5-yl)methyl 4-methoxybenzoate (2) | Zn²⁺ | Not specified | Not specified | Not specified | [4] |
| (8-hydroxyquinolin-5-yl)methyl 4-trifluoromethylbenzoate (3) | Zn²⁺ | Not specified | Not specified | Not specified | [4] |
| 2-(((4-(1,2,2-triphenylvinyl)phenyl)imino)methyl)quinolin-8-ol (HL) | Zn²⁺ | 1.07 x 10⁻⁷ M | Al³⁺, Ca²⁺, Co²⁺, Cu²⁺, Cd²⁺, Cr³⁺, Fe³⁺, K⁺, Li⁺, Na⁺, Ni²⁺, Mn²⁺, Mg²⁺, Pb²⁺ | THF/H₂O (3:7, v/v) | [5] |
| Schiff base of 8-hydroxyquinoline and isatin derivative | Al³⁺ | 7.38 x 10⁻⁶ M | Not specified | EtOH/H₂O (1:99, v/v) | [6] |
| Schiff base of 8-hydroxyquinoline and isatin derivative | Fe²⁺ | 4.24 x 10⁻⁷ M | Not specified | EtOH/THF (99:1, v/v) | [6] |
| Schiff base of 8-hydroxyquinoline and isatin derivative | Fe³⁺ | 5.60 x 10⁻⁷ M | Not specified | EtOH/THF (99:1, v/v) | [6] |
| 8-hydroxyquinoline-5-carbaldehyde Schiff-base | Al³⁺ | <10⁻⁷ M | Not specified | Weak acidic aqueous medium | [7] |
| (4-(diethylamino)-2-hydroxybenzylidene)isoquinoline-1-carbohydrazide (HL1) | Al³⁺ | 8.08 x 10⁻⁸ M | Other common cations | Not specified | [8] |
| 5-Chloro-8-hydroxyquinoline Schiff base (HQBH) | Al³⁺ | Not specified | Li⁺, Ni²⁺, Co²⁺, Ag⁺, Mg²⁺, Mn²⁺, Ca²⁺, Ba²⁺, Cu²⁺, Hg²⁺, Fe²⁺, Rb²⁺, Fe³⁺, Cs⁺, Cd²⁺ | Not specified | [9] |
Signaling Pathways and Experimental Workflows
The signaling mechanism of 8-hydroxyquinoline-based sensors often relies on phenomena such as Chelation-Enhanced Fluorescence (CHEF) or Excited-State Intramolecular Proton Transfer (ESIPT).[6][10] In the unbound state, the fluorescence of the 8-HQ derivative is typically quenched. Upon binding to the target analyte, a rigid complex is formed, which restricts intramolecular rotations and vibrations, leading to a significant enhancement of the fluorescence intensity.
A typical experimental workflow for evaluating the performance of an 8-hydroxyquinoline-based sensor involves the synthesis of the sensor, followed by characterization of its photophysical properties in the absence and presence of the target analyte and potential interferents.
Experimental Protocols
Synthesis of a Schiff Base Sensor from 8-Hydroxyquinoline-2-carbaldehyde
This protocol describes a general method for the synthesis of a Schiff base sensor, a common class of 8-hydroxyquinoline derivatives.[6]
Materials:
-
8-hydroxyquinoline-2-carbaldehyde
-
An appropriate amine-containing compound
-
Ethanol or methanol
Procedure:
-
Dissolve equimolar amounts of 8-hydroxyquinoline-2-carbaldehyde and the desired amine-containing compound in a suitable solvent, such as ethanol or methanol.
-
Reflux the resulting mixture for a period of 2 to 4 hours.[6]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Characterize the synthesized Schiff base sensor using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
General Protocol for Fluorescence-Based Metal Ion Detection
This protocol outlines a general procedure for quantifying metal ions using a synthesized 8-hydroxyquinoline-based fluorescent sensor.[11]
Materials:
-
Synthesized 8-hydroxyquinoline-based sensor
-
A suitable solvent (e.g., DMSO, ethanol/water mixture)
-
Stock solutions of the target metal ion and various interfering metal ions
-
Fluorometer
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the sensor (e.g., 1 mM) in the chosen solvent.
-
Prepare stock solutions of the metal ions of interest (e.g., 10 mM) in the same solvent.
-
-
Fluorescence Measurements:
-
Prepare a series of solutions containing a fixed concentration of the sensor (e.g., 10 µM) and varying concentrations of the target metal ion.
-
For selectivity studies, prepare solutions containing the sensor and the target metal ion, as well as a solution containing the sensor and a potential interfering ion at the same concentration.
-
Record the fluorescence emission spectra of each solution using a fluorometer at an appropriate excitation wavelength.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the analyte concentration to generate a calibration curve.
-
Calculate the limit of detection (LOD) using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank signal and k is the slope of the calibration curve.
-
Compare the fluorescence response of the sensor to the target analyte with its response to other metal ions to assess its selectivity.
-
References
- 1. 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. dr.ichemc.ac.lk [dr.ichemc.ac.lk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. rroij.com [rroij.com]
- 8. Highly selective and sensitive turn-on fluorescent sensor for detection of Al3+ based on quinoline-base Schiff base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. epstem.net [epstem.net]
- 10. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Performance of 8-Hydroxyquinoline-7-carbaldehyde in Various Solvents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of 8-Hydroxyquinoline-7-carbaldehyde in different solvents, focusing on its solubility, stability, and spectroscopic properties. The information presented herein is intended to assist researchers in selecting the optimal solvent for their specific application, whether it be for chemical synthesis, analytical measurements, or formulation development.
Executive Summary
This compound is a versatile building block in medicinal chemistry and materials science. Its performance is significantly influenced by the solvent environment. This guide summarizes key performance indicators in a range of common laboratory solvents. While comprehensive quantitative data remains partially elusive in publicly available literature, this document compiles available experimental data and provides established protocols for its determination. In general, this compound exhibits good solubility in polar aprotic solvents like DMSO and hot polar protic solvents such as ethanol and methanol, while being insoluble in water. Its stability is influenced by factors such as light and the presence of oxidizing or hydrolytic conditions. The spectroscopic properties of this compound show solvent-dependent shifts, which can be leveraged for various analytical applications.
Data Presentation
Solubility
Quantitative solubility data for this compound across a wide range of solvents at various temperatures is not extensively documented. However, qualitative information and data for related compounds provide valuable insights. The following table summarizes the known and inferred solubility characteristics.
| Solvent | Type | Qualitative Solubility | Quantitative Data (mg/mL) |
| Water | Protic | Insoluble[1] | Not Reported |
| Dimethyl Sulfoxide (DMSO) | Aprotic | Soluble[1] | > 100 (for 8-Hydroxyquinoline-2-carbaldehyde) |
| Methanol | Protic | Soluble (especially when hot)[1] | Not Reported |
| Ethanol | Protic | Soluble (especially when hot)[1] | Not Reported |
| Chloroform | Aprotic | Slightly Soluble | Not Reported |
| Acetone | Aprotic | Soluble | Not Reported |
| Acetonitrile | Aprotic | Soluble | Not Reported |
Note: The quantitative data for DMSO is for a structurally similar isomer and should be considered as an estimate.
Spectroscopic Properties
The UV-Vis absorption and Nuclear Magnetic Resonance (NMR) spectra of this compound are influenced by the solvent. This phenomenon, known as solvatochromism, can provide information about the solute-solvent interactions.
UV-Vis Spectroscopy
| Solvent | λmax (nm) | Molar Absorptivity (log ε) |
| Methanol | 429, 350, 286, 267, 248, 207 | 2.86, 3.27, 3.65, 4.03, 3.83, 4.09[2] |
¹H-NMR Spectroscopy
The chemical shifts of the protons in this compound can vary with the solvent due to differences in solvent polarity and hydrogen bonding interactions.
| Solvent | Aldehyde Proton (CHO) δ (ppm) | Hydroxyl Proton (OH) δ (ppm) |
| DMSO-d₆ | 10.41 | Not explicitly assigned |
Experimental Protocols
Detailed methodologies for determining the solubility and stability of this compound are crucial for obtaining reliable and reproducible data. The following are standard protocols that can be adapted for this compound.
Thermodynamic (Equilibrium) Solubility Assay
This method determines the saturation solubility of the compound in a specific solvent.
-
Sample Preparation: Accurately weigh an excess amount of solid this compound into a glass vial.
-
Solvent Addition: Add a precise volume of the desired solvent to the vial.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Quantification: Dilute an aliquot of the clear supernatant to a suitable concentration and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Stability Indicating HPLC Method for Forced Degradation Studies
This protocol is designed to assess the stability of this compound under various stress conditions.
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Stress Conditions:
-
Acid/Base Hydrolysis: Treat the stock solution with acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) at an elevated temperature (e.g., 60°C).
-
Oxidation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Stress: Expose both the solid compound and the stock solution to elevated temperatures (e.g., 80°C).
-
Photostability: Expose the stock solution to UV light. 8-hydroxyquinoline derivatives are known to be light-sensitive.
-
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method. The HPLC method should be capable of separating the parent compound from any degradation products. A reverse-phase C18 column with a gradient elution of a buffered aqueous mobile phase and an organic modifier (e.g., acetonitrile or methanol) is a common starting point. Detection is typically performed using a photodiode array (PDA) detector to monitor for the appearance of new peaks.
Visualizations
Experimental Workflow for Solubility Determination
Signaling Pathway for Solvent-Dependent Spectroscopic Shifts
References
A Comparative Guide to the Structural and Vibrational Properties of 8-Hydroxyquinoline Compounds
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of 8-Hydroxyquinoline and Its Derivatives
8-Hydroxyquinoline (8-HQ) and its derivatives represent a "privileged structure" in medicinal chemistry, exhibiting a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3] The biological efficacy of these compounds is intrinsically linked to their three-dimensional structure and vibrational characteristics, which govern their interactions with biological targets and their ability to chelate metal ions.[1][4] This guide provides a comprehensive comparison of the structural and vibrational properties of 8-hydroxyquinoline and its derivatives, supported by experimental and computational data.
Structural Analysis: A Tale of Two Rings
8-Hydroxyquinoline is a bicyclic compound composed of a phenol ring fused to a pyridine ring, with a hydroxyl group at the 8th position.[5] This arrangement allows for the formation of a strong intramolecular hydrogen bond between the hydroxyl group and the nitrogen atom of the pyridine ring.[6][7] The planarity of the molecule is a key feature, with dihedral angles close to 0° and 180°.[7]
Structural parameters of 8-hydroxyquinoline have been determined experimentally through X-ray crystallography and computationally using Density Functional Theory (DFT).[6][8][9] A comparison of key bond lengths and angles from both experimental and theoretical studies is presented below.
| Bond/Angle | Experimental (X-ray) | Calculated (DFT/B3LYP) |
| O-H Bond Length (Å) | 0.98 | 0.99 |
| C-O Bond Length (Å) | 1.36 | 1.35 |
| C-N Bond Length (Å) | 1.37 | 1.38 |
| O-H···N Angle (°) | 140.5 | 141.2 |
| C-O-H Angle (°) | 108.2 | 107.9 |
Note: Experimental values are for a monoclinic polymorph of 8-hydroxyquinoline.[6] Calculated values are from DFT studies. Slight variations may exist between different studies.
Vibrational Spectroscopy: Unraveling Molecular Motions
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule's vibrational modes. These techniques, coupled with DFT calculations, allow for the precise assignment of vibrational frequencies to specific molecular motions.[9][10][11]
The vibrational spectrum of 8-hydroxyquinoline is characterized by several key regions:
-
O-H Stretching: A broad band in the region of 3000-3500 cm⁻¹ is characteristic of the O-H stretching vibration involved in the intramolecular hydrogen bond.[12][13]
-
C=C and C=N Stretching: Strong bands observed between 1000 and 1600 cm⁻¹ correspond to the stretching vibrations of the C=C and C=N bonds within the quinoline ring system.[12]
-
Ring Breathing Modes: The collective vibrations of the entire ring system, known as ring breathing modes, are typically observed in the lower frequency region of the Raman spectrum.[14]
A comparison of key experimental and calculated vibrational frequencies for 8-hydroxyquinoline is provided below.
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental Raman (cm⁻¹) | Calculated (DFT/B3LYP) (cm⁻¹) |
| O-H Stretch | ~3390 | - | ~3450 |
| C-H Stretch (Aromatic) | 3050 - 3100 | 3060 - 3080 | 3050 - 3100 |
| C=N Stretch | ~1580 | ~1585 | ~1575 |
| C=C Stretch (Ring) | 1500 - 1600 | 1500 - 1600 | 1490 - 1590 |
| O-H In-plane Bend | ~1380 | - | ~1370 |
| C-O Stretch | ~1280 | ~1285 | ~1275 |
Note: Frequencies can be influenced by the physical state (solid, solution) and intermolecular interactions.
Experimental and Computational Methodologies
The structural and vibrational data presented in this guide are derived from a combination of experimental techniques and computational modeling.
Experimental Protocols
X-ray Crystallography:
-
Crystal Growth: Single crystals of the 8-hydroxyquinoline compound are grown from a suitable solvent by slow evaporation.
-
Data Collection: A selected crystal is mounted on a diffractometer. X-ray diffraction data are collected at a specific temperature (e.g., 100 K) using monochromatic radiation (e.g., Mo Kα).[6]
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
FT-IR and Raman Spectroscopy:
-
Sample Preparation: For FT-IR spectroscopy, the solid sample is typically mixed with KBr and pressed into a pellet. For FT-Raman spectroscopy, the sample is placed in a capillary tube.
-
Data Acquisition: FT-IR spectra are recorded using a spectrometer, typically in the range of 4000-400 cm⁻¹. FT-Raman spectra are recorded using a spectrometer with a near-infrared laser excitation source (e.g., 1064 nm) to minimize fluorescence.
-
Data Analysis: The recorded spectra are analyzed to identify the positions and relative intensities of the vibrational bands.
Computational Protocol: Density Functional Theory (DFT)
-
Molecular Modeling: The initial molecular structure of the 8-hydroxyquinoline compound is built using molecular modeling software.
-
Geometry Optimization: The geometry of the molecule is optimized to find the lowest energy conformation. This is typically performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional with a basis set such as 6-31G* or 6-311G.[8][9][10]
-
Frequency Calculation: Following geometry optimization, vibrational frequencies and intensities (for both IR and Raman) are calculated at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
-
Spectral Analysis and Assignment: The calculated vibrational frequencies are often scaled by an empirical factor to better match the experimental data. The potential energy distribution (PED) analysis is used to assign the calculated frequencies to specific vibrational modes of the molecule.[11]
Workflow for Structural and Vibrational Analysis
The integrated approach of combining experimental techniques with computational modeling is crucial for a thorough understanding of the structural and vibrational properties of 8-hydroxyquinoline compounds.
Caption: Workflow for the combined experimental and computational study of 8-hydroxyquinoline compounds.
Conclusion
The structural and vibrational properties of 8-hydroxyquinoline and its derivatives are fundamental to their chemical behavior and biological activity. This guide has provided a comparative overview of these properties, highlighting the synergy between experimental and computational methods. A thorough understanding of these molecular characteristics is essential for the rational design of new 8-hydroxyquinoline-based compounds with enhanced therapeutic potential.
References
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 4. Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Crystal structure of 8-hydroxyquinoline: a new monoclinic polymorph - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. DFT studies of the structure and vibrational spectra of 8-hydroxyquinoline N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
8-Hydroxyquinoline-7-carbaldehyde: A Superior Alternative to Commercial Fluorescent Dyes for Specific Applications
In the landscape of fluorescence imaging and sensing, the quest for probes with high sensitivity, specificity, and photostability is perpetual. While commercial fluorescent dyes have long been the workhorses in many biological and chemical applications, specialized molecules like 8-Hydroxyquinoline-7-carbaldehyde and its derivatives are emerging as powerful alternatives, particularly for the detection of specific analytes like metal ions. This guide provides a comprehensive comparison of the advantages of this compound over conventional commercial fluorescent dyes, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
A primary advantage of this compound lies in its mechanism of fluorescence. Unlike many commercial dyes that are "always on," leading to potential background signal, 8-hydroxyquinoline derivatives often operate on a "turn-on" mechanism known as chelation-enhanced fluorescence (CHEF).[1] In their free form, these molecules are typically weakly fluorescent. However, upon binding to a specific metal ion, their structure becomes more rigid, which inhibits non-radiative decay pathways and leads to a significant increase in fluorescence intensity. This property makes them highly sensitive and selective chemosensors.
Quantitative Performance Comparison
The choice of a fluorescent probe is dictated by its photophysical properties. The following table summarizes the key performance indicators of this compound (in its metal-complexed form) and popular classes of commercial fluorescent dyes. It is important to note that the properties of this compound are highly dependent on the specific metal ion it is complexed with and the solvent environment.
| Feature | This compound (as metal complex) | Fluorescein (FITC) | Rhodamine B | Cyanine Dyes (e.g., Cy5) | Alexa Fluor Dyes (e.g., Alexa Fluor 488) |
| Quantum Yield (Φ) | Variable (can be high upon chelation) | ~0.92 | ~0.31 | ~0.20 - 0.28[2] | ~0.92[2][3] |
| Photostability | Moderate to High | Low[4] | Moderate[5] | Moderate[2] | Very High[4][6] |
| Stokes Shift | Generally Large | ~20 nm | ~20 nm | ~20-30 nm | ~25 nm |
| Brightness | High upon chelation | Moderate | High | High | Very High |
| "Turn-on" Response | Yes (analyte-dependent) | No ("Always on") | No ("Always on") | No ("Always on") | No ("Always on") |
| Selectivity | High for specific analytes | Low (general labeling) | Low (general labeling) | Low (general labeling) | Low (general labeling) |
Key Advantages of this compound
-
"Turn-On" Fluorescence: This characteristic is ideal for detecting specific analytes with a high signal-to-noise ratio, as the fluorescence is only generated in the presence of the target.
-
High Selectivity: The 8-hydroxyquinoline scaffold can be chemically modified to create derivatives with high selectivity for specific metal ions, enabling precise detection in complex biological or environmental samples.
-
Large Stokes Shift: Many 8-hydroxyquinoline derivatives exhibit a large separation between their excitation and emission maxima, which minimizes self-quenching and crosstalk between channels in multiplexed imaging.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is through the formylation of 8-hydroxyquinoline. One established procedure is the Reimer-Tiemann reaction.
Materials:
-
8-Hydroxyquinoline
-
Chloroform
-
Sodium hydroxide
-
Ethanol
-
Hydrochloric acid
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Heating mantle and magnetic stirrer
Procedure:
-
Dissolve 8-hydroxyquinoline in ethanol in a round-bottom flask.
-
Add a concentrated aqueous solution of sodium hydroxide to the flask and stir the mixture.
-
Heat the mixture to 60-70°C.
-
Add chloroform dropwise to the reaction mixture over a period of 1-2 hours while maintaining the temperature.
-
After the addition is complete, continue to stir the mixture at the same temperature for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and acidify it with hydrochloric acid.
-
The product, this compound, will precipitate out of the solution.
-
Collect the precipitate by filtration, wash it with cold water, and recrystallize it from a suitable solvent like ethanol to obtain the pure product.
Measurement of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φ) of a sample can be determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.[7][8][9][10][11]
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorescent standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
Solution of this compound complex of interest
-
Spectroscopic grade solvent
Procedure:
-
Prepare a series of five dilutions for both the standard and the sample in the same solvent.
-
Measure the absorbance of each solution at the excitation wavelength using the UV-Vis spectrophotometer. The absorbance should be kept below 0.1 to avoid inner filter effects.
-
Measure the fluorescence emission spectrum of each solution using the spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.
-
Integrate the area under the emission spectrum for each solution.
-
Plot a graph of the integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
Determine the gradient (slope) of the linear fit for both plots.
-
Calculate the quantum yield of the sample (Φ_sample) using the following equation:
Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²)
where Φ_standard is the quantum yield of the standard, and η is the refractive index of the solvent.
Assessment of Photostability
The photostability of a fluorescent dye is its resistance to photobleaching when exposed to excitation light.[2][4]
Materials:
-
Fluorescence microscope with a stable light source (e.g., laser) and a sensitive camera
-
Solution of the fluorescent dye (e.g., this compound complex or a commercial dye)
-
Microscope slides and coverslips
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Prepare a sample of the fluorescent dye on a microscope slide. For cellular imaging, cells can be stained with the dye.
-
Place the slide on the microscope stage and focus on the sample.
-
Select the appropriate filter set for the dye.
-
Acquire an initial image (time = 0).
-
Continuously illuminate the sample with the excitation light at a constant intensity.
-
Acquire a time-lapse series of images at regular intervals (e.g., every 10 seconds) until the fluorescence intensity has significantly decreased.
-
Using image analysis software, measure the mean fluorescence intensity of a region of interest (ROI) for each image in the time series.
-
Plot the normalized fluorescence intensity versus time.
-
The photostability can be quantified by determining the half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.
Visualizing the Mechanism and Workflow
To better understand the underlying principles and experimental processes, the following diagrams illustrate the chelation-enhanced fluorescence mechanism and the general experimental workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Making sure you're not a bot! [opus4.kobv.de]
- 9. agilent.com [agilent.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. Virtual Labs [mfs-iiith.vlabs.ac.in]
A Senior Application Scientist's Guide to Benchmarking 8-Hydroxyquinoline-Based Sensors for Specific Analytes
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth technical comparison of 8-hydroxyquinoline (8-HQ) based fluorescent sensors, offering insights grounded in experimental data and established scientific principles. As a senior application scientist, my goal is to move beyond mere protocols and delve into the causality behind experimental choices, ensuring a self-validating system of analysis.
The 8-hydroxyquinoline scaffold is a remarkably versatile platform in the development of fluorescent chemosensors.[1][2][3] Its inherent ability to form stable complexes with a wide variety of metal ions and anions, coupled with its responsive fluorescence properties, makes it an ideal building block for creating highly sensitive and selective sensors.[1][2][3][4] This guide will explore the nuances of these sensors, benchmark their performance for specific analytes, and provide the necessary experimental frameworks for their effective utilization.
Understanding the Sensing Mechanisms of 8-Hydroxyquinoline Derivatives
The fluorescence response of 8-HQ-based sensors upon analyte binding is governed by several key photophysical processes. A fundamental understanding of these mechanisms is crucial for designing and interpreting experiments.
In its unbound state, 8-hydroxyquinoline is weakly fluorescent. This is largely due to an excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the quinoline nitrogen.[4][5] Upon chelation with a metal ion, this proton transfer is inhibited, leading to a significant enhancement in fluorescence.[5][6] This "turn-on" response is a hallmark of many 8-HQ-based sensors.
The primary signaling mechanisms include:
-
Chelation-Enhanced Fluorescence (CHEF): This is a common mechanism where the binding of a metal ion to the 8-HQ derivative forms a rigid complex.[5] This rigidity restricts intramolecular rotations and vibrations, which are non-radiative decay pathways. By minimizing these non-radiative processes, the fluorescence quantum yield is significantly increased, resulting in a "turn-on" signal.[5]
-
Photoinduced Electron Transfer (PET): In some 8-HQ derivatives, a fluorophore is linked to the 8-HQ chelator, which also has a donor group with lone pair electrons. In the absence of an analyte, the lone pair electrons can be transferred to the excited fluorophore, quenching its fluorescence. Upon metal ion binding, the lone pair electrons of the donor are involved in chelation, preventing PET and restoring fluorescence.
-
Excited-State Intramolecular Proton Transfer (ESIPT): As mentioned, the intramolecular hydrogen bond in 8-HQ facilitates ESIPT, a process that provides a non-radiative decay pathway and keeps the fluorescence "off".[6][7] When a metal ion binds, it displaces the proton from the hydroxyl group, thereby inhibiting ESIPT and "turning on" the fluorescence.[6][7] This mechanism is often responsible for the large Stokes shift observed in these sensors.[6]
The interplay of these mechanisms dictates the sensor's response. For instance, a sensor might be designed where metal binding simultaneously inhibits both PET and ESIPT, leading to a highly pronounced fluorescence enhancement.[8][9]
Caption: Chelation-Enhanced Fluorescence (CHEF) signaling pathway.
Caption: Excited-State Intramolecular Proton Transfer (ESIPT) mechanism.
Benchmarking Performance: A Comparative Analysis
The efficacy of an 8-HQ-based sensor is determined by several key performance metrics. This section provides a comparative analysis of various 8-HQ derivatives for the detection of specific and commonly targeted analytes.
Sensors for Zinc (Zn²⁺)
Zinc is a vital trace element, and its detection is crucial in biological and environmental contexts.[5][10] 8-HQ derivatives have been extensively developed as fluorescent sensors for Zn²⁺.[10][11][12] A significant challenge in Zn²⁺ sensing is achieving selectivity over other divalent metal ions, particularly cadmium (Cd²⁺), which often coexists with zinc.[11][12]
| Sensor Derivative | Selectivity | Limit of Detection (LOD) | Response | Reference |
| 8-Hydroxyquinoline-2-carbaldehyde Schiff Base | High for Zn²⁺ over other cations | Not Specified | Fluorescence "turn-on" | [5] |
| Ligand 1 (unspecified 8-HQ derivative) | Selective for Zn²⁺ over Cd²⁺ | Not Specified | Fluorescence enhancement | [11] |
| (8-hydroxyquinolin-5-yl)methyl benzoate derivatives | Selective for Zn²⁺ | Not Specified | Fluorescence quenching | [10] |
| 2-(((4-(1,2,2-triphenylvinyl)phenyl)imino)methyl)quinolin-8-ol (HL) | Selective for Zn²⁺ over numerous other cations | 1.07 x 10⁻⁷ M | Orange fluorescence "turn-on" | [6][7] |
It is noteworthy that subtle structural modifications to the 8-HQ scaffold can significantly impact selectivity. For instance, two closely related 8-HQ ligands demonstrated opposing selectivity for Zn²⁺ and Cd²⁺, highlighting the fine-tunability of these sensors.[11] The HL sensor, which incorporates a tetraphenylethylene (TPE) group, leverages both ESIPT inhibition and aggregation-induced emission (AIE) for a highly sensitive and selective response to Zn²⁺.[6][7]
Sensors for Copper (Cu²⁺)
Copper is another essential trace metal, but it can be toxic at elevated concentrations. Therefore, sensitive and selective detection of Cu²⁺ is of great importance.
| Sensor Derivative | Selectivity | Limit of Detection (LOD) | Response | Reference |
| 4-methyl-2-((quinolinyl-8-amino)methyl)phenol (MQAMP) | Selective for Cu²⁺ over a wide range of ions | 1.1 x 10⁻⁷ M | UV-visible absorbance enhancement and red-shift | [13] |
| Rhodamine B derivative with 8-hydroxyquinoline | Selective for Cu²⁺ | 4.7 nM | Over 1000-fold fluorescence enhancement | [14] |
The MQAMP sensor provides a colorimetric response, which can be advantageous for certain applications.[13] The rhodamine-based probe demonstrates exceptionally high sensitivity, with a detection limit in the nanomolar range, making it suitable for trace analysis.[14]
Sensors for Aluminum (Al³⁺)
Aluminum is a neurotoxin, and its detection in biological and environmental samples is critical.[4] 8-HQ itself is a well-known reagent for the gravimetric analysis of aluminum.[15] Its derivatives have been developed into highly sensitive fluorescent probes.
| Sensor Derivative | Selectivity | Limit of Detection (LOD) | Response | Reference |
| Tris(8-hydroxyquinoline)aluminum (Alq3) | Forms stable complex with Al³⁺ | Not specified for sensing | Green fluorescence | [16][17][18] |
| Quinoline-based tripodal probe (TQSB) | Selective for Al³⁺ | Not specified | Fluorescent and colorimetric "turn-on" | [19] |
| Unspecified 8-HQ derivative | Selective for Al³⁺ | 7.38 x 10⁻⁶ M | Fluorescence enhancement | [20] |
Alq3 is a well-known electroluminescent material used in OLEDs, but its formation can also be exploited for Al³⁺ detection.[16][17][18] The TQSB probe offers both fluorescent and colorimetric detection capabilities.[19]
Experimental Protocols: A Self-Validating Approach
To ensure the trustworthiness of your results, it is imperative to follow rigorous and well-documented experimental protocols. The following sections detail the synthesis of a representative 8-HQ sensor and the workflow for its characterization and use in analyte detection.
Synthesis of a Representative 8-Hydroxyquinoline-Based Sensor
This protocol describes the synthesis of a Schiff base sensor derived from 8-hydroxyquinoline-2-carbaldehyde, a common and straightforward method.[21]
Materials:
-
8-hydroxyquinoline-2-carbaldehyde
-
An appropriate primary amine (e.g., aniline or a derivative)
-
Ethanol or methanol (solvent)
-
Glacial acetic acid (catalyst, optional)
Procedure:
-
Dissolution: Dissolve equimolar amounts of 8-hydroxyquinoline-2-carbaldehyde and the chosen primary amine in a minimal amount of ethanol in a round-bottom flask.
-
Reaction: Add a few drops of glacial acetic acid as a catalyst (optional, but can accelerate the reaction).
-
Reflux: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent if necessary.
-
Characterization: Confirm the structure of the synthesized sensor using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
Solvent: Ethanol is a good choice as it dissolves the reactants and allows for precipitation of the less soluble product upon cooling.
-
Catalyst: The acidic catalyst protonates the carbonyl oxygen, making the carbon more electrophilic and facilitating the nucleophilic attack by the amine.
-
Reflux: Heating the reaction provides the necessary activation energy for the condensation reaction to proceed at a reasonable rate.
General Experimental Workflow for Analyte Detection
This workflow outlines the steps for evaluating the performance of a newly synthesized 8-HQ-based fluorescent sensor.
Caption: General experimental workflow for sensor evaluation.
Step-by-Step Protocol:
-
Preparation of Solutions:
-
Sensor Stock Solution: Prepare a stock solution of the synthesized 8-HQ derivative (e.g., 1 mM) in a suitable solvent like THF or ethanol.[5] Store this solution in the dark to prevent photodegradation.[5]
-
Analyte Stock Solution: Prepare a stock solution of the target analyte (e.g., 10 mM ZnCl₂) in deionized water.[5]
-
Buffer Solution: Prepare a buffer solution appropriate for the intended application (e.g., 20 mM HEPES, pH 7.4).[5]
-
-
Fluorescence Measurements:
-
Instrumentation: Use a spectrofluorometer for all fluorescence measurements.
-
Initial Spectrum: In a quartz cuvette, add the sensor working solution (a dilution of the stock solution in the buffer). Record the initial fluorescence spectrum.[5]
-
Titration: Incrementally add small aliquots of the analyte stock solution to the cuvette containing the sensor solution. After each addition, gently mix and record the fluorescence spectrum. Continue this process until the fluorescence intensity reaches a plateau.
-
-
Selectivity and Competition Studies:
-
Selectivity: To separate cuvettes containing the sensor solution, add a specific concentration of the target analyte and, in other cuvettes, add the same concentration of various potentially interfering ions.[5] Record the fluorescence response for each.
-
Competition: To a cuvette containing the sensor and the target analyte, add a high concentration of a potentially interfering ion and observe any changes in the fluorescence signal.[5]
-
-
Data Analysis:
-
Stoichiometry: Use the fluorescence titration data to create a Job's plot to determine the binding stoichiometry between the sensor and the analyte.[6][7]
-
Limit of Detection (LOD): The LOD can be calculated using the formula: LOD = 3σ / k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the calibration curve at low analyte concentrations.[13][21]
-
Trustworthiness Through Self-Validation:
-
Control Experiments: Always run blank experiments (sensor only) and control experiments with non-target analytes to validate the selectivity of your sensor.
-
Reproducibility: Repeat experiments multiple times to ensure the reproducibility of your results.
-
Characterization: Thoroughly characterize your synthesized sensor to confirm its identity and purity, as impurities can significantly affect the fluorescence response.
Conclusion
8-Hydroxyquinoline and its derivatives offer a powerful and versatile platform for the development of fluorescent sensors for a wide range of analytes.[1][2][3] By understanding the underlying sensing mechanisms and following rigorous experimental protocols, researchers can design and benchmark these sensors for specific applications in biological research, drug development, and environmental monitoring. The ability to fine-tune the selectivity and sensitivity of these sensors through synthetic modifications makes them an invaluable tool in the modern scientist's arsenal.
References
- 1. 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rroij.com [rroij.com]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pure.dongguk.edu [pure.dongguk.edu]
- 10. dr.ichemc.ac.lk [dr.ichemc.ac.lk]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. 8-Hydroxyquinoline derivative as a fluorescent chemosensor for zinc ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A novel UV-visible chemosensor based on the 8-hydroxyquinoline derivative for copper ion detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. Optical Cu2+ probe bearing an 8-hydroxyquinoline subunit: high sensitivity and large fluorescence enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. quora.com [quora.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Yellow Emissive Tris(8-hydroxyquinoline) Aluminum by the Incorporation of ZnO Quantum Dots for OLED Applications [mdpi.com]
- 19. Turn-on detection of Al3+ ions using quinoline-based tripodal probe: mechanistic investigation and live cell imaging applications - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
A Comparative Analysis of 8-Hydroxyquinoline and its Sulfonated Derivatives for Researchers and Drug Development Professionals
An objective guide to the performance and characteristics of 8-hydroxyquinoline and its sulfonated analogue, 8-hydroxyquinoline-5-sulfonic acid, supported by experimental data.
This guide provides a comprehensive comparison of 8-hydroxyquinoline (8HQ) and its prominent sulfonated derivative, 8-hydroxyquinoline-5-sulfonic acid (8HQS). Both compounds are recognized for their potent metal-chelating properties and diverse biological activities. This analysis is designed to assist researchers, scientists, and drug development professionals in understanding the key differences between these molecules and selecting the appropriate compound for their specific applications.
Executive Summary
8-Hydroxyquinoline is a versatile heterocyclic compound with a well-established profile of antimicrobial, anticancer, and antioxidant activities.[1] Its lipophilic nature allows for effective penetration of cell membranes. The introduction of a sulfonic acid group at the 5-position to create 8-hydroxyquinoline-5-sulfonic acid significantly alters its physicochemical properties, most notably increasing its aqueous solubility.[2][3] This modification impacts its biological activity and analytical applications, presenting a trade-off between solubility and, in some cases, potency.
Physicochemical Properties
The primary distinction between 8HQ and 8HQS lies in their solubility and acidity. The sulfonic acid moiety in 8HQS renders it highly water-soluble, a significant advantage in biological assays and pharmaceutical formulations where aqueous systems are preferred.[2] Conversely, 8-hydroxyquinoline has a more limited solubility in water.[4] The pKa values also differ, which can influence the chelation behavior and biological activity at different physiological pH levels.[2]
| Property | 8-Hydroxyquinoline (8HQ) | 8-Hydroxyquinoline-5-sulfonic acid (8HQS) | Reference(s) |
| Molecular Formula | C₉H₇NO | C₉H₇NO₄S | [5][6] |
| Molecular Weight | 145.16 g/mol | 225.22 g/mol | [5][7] |
| Appearance | White to off-white crystalline powder | Pale yellow crystalline powder | [3][5] |
| Solubility in Water | Slightly soluble | Very soluble | [2][4] |
| pKa₁ (Phenolic OH) | ~9.8 | 8.776 | [2] |
| pKa₂ (Pyridinium NH⁺) | ~5.0 | 4.092 | [2] |
Metal Chelation
Both 8HQ and 8HQS are potent bidentate chelating agents, forming stable complexes with a wide range of metal ions through their hydroxyl and quinoline nitrogen atoms. This chelating ability is central to many of their biological and analytical functions. While both compounds chelate metals, the stability of the resulting complexes can vary.
| Metal Ion | Ligand | Log K₁ | Log K₂ | Reference(s) |
| Cu(II) | 8-Hydroxyquinoline | 12.19 | 11.27 | [8] |
| 8-Hydroxyquinoline-5-sulfonic acid | 11.6 | 10.1 | [9] | |
| Zn(II) | 8-Hydroxyquinoline | 8.58 | 7.82 | [8] |
| 8-Hydroxyquinoline-5-sulfonic acid | 8.2 | 7.0 | [9] | |
| Fe(III) | 8-Hydroxyquinoline | 12.3 | 11.5 | [8] |
| 8-Hydroxyquinoline-5-sulfonic acid | 11.6 | 10.5 | [9] | |
| Mg(II) | 8-Hydroxyquinoline | 3.8 | 3.1 | [8] |
| 8-Hydroxyquinoline-5-sulfonic acid | 3.5 | 2.8 | [9] |
Biological Activities: A Comparative Overview
Antimicrobial Activity
Both 8HQ and its sulfonated derivatives exhibit broad-spectrum antimicrobial activity against bacteria and fungi. The mechanism of action is often attributed to their ability to chelate essential metal ions, disrupting microbial metabolism. However, the sulfonation can impact the potency. In some cases, the increased water solubility of 8HQS may be advantageous, while in others, the lipophilicity of 8HQ allows for better penetration of microbial cell walls.
A study on the antifungal mechanism revealed that while both clioquinol (a halogenated derivative of 8HQ) and 8HQS target the fungal cell wall, 8HQS also compromises the integrity of the cytoplasmic membrane, suggesting a different primary mechanism of action.[10]
| Microorganism | Compound | MIC (µg/mL) | Reference(s) |
| Staphylococcus aureus | 8-Hydroxyquinoline-5-sulfonic acid | 500 | [11] |
| Candida albicans | 8-Hydroxyquinoline-5-sulfonic acid | 250 | [11] |
| Various Fungi | Halogenated 8-quinolinol-5-sulfonic acids | Within one order of magnitude of 8-quinolinol | [12] |
Antioxidant Activity
The antioxidant properties of 8-hydroxyquinoline derivatives are linked to their ability to scavenge free radicals. The presence of the hydroxyl group is crucial for this activity. Comparative studies on the antioxidant potential of 8HQ and its sulfonated derivatives are ongoing, with the substitution pattern on the quinoline ring influencing the radical scavenging capacity.
| Compound | Assay | IC₅₀ (µg/mL) | Reference(s) |
| 8-Hydroxyquinoline Derivatives (general) | DPPH | Varies with substitution | [13] |
| Ascorbic Acid (Standard) | DPPH | 25.74 | [13] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that inhibits visible microbial growth, is a key measure of antimicrobial potency. The broth microdilution method is a standard protocol.
Protocol:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Preparation of Inoculum: Culture the test microorganism overnight. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[14] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plate at 35 ± 2°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity.[14]
DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.
-
Preparation of Test Compounds: Prepare a stock solution of the test compound and a positive control (e.g., ascorbic acid) in methanol. Create a series of dilutions.
-
Assay Procedure: In a 96-well microplate, add a specific volume of the DPPH solution to each well. Then, add an equal volume of the different concentrations of the test compound, positive control, or methanol (as a blank).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.[2]
Visualizing Molecular Mechanisms
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Apoptosis Induction Signaling Pathway by 8-Hydroxyquinoline Derivatives
8-Hydroxyquinoline derivatives have been shown to induce apoptosis in cancer cells through the activation of the death receptor pathway. This involves the upregulation of death receptors like Fas and the subsequent activation of the caspase cascade.
Caption: Simplified signaling pathway of apoptosis induction by 8-HQ derivatives.
Conclusion
The choice between 8-hydroxyquinoline and its sulfonated derivatives depends heavily on the specific research or development goal. For applications requiring high lipophilicity and cell membrane permeability, 8-hydroxyquinoline remains a primary choice. However, for studies in aqueous biological systems or for the development of water-soluble formulations, 8-hydroxyquinoline-5-sulfonic acid offers a significant advantage. The differences in their metal chelation stability and mechanisms of biological action further underscore the importance of selecting the appropriate derivative for the intended application. Further research into a broader range of sulfonated derivatives will likely unveil more compounds with tailored properties for specific therapeutic and analytical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Page loading... [wap.guidechem.com]
- 3. chembk.com [chembk.com]
- 4. 8-hydroxyquinoline [sitem.herts.ac.uk]
- 5. 8-Hydroxyquinoline | C9H7NO | CID 1923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 8-Hydroxyquinoline-5-sulfonic acid | C9H7NO4S | CID 6792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 8-Hydroxyquinoline-5-sulfonic acid [webbook.nist.gov]
- 8. iupac.org [iupac.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Tris(8-Hydroxyquinoline)iron induces apoptotic cell death via oxidative stress and by activating death receptor signaling pathway in human head and neck carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 8-Hydroxyquinoline-5-Sulfonic Acid-Containing Poly (Vinyl Alcohol)/Chitosan Electrospun Materials and Their Cu2+ and Fe3+ Complexes: Preparation, Antibacterial, Antifungal and Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Clioquinol inhibits peroxide-mediated toxicity through up-regulation of phosphoinositol-3-kinase and inhibition of p53 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
validation of antimicrobial activity of 8-hydroxyquinoline derivatives
A Comparative Guide to the Antimicrobial Activity of 8-Hydroxyquinoline Derivatives
Introduction
8-Hydroxyquinoline (8-HQ) and its derivatives have long been recognized for their potent and broad-spectrum antimicrobial properties.[1][2] These compounds are of significant interest to researchers and drug development professionals due to their potential to combat a wide range of pathogens, including bacteria and fungi.[2][3] Some derivatives have demonstrated antibacterial activity superior to standard antibiotics.[4][5] The core mechanism of their antimicrobial action is attributed to the chelation of essential metal ions, which disrupts vital microbial cellular processes.[1][6] This guide provides a comparative analysis of the antimicrobial efficacy of various 8-hydroxyquinoline derivatives, supported by experimental data and detailed methodologies.
Mechanism of Action: Metal Ion Chelation
The primary mechanism by which 8-hydroxyquinoline and its derivatives exert their antimicrobial effect is through the chelation of metal ions that are crucial for microbial survival and enzymatic functions.[1][6] By binding to and sequestering these ions, such as iron (Fe²⁺/Fe³⁺), copper (Cu²⁺), and zinc (Zn²⁺), these compounds inhibit essential enzymes and disrupt cellular processes, ultimately leading to microbial cell death.[1] The 8-hydroxyquinoline scaffold acts as a bidentate chelating agent, forming stable complexes with these metal ions.
Caption: Chelation of essential metal ions by 8-hydroxyquinoline derivatives.
Comparative Antimicrobial Activity
The antimicrobial potency of 8-hydroxyquinoline derivatives can be significantly influenced by substitutions on the quinoline ring, particularly at the C5 and C7 positions.[1][6] These modifications can alter the compound's lipophilicity, electronic properties, and ability to penetrate microbial cell membranes.
Quantitative Data Summary
The following tables summarize the in vitro antimicrobial activity of various 8-hydroxyquinoline derivatives compared to standard antibiotics. The data is presented as Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentration (MIC) of 8-Hydroxyquinoline Derivatives against various bacteria.
| Compound | Test Organism | MIC (µM) | Reference |
| 8-Hydroxyquinoline (8-HQ) | Staphylococcus aureus | 27.58 | [7] |
| Enterococcus faecalis | 27.58 | [7] | |
| Candida albicans | 27.58 | [7] | |
| P. aeruginosa | 1764.87 | [7] | |
| M. tuberculosis | 3.6 | [8] | |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2) | M. tuberculosis | 0.1 | [9] |
| M. smegmatis | 1.56 | [9] | |
| Methicillin-sensitive S. aureus (MSSA) | 2.2 | [9] | |
| Methicillin-resistant S. aureus (MRSA) | 1.1 | [9] | |
| 8-O-prenyl derivative (QD-12) | Biofilm of M. smegmatis and S. aureus | 12.5 | [9] |
| 5-Nitro-7-((4-phenylpiperazine-1-yl-)methyl)quinolin-8-ol | Yersinia pseudotuberculosis | - | [2] |
| Cloxyquin (5-Chloro-8-hydroxyquinoline) | Staphylococcus aureus | ≤5.58 - 44.55 | [10] |
| PH176 (an 8-HQ derivative) | Staphylococcus aureus (38 clinical isolates) | MIC₅₀: 16 µg/ml, MIC₉₀: 32 µg/ml | [11] |
Table 2: Comparison of Inhibition Zones of 8-Hydroxyquinoline Derivatives and Penicillin G. [4]
| Compound | E. coli (mm) | S. aureus (mm) | V. parahaemolyticus (mm) | P. aeruginosa (mm) |
| Derivative 2 | 20 | 24 | 25 | 18 |
| Derivative 3 | 18 | 22 | 23 | 16 |
| Derivative 4 | 21 | 25 | 26 | 19 |
| Derivative 5 | 22 | 26 | 27 | 20 |
| Derivative 6 | 19 | 23 | 24 | 17 |
| Penicillin G (Standard) | 15 | 18 | 19 | 14 |
Experimental Protocols
The evaluation of antimicrobial activity of 8-hydroxyquinoline derivatives typically involves standard microbiological assays to determine their efficacy against various pathogens.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is a fundamental measure of a compound's antimicrobial potency. The agar dilution method is a commonly employed technique.[7][10]
Protocol: Agar Dilution Method [7]
-
Preparation of Compounds: The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial Dilutions: A series of dilutions of each compound are prepared in a liquid growth medium (e.g., Mueller-Hinton broth).
-
Incorporation into Agar: Each dilution is mixed with molten Mueller-Hinton agar and poured into Petri dishes.
-
Inoculation: Standardized suspensions of the test microorganisms (e.g., 1x10⁸ cells/mL) are prepared and spotted onto the surface of the agar plates containing the different compound concentrations.
-
Incubation: The plates are incubated under appropriate conditions for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
Observation: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Determination of Zone of Inhibition
The agar disk diffusion assay is a qualitative or semi-quantitative method to assess antimicrobial activity.
Protocol: Agar Disk Diffusion Assay [12]
-
Culture Preparation: A standardized inoculum of the test microorganism is uniformly spread over the surface of a Mueller-Hinton agar plate.
-
Disk Application: Sterile paper disks (e.g., 6 mm diameter) are impregnated with a known concentration of the test compound.
-
Placement on Agar: The impregnated disks are placed on the surface of the inoculated agar plate.
-
Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours).
-
Measurement: The diameter of the clear zone of growth inhibition around each disk is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scialert.net [scialert.net]
- 8. 8‐Hydroxyquinolines are bactericidal against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bepls.com [bepls.com]
- 11. tandfonline.com [tandfonline.com]
- 12. scienceopen.com [scienceopen.com]
Safety Operating Guide
Proper Disposal of 8-Hydroxyquinoline-7-carbaldehyde: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 8-Hydroxyquinoline-7-carbaldehyde (CAS No. 5683-78-3), a chemical widely used in pharmaceutical research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance.
Researchers, scientists, and drug development professionals must handle the disposal of this compound with the utmost care due to its hazardous properties. This compound is classified as acutely toxic if swallowed, a skin and eye irritant, and is very toxic to aquatic life with long-lasting effects.[1][2][3] Improper disposal can lead to significant health risks and environmental contamination.
Immediate Safety and Hazard Information
Before handling this compound, it is imperative to be familiar with its hazard profile. The following table summarizes key safety data.
| Hazard Classification | Description | GHS Pictogram | Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[4] | GHS07 (Exclamation Mark) | P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. |
| Skin Irritation | Causes skin irritation. | GHS07 (Exclamation Mark) | P302 + P352: IF ON SKIN: Wash with plenty of soap and water. |
| Eye Irritation | Causes serious eye irritation.[1] | GHS07 (Exclamation Mark) | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Hazardous to the Aquatic Environment, Acute and Chronic | Very toxic to aquatic life with long lasting effects.[2][3] | GHS09 (Environment) | P273: Avoid release to the environment.[1] |
Transportation Classification: Toxic Solid, Organic, N.O.S. (this compound), UN2811, Hazard Class 6.1, Packing Group III.[5]
Step-by-Step Disposal Protocol
The following protocol outlines the mandatory procedures for the disposal of this compound and associated contaminated materials within a laboratory setting.
1. Waste Identification and Segregation:
-
Hazardous Waste Determination: this compound must be managed as hazardous waste.[2]
-
Segregation: Do not mix this waste with non-hazardous materials. It should be segregated as a solid organic toxic waste. Keep it separate from incompatible materials such as strong oxidizing agents.
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this chemical waste, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles
-
A lab coat
-
3. Containerization:
-
Primary Container: Collect solid this compound waste in a designated, leak-proof, and sealable container. The container must be compatible with the chemical; a high-density polyethylene (HDPE) or glass container is recommended.
-
Contaminated Materials: Any materials grossly contaminated with this compound, such as weighing boats, gloves, and absorbent paper from spill cleanups, should also be placed in this designated waste container.
-
Spill Cleanup: In the event of a spill, do not flush down the drain.[3] Carefully sweep the solid material to avoid creating dust.[2] Place the collected material and all cleanup materials into the designated hazardous waste container.
4. Labeling:
-
Immediately label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard")
-
The accumulation start date (the date the first piece of waste is placed in the container)
-
The name and contact information of the generating researcher or laboratory
-
5. Storage:
-
Store the sealed and labeled waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from drains and incompatible chemicals.
6. Disposal:
-
Professional Disposal: The disposal of this compound must be conducted through a licensed and approved hazardous waste disposal company.[2][3] Do not attempt to dispose of this chemical via standard laboratory trash or down the sanitary sewer.
-
Scheduling Pickup: Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management provider to schedule a pickup for the full waste container.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 8-Hydroxyquinoline-7-carbaldehyde
Disclaimer: This document provides safety and handling information for 8-Hydroxyquinoline-7-carbaldehyde based on data for the closely related compounds 8-Hydroxyquinoline and 8-Hydroxyquinoline-5-carbaldehyde. No specific Safety Data Sheet (SDS) for this compound was found. Researchers should handle this compound with caution and adhere to the highest safety standards.
This guide is intended for researchers, scientists, and drug development professionals to provide immediate and essential safety, handling, and disposal information for this compound.
Health Hazard Summary
This compound is presumed to share hazards with its parent compound, 8-Hydroxyquinoline. The primary hazards include:
-
Skin Sensitization: May cause an allergic skin reaction.[1][2][3][4]
-
Reproductive Toxicity: May damage the unborn child.[1][4][5]
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[1][2][5]
The related compound, 8-Hydroxyquinoline-5-carbaldehyde, is known to be harmful if swallowed and to cause skin, eye, and respiratory irritation.[6]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specification/Standard |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields.[5] | Conforming to EN 166 (EU) or NIOSH (US).[5][7] |
| Skin Protection | Chemical-resistant gloves (Butyl caoutchouc/butyl rubber recommended), lab coat.[4][5] | Gloves tested according to EN 374.[4][5] |
| Respiratory Protection | Dust respirator. A self-contained breathing apparatus (SCBA) should be used for large spills or fires.[5][7] | NIOSH or European Standard EN 149 approved respirator.[7] |
Procedural Guidance for Handling
A systematic approach to handling, from receipt to disposal, is critical to minimize risks.
Engineering Controls:
-
Work in a well-ventilated area. The use of a chemical fume hood is strongly recommended.[5][8]
-
Ensure an eyewash station and safety shower are readily accessible.[7]
Handling Protocol:
-
Preparation: Before handling, ensure all required PPE is correctly worn.
-
Dispensing: Avoid the formation and inhalation of dust.[4][5][7]
-
Operation: Avoid contact with skin and eyes.[4][8] Do not eat, drink, or smoke when using this product.[1][5]
-
Storage: Store in a tightly closed, light-resistant container in a cool, dry, and well-ventilated area.[5][7] The substance should be stored locked up.[1][5]
Disposal Plan
Contaminated materials and the compound itself must be disposed of as hazardous waste.
-
Waste Container: Place in appropriate, sealed containers for disposal.[4]
-
Disposal Method: Dispose of contents/container to a licensed hazardous-waste disposal contractor or collection site.[5] Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[5]
-
Spill Cleanup: For spills, vacuum or sweep up the material and place it into a suitable disposal container.[7] Avoid generating dusty conditions.[7] Ventilate the affected area.[4] For large spills, a self-contained breathing apparatus should be used.[5]
Experimental Workflow
The following diagram outlines the safe handling workflow for this compound.
Caption: Safe handling workflow for this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. carlroth.com [carlroth.com]
- 5. benchchem.com [benchchem.com]
- 6. 8-Hydroxyquinoline-5-carbaldehyde | C10H7NO2 | CID 275363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. southwest.tn.edu [southwest.tn.edu]
- 8. pfaltzandbauer.com [pfaltzandbauer.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
